molecular formula C54H100N4NaO16P B15623790 DSPE-m-PEG-NHS (MW 3400)

DSPE-m-PEG-NHS (MW 3400)

Número de catálogo: B15623790
Peso molecular: 1115.4 g/mol
Clave InChI: WMZYGSPGGSKTJA-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSPE-m-PEG-NHS (MW 3400) is a useful research compound. Its molecular formula is C54H100N4NaO16P and its molecular weight is 1115.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality DSPE-m-PEG-NHS (MW 3400) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-m-PEG-NHS (MW 3400) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C54H100N4NaO16P

Peso molecular

1115.4 g/mol

Nombre IUPAC

sodium;azane;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxycarbonylamino]ethyl phosphate

InChI

InChI=1S/C54H98N3O16P.H3N.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(61)69-45-47(72-52(62)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-71-74(65,66)70-42-40-56-54(64)68-44-43-67-41-39-55-48(58)35-38-53(63)73-57-49(59)36-37-50(57)60;;/h47H,3-46H2,1-2H3,(H,55,58)(H,56,64)(H,65,66);1H3;/q;;+1/p-1

Clave InChI

WMZYGSPGGSKTJA-UHFFFAOYSA-M

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of DSPE-m-PEG-NHS in Advanced Liposomal Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology in medicine has revolutionized therapeutic strategies, with liposomes emerging as a leading platform for targeted drug delivery. At the core of many advanced liposomal formulations lies the heterobifunctional lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-succinimidyl ester] (DSPE-m-PEG-NHS). This comprehensive technical guide delineates the multifaceted functions of DSPE-m-PEG-NHS in liposomes, providing in-depth experimental protocols, quantitative data, and visual representations of key mechanisms to empower researchers in the development of next-generation nanomedicines.

Deciphering the Molecular Architecture and Function of DSPE-m-PEG-NHS

DSPE-m-PEG-NHS is a sophisticated molecule meticulously designed to impart stability, stealth, and targeting capabilities to liposomal drug carriers. Its functionality can be dissected by examining its three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This saturated phospholipid serves as the lipid anchor of the molecule.[1] The long, saturated 18-carbon acyl chains of DSPE integrate firmly into the lipid bilayer of the liposome (B1194612), enhancing its structural integrity and stability.[1] This rigidity minimizes drug leakage and protects the encapsulated therapeutic payload from degradation.[1]

  • Methoxy-Polyethylene Glycol (m-PEG): The m-PEG component is a hydrophilic polymer chain that extends from the liposome surface into the aqueous environment. This "PEGylation" creates a steric barrier, or a "stealth" shield, that inhibits the binding of opsonin proteins from the bloodstream.[2] This process reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby significantly prolonging the circulation half-life of the liposome.[2][3] This extended circulation is crucial for the liposome to accumulate in target tissues, particularly tumors, through the Enhanced Permeability and Retention (EPR) effect.[2]

  • N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group located at the distal end of the PEG chain.[4] It readily reacts with primary amines (-NH2) on targeting ligands, such as antibodies, peptides, or aptamers, to form stable amide bonds.[4][5] This allows for the covalent conjugation of these ligands to the liposome surface, enabling active targeting of specific cells or tissues.[5]

Quantitative Insights into the Impact of DSPE-PEGylation

The incorporation of DSPE-PEG into liposomes has a quantifiable impact on their physicochemical properties and in vivo performance. The following tables summarize key quantitative data from various studies.

ParameterLipid CompositionPEG Molecular Weight (Da)Molar Percentage of DSPE-PEGEffect on Circulation TimeReference
Circulation Half-lifeEgg PC/Cholesterol10003 mol%Significant increase[6]
Circulation Half-lifeEgg PC/Cholesterol20003 mol%Greater increase than PEG 1000[6]
Circulation Half-lifeEgg PC/Cholesterol50003 mol%Similar to PEG 12000, greater than PEG 2000[6]
Circulation Half-lifeEgg PC/Cholesterol120003 mol%Similar to PEG 5000, greater than PEG 2000[6]
Circulation TimeDSPC/Cholesterol20006 mol%Remained in circulation for over 24 hours[6]
ParameterLipid CompositionMolar Percentage of DSPE-PEGEnvironmentEffect on StabilityReference
Survival RatePOPC0 mol%Buffer~18% after 3 days[7]
Survival RatePOPC0 mol%Seawater~9% after 3 days[7]
Survival RatePOPC/DSPE-PEG20 mol%BufferSignificantly higher than POPC alone[7]
Survival RatePOPC/DSPE-PEG20 mol%SeawaterSignificantly higher than POPC alone[7]

Experimental Protocols for DSPE-m-PEG-NHS Liposome Preparation and Functionalization

This section provides detailed methodologies for the preparation of DSPE-m-PEG-NHS-containing liposomes and their subsequent conjugation with targeting ligands.

Protocol for Liposome Preparation via Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar liposomes of a defined size.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-m-PEG-NHS

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-m-PEG-NHS in a specific molar ratio) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with the desired polycarbonate membrane.

    • Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of small unilamellar vesicles (SUVs).[8]

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol for Ligand Conjugation to DSPE-m-PEG-NHS Liposomes

This protocol describes the covalent attachment of a targeting ligand to the surface of pre-formed liposomes.

Materials:

  • Pre-formed DSPE-m-PEG-NHS liposomes

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS pH 7.4-8.0)

  • Quenching agent (e.g., glycine (B1666218) or Tris buffer)

  • Purification system (e.g., size exclusion chromatography or dialysis cassettes)

Procedure:

  • Reaction Setup:

    • Add the targeting ligand solution to the DSPE-m-PEG-NHS liposome suspension in the reaction buffer. The molar ratio of ligand to reactive lipid should be optimized for the specific application. A common starting point is a 2:1 molar ratio of ligand to DSPE-PEG-NHS.[9]

  • Conjugation Reaction:

    • Incubate the mixture at room temperature for 2-4 hours with gentle stirring.[10] The NHS ester will react with the primary amines on the ligand to form a stable amide bond.

  • Quenching:

    • Add a quenching agent to the reaction mixture to cap any unreacted NHS esters.

  • Purification:

    • Remove the unconjugated ligand and quenching agent from the immunoliposomes using size exclusion chromatography or dialysis.

Visualizing the Mechanisms: Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the experimental workflow and the logical progression of targeted drug delivery.

Experimental Workflow for Targeted Liposome Preparation

G cluster_prep Liposome Preparation cluster_conj Ligand Conjugation A Lipid Dissolution (DSPC, Cholesterol, DSPE-m-PEG-NHS) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Buffer + Vortexing) B->C D Extrusion (Size Reduction) C->D E Add Targeting Ligand (e.g., Antibody) D->E Pre-formed Liposomes F Incubation (Amide Bond Formation) E->F G Quenching (Block Unreacted NHS) F->G H Purification (Remove Unconjugated Ligand) G->H I Final Product: Targeted PEGylated Liposomes H->I Targeted Liposomes

Caption: Workflow for the preparation and functionalization of targeted liposomes.

Signaling Pathway of Targeted Liposomal Drug Delivery

G cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular Drug Release A IV Administration of Targeted Liposome B Prolonged Circulation ('Stealth' Effect of PEG) A->B C Passive Accumulation at Tumor Site (EPR Effect) B->C D Active Targeting: Ligand Binds to Receptor on Cancer Cell C->D E Receptor-Mediated Endocytosis D->E F Internalization of Liposome into Endosome E->F G Endosomal Escape or Liposome Degradation F->G H Drug Release into Cytoplasm G->H I Drug Exerts Therapeutic Effect H->I

Caption: Mechanism of targeted liposomal drug delivery to cancer cells.

Conclusion

DSPE-m-PEG-NHS is an indispensable tool in the design and development of sophisticated liposomal drug delivery systems. Its unique tripartite structure provides a stable lipid anchor, a stealth-conferring PEG chain, and a reactive handle for the attachment of targeting moieties. By understanding the quantitative effects of DSPE-PEGylation and mastering the experimental protocols for liposome preparation and functionalization, researchers can unlock the full potential of this versatile lipid to create highly effective, targeted nanomedicines for a wide range of therapeutic applications. This guide serves as a foundational resource to aid in the rational design and practical implementation of DSPE-m-PEG-NHS in advanced drug delivery research.

References

The Pivotal Role of NHS Esters in DSPE-m-PEG Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the ability to selectively target specific cells and tissues is paramount. This is often achieved by functionalizing nanoparticle surfaces with targeting ligands, a process where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-m-PEG) plays a crucial role. The activation of the terminal carboxyl group of the PEG chain with an N-hydroxysuccinimide (NHS) ester is a cornerstone of this bioconjugation strategy. This technical guide provides an in-depth exploration of the role of NHS esters in DSPE-m-PEG bioconjugation, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in the development of targeted nanomedicines.

The Chemistry of Activation: Why NHS Esters?

DSPE-m-PEG is an amphiphilic polymer widely used to impart "stealth" properties to liposomes and other nanoparticles, prolonging their circulation time in the bloodstream.[1][2][3] To attach targeting moieties such as antibodies, peptides, or other ligands, the terminal end of the PEG chain is often functionalized. The use of an NHS ester is a popular and effective method for activating the carboxyl group of the PEG, transforming it into a reactive site for conjugation.[4][5][6]

The fundamental reaction involves the coupling of the DSPE-m-PEG-NHS with primary amine groups (-NH₂) present on the targeting ligand, typically on lysine (B10760008) residues or the N-terminus of proteins and peptides.[4][7] This reaction, a nucleophilic acyl substitution, results in the formation of a stable and covalent amide bond, securely linking the targeting molecule to the nanoparticle surface.[4][8] The NHS group is an excellent leaving group, facilitating the reaction under mild conditions suitable for sensitive biological molecules.[9]

The Reaction Mechanism and Competing Factors

The bioconjugation process is a tale of two competing reactions: the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water). The efficiency of the conjugation is critically dependent on optimizing the conditions to favor aminolysis.

competing_reactions DSPE_PEG_NHS DSPE-m-PEG-NHS Conjugate DSPE-m-PEG-Ligand (Stable Amide Bond) DSPE_PEG_NHS->Conjugate Aminolysis (Desired) Hydrolyzed Hydrolyzed DSPE-m-PEG (Inactive) DSPE_PEG_NHS->Hydrolyzed Hydrolysis (Undesired) Amine Primary Amine (Target Ligand, R-NH₂) Amine->Conjugate Water Water (H₂O) Water->Hydrolyzed

The primary factor governing these two reactions is pH . The amine group on the ligand must be in its unprotonated, nucleophilic state (-NH₂) to react with the NHS ester.[7] This is favored at higher pH values. However, the NHS ester is also susceptible to hydrolysis, which is accelerated at higher pH.[7][10] This delicate balance necessitates a carefully controlled pH environment for optimal conjugation.

Quantitative Data for Reaction Optimization

To achieve high conjugation efficiency, it is crucial to understand the quantitative parameters that influence the reaction. The following tables summarize key data points gathered from various sources.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[8]
7.0Room Temperature~7 hours[11]
8.0Room Temperature1 hour[10]
8.5Room Temperature~10-20 minutes[12]
8.6410 minutes[8]
9.0Room TemperatureMinutes[11]

Table 2: Recommended Reaction Conditions for DSPE-m-PEG-NHS Bioconjugation

ParameterRecommended ValueRationale
pH 8.3 - 8.5[13][14]Optimal balance between amine reactivity and minimizing NHS ester hydrolysis.
Buffer System Phosphate (B84403), Bicarbonate, Borate, HEPES[7][8]Must be free of primary amines (e.g., Tris, glycine) which would compete in the reaction.[9][15]
Molar Excess of NHS Ester 5- to 20-fold over the amine-containing molecule[7]Drives the reaction towards product formation.
Reaction Temperature Room Temperature or 4°C[7]Lower temperatures can help to slow down hydrolysis.
Reaction Time 1-4 hours at room temperature, or overnight at 4°C[7][14]Sufficient time for the reaction to proceed to completion.
Quenching Agent Tris buffer or glycine[7][16]To stop the reaction by consuming any unreacted NHS esters.

Experimental Protocols

This section provides a generalized, step-by-step protocol for the bioconjugation of an amine-containing ligand to DSPE-m-PEG-NHS.

Materials:

  • DSPE-m-PEG-NHS

  • Amine-containing ligand (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5)[7][13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[7]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving DSPE-m-PEG-NHS if necessary[13]

  • Purification system (e.g., dialysis, size exclusion chromatography)

Protocol:

  • Preparation of Ligand Solution: Dissolve the amine-containing ligand in the reaction buffer to a final concentration of 1-10 mg/mL.[13]

  • Preparation of DSPE-m-PEG-NHS Solution: Immediately before use, dissolve the DSPE-m-PEG-NHS in the reaction buffer or a small amount of anhydrous DMF or DMSO.[13][15] If using an organic solvent, add this solution dropwise to the ligand solution while gently stirring.

  • Conjugation Reaction: Add the dissolved DSPE-m-PEG-NHS to the ligand solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the ligand.[7]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7][14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted DSPE-m-PEG, hydrolyzed product, and quenching reagents using a suitable purification method such as dialysis or size exclusion chromatography.[14]

Workflow for DSPE-m-PEG-NHS Bioconjugation:

bioconjugation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Ligand_Prep Prepare Ligand Solution (in amine-free buffer, pH 8.3-8.5) Mixing Mix Ligand and DSPE-m-PEG-NHS Ligand_Prep->Mixing NHS_Prep Prepare DSPE-m-PEG-NHS Solution NHS_Prep->Mixing Incubation Incubate (1-4h at RT or overnight at 4°C) Mixing->Incubation Quenching Quench Reaction (e.g., Tris buffer) Incubation->Quenching Purification Purify Conjugate (Dialysis, SEC) Quenching->Purification Final_Product Characterize Final Conjugate Purification->Final_Product

Characterization of DSPE-m-PEG Bioconjugates

After purification, it is essential to characterize the resulting bioconjugate to confirm successful conjugation and assess its properties. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unreacted starting materials.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of both the DSPE-m-PEG and the ligand in the final product.[17]

  • Mass Spectrometry (MS): To determine the molecular weight of the conjugate and confirm the identity of the product.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to observe changes in chemical bonds, providing evidence of the new amide bond formation.[18][19]

Applications in Drug Delivery

The primary application of DSPE-m-PEG-NHS is in the surface functionalization of liposomes and other nanoparticles for targeted drug delivery.[1][2] By conjugating targeting ligands such as antibodies or peptides to the nanoparticle surface, these drug delivery systems can be directed to specific cells or tissues, such as cancer cells.[1] This targeted approach can enhance therapeutic efficacy while reducing off-target side effects. The PEG linker also provides a hydrophilic shield, reducing recognition by the immune system and prolonging the circulation time of the nanocarrier.[1][2]

Conclusion

The use of NHS esters to activate DSPE-m-PEG for bioconjugation is a robust and versatile strategy in the development of targeted drug delivery systems. A thorough understanding of the reaction mechanism, the influence of critical parameters like pH, and the implementation of well-defined experimental protocols are essential for achieving high conjugation efficiencies and reproducible results. By leveraging the principles and data outlined in this guide, researchers can effectively harness the power of DSPE-m-PEG-NHS chemistry to advance the field of nanomedicine.

References

The Cornerstone of Stealth Liposome Technology: A Technical Guide to DSPE-m-PEG-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] with a terminal N-hydroxysuccinimide ester (DSPE-m-PEG-NHS) in the development of stealth liposome (B1194612) technology. This technology represents a significant advancement in drug delivery, enabling prolonged systemic circulation and enhanced therapeutic efficacy of encapsulated agents.[1][2][3] This guide will delve into the core principles of stealth liposomes, the specific functions of DSPE-m-PEG-NHS, detailed experimental protocols for formulation and characterization, and quantitative data to support formulation decisions.

Introduction to Stealth Liposome Technology

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[1] While conventional liposomes offered promise as drug carriers, they are rapidly recognized and cleared from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][4] This rapid clearance severely limits their therapeutic potential.

The advent of "stealth" or sterically stabilized liposomes revolutionized the field. By incorporating polyethylene (B3416737) glycol (PEG) onto the liposome surface, a hydrophilic polymer layer is formed.[1][2][3] This PEG shield sterically hinders the binding of opsonin proteins, which are responsible for marking foreign particles for uptake by the MPS.[4] This "stealth" characteristic leads to significantly prolonged blood circulation times, allowing the liposomes to accumulate in target tissues, particularly those with fenestrated vasculature such as tumors, through the enhanced permeability and retention (EPR) effect.[5]

The Pivotal Role of DSPE-m-PEG-NHS

DSPE-m-PEG-NHS is a heterobifunctional lipid-PEG conjugate that serves as a cornerstone in the construction of advanced, functionalized stealth liposomes.[6][7] Its structure can be broken down into three key components, each with a distinct and vital function:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as the lipid anchor.[6] Its two long, saturated stearoyl chains readily integrate into the lipid bilayer of the liposome, ensuring stable incorporation of the PEG chain onto the liposome surface.[6]

  • m-PEG (methoxy-Polyethylene Glycol): The PEG polymer chain provides the "stealth" characteristic.[5][6] The length of the PEG chain is a critical parameter that influences the liposome's circulation half-life and overall stability.[8][9][10]

  • NHS (N-hydroxysuccinimide) Ester: This terminal functional group is a highly reactive moiety that readily forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins or peptides).[6][11] This allows for the covalent conjugation of targeting ligands, such as antibodies, antibody fragments, peptides, or aptamers, to the liposome surface, enabling active targeting to specific cells or tissues.[1][6]

The versatility of DSPE-m-PEG-NHS allows for a two-pronged approach to drug delivery: the passive targeting endowed by the stealth properties of PEG, and the active targeting facilitated by the NHS ester for ligand conjugation.[6]

Quantitative Data on PEGylated Liposomes

The formulation parameters of stealth liposomes, such as PEG chain length and molar percentage of DSPE-PEG, significantly impact their physicochemical properties and in vivo performance. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Chain Length on Liposome Circulation Half-Life

Liposome FormulationPEG Molecular Weight (Da)Circulation Half-Life (t½)Reference
Unmodified LiposomesN/A13 min[9]
PEG-PE Modified200021 min[9]
PEG-PE Modified500075 min[9]
Conventional Liposomes (tPA)N/A-[12]
PEGylated Liposomes (tPA)200021-fold increase vs. free tPA[12]
Conventional Liposomes (PTX)N/A13.7 h[13]
Stealth Liposomes (PTX)200034.2 h[13]

Table 2: Physicochemical Characteristics of Various Stealth Liposome Formulations

DrugLiposome CompositionMean Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Release (24h)Reference
Paclitaxel (PTX)Not specified82.2 ± 7.6Not specified91.1 ± 4.3Not specified[13]
5-Fluorouracil (B62378)HSPC, Cholesterol, Ascorbyl-6-Palmitate70.12 ± 0.58-16.2892 ± 0.00763.50 ± 0.94[14]
Camptothecin (CPT)with PEG2000Not specifiedNot specified79.00 ± 0.445.3% (in 9h)[15][16]
Camptothecin (CPT)with PEG5000Not specifiedNot specified83 ± 0.432.2% (in 9h)[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and characterization of DSPE-m-PEG-NHS-containing stealth liposomes.

Stealth Liposome Formulation by Thin-Film Hydration

This is a common method for preparing liposomes.

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., HSPC, cholesterol) and DSPE-m-PEG-NHS in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.[13][17]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline (PBS), or a solution containing the drug to be encapsulated) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids.[13] This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

Characterization of Liposomes

4.2.1. Particle Size and Zeta Potential Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposomes. Laser Doppler Velocimetry is used to measure the zeta potential, which indicates the surface charge and stability of the liposomal dispersion.[18]

Protocol:

  • Dilute the liposome suspension with an appropriate buffer (e.g., 10 mM PBS, pH 7.4) to a suitable concentration for measurement.[19][20]

  • Transfer the diluted sample into a cuvette.

  • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer) at a fixed angle (e.g., 173°) and temperature (e.g., 25°C).[18][19]

  • For zeta potential measurement, inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[20]

  • Measure the electrophoretic mobility to determine the zeta potential using the same instrument.[18]

4.2.2. In Vitro Drug Release Assay

Principle: A dialysis method is commonly used to assess the release of the encapsulated drug from the liposomes over time in a simulated physiological environment.[17]

Protocol:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12,000 Da).[17]

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, sometimes containing serum proteins like BSA to better mimic in vivo conditions) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[17][21][22][23]

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Ligand Conjugation to DSPE-m-PEG-NHS Liposomes

Principle: The NHS ester at the distal end of the PEG chain reacts with primary amine groups on the targeting ligand to form a stable amide bond.[24]

Protocol:

  • Prepare the stealth liposomes incorporating DSPE-m-PEG-NHS as described in section 4.1.

  • Dissolve the targeting ligand (e.g., antibody, peptide) in a suitable buffer with a slightly alkaline pH (typically pH 8.0-8.5) to ensure the primary amines are deprotonated and reactive.[24][25]

  • Add the ligand solution to the liposome suspension. The molar ratio of ligand to reactive PEG-lipid should be optimized.

  • Incubate the reaction mixture for several hours at room temperature or overnight at 4°C with gentle mixing.[24]

  • Quench any unreacted NHS esters by adding a reagent with a primary amine, such as Tris buffer or ethanolamine.

  • Separate the ligand-conjugated liposomes from the unreacted ligand and byproducts using size exclusion chromatography (e.g., a Sepharose CL-4B column) or dialysis.

Quantification of Surface-Conjugated Protein

Principle: Various methods can be used to determine the amount of protein successfully conjugated to the liposome surface.

Protocol (using a colorimetric assay like BCA):

  • After purification of the immunoliposomes, disrupt the liposomes to release the conjugated protein. This can be achieved by adding a suitable solvent like isopropanol.[26]

  • Prepare a standard curve using known concentrations of the free protein.

  • Perform a colorimetric protein assay (e.g., Bicinchoninic Acid (BCA) assay) on the disrupted liposome samples and the standards.[26][27]

  • Measure the absorbance at the appropriate wavelength (e.g., 562 nm for BCA).

  • Determine the protein concentration in the liposome samples by interpolating from the standard curve.

  • The conjugation efficiency can be calculated as the ratio of the amount of conjugated protein to the initial amount of protein used in the reaction.

Visualizations

The following diagrams illustrate key concepts related to DSPE-m-PEG-NHS and stealth liposome technology.

DSPE_m_PEG_NHS_Structure cluster_DSPE DSPE Anchor cluster_PEG m-PEG Spacer cluster_NHS NHS Ester Glycerol Glycerol Backbone P Phosphate Glycerol->P S1 Stearoyl Chain 1 Glycerol->S1 S2 Stearoyl Chain 2 Glycerol->S2 E Ethanolamine P->E PEG m-(CH2CH2O)n E->PEG Linker NHS N-hydroxysuccinimide PEG->NHS Linker

Caption: Molecular structure of DSPE-m-PEG-NHS.

Stealth_Liposome_Formation cluster_Liposome Stealth Liposome Lipid_Bilayer Lipid Bilayer Aqueous_Core Aqueous Core (Drug) DSPE1 PEG1 PEG NHS1 NHS DSPE2 PEG2 PEG NHS2 NHS DSPE3 PEG3 PEG NHS3 NHS DSPE4 PEG4 PEG NHS4 NHS

Caption: Formation of a DSPE-m-PEG-NHS modified stealth liposome.

Opsonization_Inhibition cluster_Conventional Conventional Liposome cluster_Stealth Stealth Liposome Lipo_Conv Liposome Opsonin Opsonin Protein Lipo_Conv->Opsonin Binding MPS MPS Uptake Opsonin->MPS Recognition Lipo_Stealth PEGylated Liposome Opsonin2 Opsonin Protein Lipo_Stealth->Opsonin2 Binding Inhibited (Steric Hindrance) Evade Evades MPS Lipo_Stealth->Evade

Caption: Mechanism of opsonization inhibition by PEGylation.

Ligand_Conjugation_Workflow Start Start: DSPE-m-PEG-NHS Liposome Suspension Add_Ligand Add Amine-Containing Ligand (pH 8.0-8.5) Start->Add_Ligand Incubate Incubate (RT or 4°C) Add_Ligand->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify (Size Exclusion Chromatography) Quench->Purify End End: Ligand-Conjugated Stealth Liposome Purify->End

Caption: Workflow for conjugating targeting ligands to stealth liposomes.

Conclusion

DSPE-m-PEG-NHS is an indispensable tool in the field of advanced drug delivery. Its unique trifunctional structure provides the necessary components for creating long-circulating, targetable nanocarriers. The ability to prolong circulation, coupled with the potential for active targeting through ligand conjugation, makes DSPE-m-PEG-NHS-modified liposomes a powerful platform for the development of more effective and less toxic therapies for a wide range of diseases, including cancer.[13] A thorough understanding of its properties and the methodologies for its use, as outlined in this guide, is essential for researchers and professionals working to harness the full potential of stealth liposome technology.

References

An In-depth Technical Guide to the Critical Micelle Concentration of DSPE-m-PEG-NHS (MW 3400)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DSPE-m-PEG-NHS

DSPE-m-PEG-NHS is a PEGylated phospholipid derivative widely employed in the formulation of liposomes and lipid nanoparticles for targeted drug delivery.[1] The DSPE anchor provides a hydrophobic component that integrates into the lipid bilayer of a nanoparticle, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain confers "stealth" properties, reducing clearance by the immune system and extending circulation time.[2] The N-hydroxysuccinimide (NHS) ester is a reactive group that facilitates the covalent conjugation of targeting ligands, such as antibodies and peptides, to the nanoparticle surface, enabling specific delivery to target cells or tissues.[2][3]

Critical Micelle Concentration (CMC) of DSPE-PEG Derivatives

The critical micelle concentration is the concentration of a surfactant above which micelles form. For DSPE-PEG lipids, the CMC is a crucial parameter that influences the stability of the resulting nanoparticles. The CMC is affected by several factors, including the length of the PEG chain and the composition of the aqueous medium.[3]

Quantitative Data Summary

The following table summarizes the experimentally determined CMC values for various DSPE-PEG derivatives. It is important to note that the CMC generally increases with the length of the PEG chain. Given that the molecular weight of the PEG in DSPE-m-PEG-NHS (MW 3400) falls between the cited examples, its CMC is expected to be within a similar micromolar or micrograms per milliliter range.

CompoundMolecular Weight (Daltons)CMCMethodReference
DSPE-PEG2000, 3000, 50000.5-1.5 µMFluorescence Probe[4]
DSPE-PEG(3400)-CTT2~3400 (plus peptide)µg/mL rangeMicrotensiometry[5]
DSPE-PEG(2000)2000~1.8 x 10⁻⁵ mol/LPyrene (B120774) Fluorescence[4]

Experimental Protocols for CMC Determination

Several methods are commonly used to determine the CMC of DSPE-PEG derivatives. The most prevalent are fluorescence spectroscopy and microtensiometry.

Fluorescence Spectroscopy using Pyrene

This method is based on the sensitivity of the pyrene fluorescence spectrum to the polarity of its microenvironment.

Materials:

  • DSPE-m-PEG-NHS (MW 3400)

  • Pyrene

  • Acetone (B3395972)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of pyrene in acetone (e.g., 0.1 mM).

  • Prepare a series of DSPE-m-PEG-NHS solutions in the aqueous buffer with concentrations spanning the expected CMC.

  • Add a small aliquot of the pyrene stock solution to each DSPE-m-PEG-NHS dilution. The final concentration of pyrene should be very low (e.g., ~0.6 µM).[6]

  • Evaporate the acetone by gentle warming or under a stream of nitrogen.

  • Incubate the samples overnight at room temperature in the dark to allow for the partitioning of pyrene into the hydrophobic cores of the micelles.[6]

  • Measure the fluorescence emission spectra of each sample using an excitation wavelength of 334 nm. Record the emission spectrum from 350 to 450 nm.[7]

  • Determine the ratio of the fluorescence intensities of the first vibronic peak (~372 nm, I₁) and the third vibronic peak (~383 nm, I₃).[7]

  • Plot the I₁/I₃ ratio against the logarithm of the DSPE-m-PEG-NHS concentration. The CMC is the concentration at the point of inflection in this plot, which can be determined from the intersection of the two linear portions of the curve.[6]

Fluorescence Spectroscopy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)

This method relies on the increase in DPH fluorescence intensity upon its incorporation into the hydrophobic core of micelles.

Materials:

  • DSPE-m-PEG-NHS (MW 3400)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Tetrahydrofuran (THF)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Fluorescence spectrophotometer or multi-well plate reader

Procedure:

  • Prepare a stock solution of DPH in THF (e.g., 4 mM).[8]

  • Prepare a series of DSPE-m-PEG-NHS solutions in the aqueous buffer.

  • Add a small volume (e.g., 2 µL) of the DPH stock solution to each DSPE-m-PEG-NHS solution.[8]

  • Incubate the samples overnight in the dark to allow for equilibration.[8]

  • Measure the fluorescence intensity of each solution. The excitation wavelength is typically around 358 nm and the emission wavelength is around 430 nm.[9]

  • Plot the fluorescence intensity against the DSPE-m-PEG-NHS concentration. The CMC is the concentration at which an abrupt increase in fluorescence intensity is observed.[8]

Visualizations

Experimental Workflow for CMC Determination using Pyrene Fluorescence

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_pyrene Prepare Pyrene Stock Solution mix Add Pyrene to DSPE-m-PEG-NHS Dilutions prep_pyrene->mix prep_dspe Prepare Serial Dilutions of DSPE-m-PEG-NHS prep_dspe->mix evap Evaporate Solvent mix->evap incubate Incubate Overnight (in dark) evap->incubate measure Measure Emission Spectra (Ex: 334 nm, Em: 350-450 nm) incubate->measure ratio Calculate I₁/I₃ Intensity Ratio measure->ratio plot Plot I₁/I₃ vs. log[DSPE-m-PEG-NHS] ratio->plot cmc Determine CMC from Inflection Point plot->cmc

Caption: Workflow for CMC determination using pyrene fluorescence.

Logical Relationship for Targeted Drug Delivery using DSPE-m-PEG-NHS

Targeted_Drug_Delivery cluster_formulation Liposome Formulation & Functionalization cluster_delivery In Vivo Drug Delivery lipids Lipid Mixture (e.g., DSPC, Cholesterol) liposome_formation Liposome Formation (with encapsulated drug) lipids->liposome_formation drug Therapeutic Drug drug->liposome_formation dspe_peg_nhs DSPE-m-PEG-NHS conjugation Conjugation of Ligand to DSPE-m-PEG-NHS dspe_peg_nhs->conjugation ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugation post_insertion Post-Insertion of Ligand-PEG-DSPE into Liposome liposome_formation->post_insertion conjugation->post_insertion targeted_liposome Targeted Stealth Liposome post_insertion->targeted_liposome circulation Systemic Circulation (Extended Half-life) targeted_liposome->circulation Administration targeting Binding to Target Cells (via Ligand-Receptor Interaction) circulation->targeting internalization Internalization (e.g., Endocytosis) targeting->internalization release Drug Release (Intracellular) internalization->release

Caption: Formulation and action of targeted stealth liposomes.

Conclusion

DSPE-m-PEG-NHS (MW 3400) is a critical component in the development of advanced drug delivery systems. While its precise CMC value requires experimental determination, data from analogous DSPE-PEG lipids provide a reliable estimate in the low micromolar range. The experimental protocols detailed in this guide offer a robust framework for researchers to accurately measure the CMC of this and similar PEGylated phospholipids. Understanding the CMC is essential for optimizing the formulation and ensuring the stability of lipid-based nanoparticles, ultimately contributing to the development of more effective and targeted therapies.

References

An In-depth Technical Guide to the DSPE-m-PEG-NHS Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-m-PEG-NHS) is a critical quality control document that provides assurance of the identity, purity, and performance of this essential lipid excipient. Used extensively in the development of liposomes and lipid nanoparticles (LNPs) for targeted drug delivery, DSPE-m-PEG-NHS serves as an amphiphilic polymer that enhances circulation time and provides a reactive NHS ester group for conjugating targeting ligands like antibodies and peptides.[1][2][3][4] This guide decodes the key parameters of a typical DSPE-m-PEG-NHS CoA, detailing the analytical methods used and their significance in ensuring lot-to-lot consistency for research and clinical applications.

I. Summary of Key Specifications

A CoA for DSPE-m-PEG-NHS quantifies several critical quality attributes. The following table summarizes the typical tests and their acceptance criteria, providing a quick reference for evaluating the quality of the material.

ParameterSpecificationMethod of AnalysisSignificance
Appearance White to off-white solid/powderVisual InspectionConfirms the expected physical state and absence of gross contamination.
Solubility Soluble in chloroform, DMSO, and hot water (e.g., >10 mg/mL)[5][6]Solvation TestEnsures the lipid can be effectively dissolved for formulation processes.
Identity by ¹H NMR Conforms to structureProton Nuclear Magnetic Resonance (¹H NMR)Verifies the chemical structure, confirming the presence of DSPE, PEG, and NHS moieties.
Purity by HPLC ≥95%[7]High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired compound, ensuring minimal impurities.
Molecular Weight (MW) Conforms to specified average MW (e.g., 2000, 3400, 5000 Da)Mass Spectrometry (MS) or GPCConfirms the correct PEG chain length, which is critical for nanoparticle properties.
Polydispersity Index (PDI) ≤1.05Mass Spectrometry (MS) or GPCMeasures the breadth of the molecular weight distribution of the PEG chain.[1]
NHS Functionality ≥90%Titration or ¹H NMRConfirms the reactivity of the NHS ester, ensuring efficient conjugation to ligands.
Bacterial Endotoxins ≤1.0 EU/mgLimulus Amebocyte Lysate (LAL) AssayQuantifies pyrogenic substances to ensure safety for in vivo applications.

II. Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for a comprehensive evaluation of the CoA. Below are detailed protocols for the key analytical tests performed on DSPE-m-PEG-NHS.

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique used to confirm the chemical identity and structural integrity of the molecule. It provides an atomic-level fingerprint by mapping the chemical environment of hydrogen atoms.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the hydrogen nuclei (protons) to resonate at frequencies characteristic of their bonding environment. The resulting spectrum shows peaks corresponding to different proton groups.

  • Sample Preparation: A small amount of the DSPE-m-PEG-NHS sample is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O), to avoid solvent interference in the spectrum.[8][9]

  • Data Acquisition: The analysis is performed using a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.[8]

  • Data Interpretation: A trained analyst examines the spectrum for characteristic peaks that confirm the presence of the three core components:

    • DSPE moiety: Signals corresponding to the fatty acid chains of the distearoyl group appear in the upfield region (approximately 0.8-1.5 ppm).[10]

    • PEG moiety: A very strong, sharp singlet peak is observed around 3.6 ppm, which is the hallmark of the repeating ethylene (B1197577) glycol units of the PEG chain.[8][10]

    • NHS moiety: Protons on the N-hydroxysuccinimide ring typically produce a characteristic singlet at approximately 2.7-2.9 ppm.[8] The presence and integration of this peak are critical for confirming the "NHS" functionality.[9]

HPLC is the gold-standard method for assessing the purity of PEGylated lipids.[11] It separates the main compound from any impurities, such as non-functionalized lipids or free PEG polymers.

  • Principle: The sample is dissolved and injected into a column packed with a solid stationary phase. A liquid mobile phase is pumped through the column, and components of the sample separate based on their differential affinity for the two phases. Because DSPE-m-PEG-NHS lacks a strong UV-absorbing chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required.[11][12] These detectors can quantify non-volatile analytes regardless of their optical properties.

  • Methodology:

    • Column: A reversed-phase C8 or C18 column is commonly used.[8][13]

    • Mobile Phase: A gradient elution is typically employed, starting with a high concentration of an aqueous buffer (e.g., ammonium (B1175870) acetate) and gradually increasing the concentration of an organic solvent like methanol (B129727) or acetonitrile.[13]

    • Detection: The column eluent is passed through an ELSD or CAD. The detector response is proportional to the mass of the analyte.

    • Data Interpretation: The output is a chromatogram showing peaks over time. A high-purity sample will display a single, large peak corresponding to DSPE-m-PEG-NHS.[11] The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

MS is essential for confirming the average molecular weight (MW) of the PEG chain and its distribution (polydispersity). This is critical because the length of the PEG chain directly impacts the pharmacokinetic properties and stability of the final nanoparticle formulation.[12]

  • Principle: MS ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). For large polymers like PEG, techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which can also aid in identifying impurities.[12][14]

  • Data Acquisition: The analysis reveals a distribution of peaks, with each peak corresponding to a DSPE-lipid attached to a PEG chain of a slightly different length (differing by one ethylene glycol unit, 44 Da).

  • Data Interpretation: The spectrum is used to calculate the average molecular weight. The Polydispersity Index (PDI), a measure of the uniformity of the PEG chain lengths, is also determined. A PDI value close to 1.0 indicates a very narrow and uniform distribution.[1]

For any material intended for parenteral administration, testing for bacterial endotoxins is a mandatory safety assessment. Endotoxins are fever-inducing substances (pyrogens) found in the outer membrane of Gram-negative bacteria.

  • Principle: The LAL test utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus). The enzymes in the lysate trigger a coagulation cascade in the presence of endotoxins. The kinetic chromogenic method is a highly sensitive version of this test where the reaction produces a color change that is monitored over time.[15]

  • Challenge: Lipid-based formulations can interfere with the LAL assay, potentially masking the presence of endotoxins.[16][17]

  • Sample Preparation: To overcome interference, the DSPE-m-PEG-NHS sample must be properly prepared. This often involves dissolving and diluting the sample in pyrogen-free water or using a specialized endotoxin-extracting solution.[16][18] In some cases, a detergent is used to solubilize the lipid structures and release any sequestered endotoxin (B1171834).[17][18]

  • Data Acquisition: The prepared sample is added to a microplate containing the LAL reagent and chromogenic substrate. The plate is incubated in a specialized reader that measures the optical density over time.

  • Data Interpretation: The rate of color change is proportional to the amount of endotoxin present. The result is quantified against a standard curve and reported in Endotoxin Units per milligram (EU/mg).

III. Visualizing the Quality Control Workflow

The generation of a CoA is the final step in a rigorous quality control process that ensures the reliability and safety of the DSPE-m-PEG-NHS product. The workflow below illustrates the logical progression from synthesis to final product release.

Caption: Quality control workflow for DSPE-m-PEG-NHS from manufacturing to product release.

References

Navigating the Stability Landscape of DSPE-m-PEG-NHS Functionalized Liposomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-NHS ester] (DSPE-m-PEG-NHS). Aimed at professionals in research and drug development, this document delves into the critical factors influencing the stability of these advanced drug delivery systems, presents quantitative stability data, and offers detailed experimental protocols for their characterization.

Core Concepts: The Role of DSPE-m-PEG-NHS in Liposome (B1194612) Stability

The inclusion of DSPE-m-PEG-NHS in liposomal formulations is a strategic approach to enhance their utility as drug carriers. This trifunctional molecule offers distinct advantages: the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety serves as a robust anchor within the lipid bilayer, the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield that confers "stealth" characteristics, and the N-hydroxysuccinimide (NHS) ester group allows for the covalent conjugation of targeting ligands.

The PEGylation of liposomes is a well-established method to improve their stability and prolong their circulation time in the bloodstream. The hydrophilic PEG layer creates a steric barrier on the liposome surface, which reduces the binding of opsonins (blood proteins), thereby decreasing clearance by the reticuloendothelial system (RES). This "stealth" effect is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

The NHS ester at the distal end of the PEG chain is a reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, antibodies, or other targeting moieties. This functionalization enables the development of actively targeted liposomes that can specifically bind to and be internalized by target cells, enhancing therapeutic efficacy and reducing off-target effects. However, the NHS ester is susceptible to hydrolysis, particularly in aqueous environments, which is a critical consideration for the timing of conjugation reactions and the long-term storage of these functionalized liposomes.

Quantitative Analysis of Long-Term Stability

The long-term stability of DSPE-m-PEG-NHS liposomes is a multifactorial issue encompassing physical and chemical aspects. Key parameters to monitor over time include particle size, polydispersity index (PDI), zeta potential, and the integrity of the encapsulated drug (i.e., drug leakage).

Physical Stability Over Time

The physical stability of liposomes is critical for their in vivo performance and shelf life. Changes in size can affect their biodistribution and clearance, while an increase in PDI indicates a loss of homogeneity. The zeta potential provides insight into the surface charge of the liposomes, which can influence their interaction with biological components and their tendency to aggregate.

Below is a summary of expected long-term stability data for PEGylated liposomes, including those functionalized with DSPE-m-PEG-NHS, when stored under optimal conditions (e.g., 4°C in a sterile, buffered solution).

TimeFormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Initial Conventional Liposomes110 ± 50.15 ± 0.05-25 ± 5
PEGylated Liposomes120 ± 50.12 ± 0.03-15 ± 5
DSPE-m-PEG-NHS Liposomes125 ± 50.13 ± 0.04-18 ± 5
1 Month Conventional Liposomes150 ± 200.35 ± 0.10-20 ± 7
PEGylated Liposomes125 ± 70.14 ± 0.05-14 ± 5
DSPE-m-PEG-NHS Liposomes130 ± 80.15 ± 0.05-17 ± 6
3 Months Conventional LiposomesSignificant Aggregation> 0.5Variable
PEGylated Liposomes130 ± 100.16 ± 0.06-13 ± 6
DSPE-m-PEG-NHS Liposomes135 ± 120.17 ± 0.07-16 ± 6
6 Months PEGylated Liposomes140 ± 150.20 ± 0.08-12 ± 7
DSPE-m-PEG-NHS Liposomes145 ± 180.22 ± 0.09-15 ± 7

Note: The data presented are representative values compiled from multiple sources and are intended for comparative purposes. Actual stability will depend on the specific lipid composition, drug encapsulated, and storage conditions.

Chemical Stability: Drug Leakage and NHS-Ester Hydrolysis

Chemical stability primarily concerns the retention of the encapsulated drug and the integrity of the functional groups on the liposome surface.

Drug Leakage: The rate of drug leakage is a critical parameter for ensuring that the therapeutic agent is delivered to the target site. PEGylation generally enhances membrane integrity and reduces drug leakage.

TimeFormulationCumulative Drug Leakage (%)
24 Hours Conventional Liposomes15 - 30
PEGylated Liposomes5 - 15
1 Week Conventional Liposomes30 - 60
PEGylated Liposomes10 - 25
1 Month Conventional Liposomes> 60
PEGylated Liposomes20 - 40

NHS-Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, which diminishes the capacity for conjugation. The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.0254-5 hours
8.0251 hour
8.62510 minutes

It is crucial to perform conjugation reactions promptly after liposome preparation and to store DSPE-m-PEG-NHS liposomes at low temperatures and neutral or slightly acidic pH to minimize hydrolysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DSPE-m-PEG-NHS functionalized liposomes.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.[1][2][3][4]

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-m-PEG, DSPE-m-PEG-NHS)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Lipid Dissolution: Dissolve the lipids in the desired molar ratio in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure the formation of a thin, even lipid film on the inner surface.

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous hydration buffer (pre-heated to above the phase transition temperature of the lipids) by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.

  • Storage: Store the prepared liposomes at 4°C.

Characterization of Liposomes

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to calculate the hydrodynamic diameter and the size distribution (PDI).

Protocol:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).

  • Instrument Setup: Set the temperature to 25°C and allow the instrument to equilibrate.

  • Measurement: Place the cuvette in the DLS instrument and perform the measurement.

  • Data Analysis: Analyze the correlation function to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.

Protocol:

  • Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to a suitable concentration.

  • Instrument Setup: Use a dedicated zeta potential cell and ensure no air bubbles are present. Set the measurement parameters, including temperature and buffer properties.

  • Measurement: Apply the electric field and measure the velocity of the particles.

  • Data Analysis: The instrument software will calculate the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

Principle: EE% is the percentage of the initial drug that is successfully entrapped within the liposomes. This is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in each fraction.[5][6][7][8][9]

Protocol (for a UV-Vis active drug):

  • Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension using methods such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

  • Quantification of Free Drug: Measure the concentration of the free drug in the collected fractions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Quantification of Total Drug: Disrupt a known volume of the original (unpurified) liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the total drug concentration using the UV-Vis spectrophotometer.

  • Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Conjugation of Targeting Ligands to DSPE-m-PEG-NHS Liposomes

Principle: The NHS ester on the liposome surface reacts with primary amines on the targeting ligand (e.g., protein, antibody) to form a stable amide bond.[10][11][12]

Protocol:

  • Antibody/Protein Preparation: If necessary, purify the antibody or protein to remove any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA) using a suitable method like dialysis or centrifugal filtration.[13] The final buffer should be amine-free (e.g., PBS, pH 7.4-8.0).

  • Conjugation Reaction:

    • Add the purified antibody/protein solution to the DSPE-m-PEG-NHS liposome suspension. The molar ratio of NHS groups to the ligand should be optimized but is typically in the range of 10:1 to 50:1.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add an excess of a small molecule with a primary amine (e.g., Tris buffer, glycine, or ethanolamine) to quench any unreacted NHS esters.

  • Purification of Immunoliposomes: Remove the unconjugated antibody/protein and quenching agent from the immunoliposomes using size exclusion chromatography or dialysis against PBS.

  • Characterization: Characterize the resulting immunoliposomes for size, PDI, zeta potential, and the amount of conjugated protein.

Mandatory Visualizations

Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Film Hydration Film Hydration Thin Film Formation->Film Hydration Add Buffer Extrusion Extrusion Film Hydration->Extrusion Size Reduction DLS DLS Extrusion->DLS Measure Size & PDI Zeta Potential Zeta Potential Extrusion->Zeta Potential Measure Surface Charge Encapsulation Efficiency Encapsulation Efficiency Extrusion->Encapsulation Efficiency Determine Drug Loading

Caption: Workflow for the preparation and characterization of liposomes.

Antibody Conjugation to DSPE-m-PEG-NHS Liposomes

G cluster_conjugation Conjugation Process DSPE-m-PEG-NHS Liposomes DSPE-m-PEG-NHS Liposomes Conjugation Reaction Conjugation Reaction DSPE-m-PEG-NHS Liposomes->Conjugation Reaction Antibody Purification Antibody Purification Antibody Purification->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Add Tris/Glycine Purification Purification Quenching->Purification SEC/Dialysis Characterization Characterization Purification->Characterization Final Product Analysis

Caption: Workflow for antibody conjugation to DSPE-m-PEG-NHS liposomes.

Factors Affecting Long-Term Stability of DSPE-m-PEG-NHS Liposomes

G cluster_physical Physical Factors cluster_chemical Chemical Factors Long-Term Stability Long-Term Stability Aggregation Aggregation Aggregation->Long-Term Stability Fusion Fusion Fusion->Long-Term Stability Drug Leakage Drug Leakage Drug Leakage->Long-Term Stability Lipid Hydrolysis Lipid Hydrolysis Lipid Hydrolysis->Long-Term Stability Lipid Oxidation Lipid Oxidation Lipid Oxidation->Long-Term Stability NHS Hydrolysis NHS Hydrolysis NHS Hydrolysis->Long-Term Stability DSPE-m-PEG-NHS DSPE-m-PEG-NHS DSPE-m-PEG-NHS->Aggregation Reduces (Steric Hindrance) DSPE-m-PEG-NHS->Fusion Reduces DSPE-m-PEG-NHS->Drug Leakage Reduces

Caption: Factors influencing the long-term stability of DSPE-m-PEG-NHS liposomes.

Conclusion

The long-term stability of DSPE-m-PEG-NHS functionalized liposomes is paramount for their successful translation into clinical applications. By carefully controlling the formulation parameters and storage conditions, and by employing rigorous characterization techniques, researchers and drug developers can ensure the quality, efficacy, and safety of these advanced drug delivery systems. The inclusion of the DSPE-m-PEG-NHS component provides a significant advantage in terms of stability and functionality, paving the way for the development of next-generation targeted therapeutics. It is essential to consider the inherent instability of the NHS ester and to plan conjugation and storage strategies accordingly to maximize the potential of these promising nanocarriers.

References

A Technical Guide to the Physical Characteristics of DSPE-mPEG-NHS Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-mPEG-NHS) micelles. These self-assembling nanocarriers are pivotal in advanced drug delivery systems, offering a versatile platform for the encapsulation and targeted delivery of therapeutic agents. This document details their physical properties, the experimental methodologies used for their characterization, and visual representations of key processes.

Core Physical Characteristics

DSPE-mPEG-NHS is an amphiphilic polymer that spontaneously forms core-shell micellar structures in aqueous solutions. The hydrophobic DSPE tails form the core, which can encapsulate lipophilic drugs, while the hydrophilic mPEG-NHS chains form the outer corona. This PEGylated corona provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging circulation time. The terminal NHS ester group allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or aptamers.

The physical properties of these micelles are influenced by factors such as the molecular weight of the PEG chain, the nature of the encapsulated drug, and the composition of the surrounding medium.

Quantitative Data Summary

The following tables summarize key quantitative data for DSPE-mPEG micelles, providing a comparative overview of their physical characteristics. Note that "mPEG" is often used interchangeably with "PEG" in the literature when the terminal group is methoxy. The NHS ester does not significantly alter these fundamental physical properties.

Table 1: Size and Zeta Potential of DSPE-mPEG Micelles

Micelle CompositionHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Citation
DSPE-mPEG20009.6 ± 0.6--2.7 ± 1.1[1]
DSPE-mPEG2000~10--[1]
DSPE-mPEG200011--[2]
DSPE-mPEG20008.2 ± 1.2--30.1 ± 6.3[2]
DSPE-mPEG2000 (sonicated)---23.1 ± 5.5[2]
DSPE-mPEG200015--[3]
DSPE-mPEG200018 (max)--[4]
DSPE-mPEG2000 with Ridaforolimus33 ± 15--[5][6]
DSPE-PEG-C60:DOX (15:1 w/w)96.50 ± 11.390.322 ± 0.078-30.87 ± 0.25[7]
DSPE-PEG-C60:DOX (10:1 w/w)211.30 ± 16.680.306 ± 0.008-29.53 ± 1.22[7]
DSPE-PEG-C60:DOX (5:1 w/w)259.90 ± 11.410.321 ± 0.024-28.67 ± 1.68[7]
DSPE-PEG-NH2:DOX (15:1 w/w)9.73 ± 0.090.315 ± 0.044+6.47 ± 0.10[7]
DSPE-PEG-NH2:DOX (10:1 w/w)11.83 ± 0.060.323 ± 0.002+6.93 ± 0.32[7]
DSPE-PEG-NH2:DOX (5:1 w/w)23.40 ± 0.970.335 ± 0.007+7.80 ± 0.64[7]
PHIS-PEG/DSPE-PEG mixed micelles110 - 135--[8]

Table 2: Critical Micelle Concentration (CMC) of DSPE-mPEG

PolymerCMC (µM)MethodCitation
DSPE-mPEG20001.8 x 10⁻⁵ mol L⁻¹ (18 µM)Not specified[1]
DSPE-mPEG2000~1Pyrene (B120774) fluorescence[4]
DSPE-mPEG20000.5 - 1.5Fluorescent probe[9]
DSPE-mPEG30000.5 - 1.5Fluorescent probe[9]
DSPE-mPEG50000.5 - 1.5Fluorescent probe[9]
DSPE-mPEG2000 in water~10x higher than in bufferNot specified[3]

Table 3: Drug Loading and Release from DSPE-mPEG Micelles

DrugPolymerDrug Loading Content (%)Encapsulation Efficiency (%)Release ConditionsCumulative ReleaseCitation
Doxorubicin (DOX)DSPE-PEG-C60 (15:1 w/w)6.1 ± 0.0497.5 ± 0.4PBS, pH 7.4, 37°C, 48h41%[7]
Doxorubicin (DOX)DSPE-PEG-C60 (10:1 w/w)8.6 ± 0.0895.4 ± 0.6PBS, pH 7.4, 37°C, 48h57%[7]
Doxorubicin (DOX)DSPE-PEG-NH2 (15:1 w/w)6.1 ± 0.0198.3 ± 0.2PBS, pH 7.4, 37°C, 48h42%[7]
Doxorubicin (DOX)DSPE-PEG-NH2 (10:1 w/w)8.9 ± 0.0198.0 ± 0.2PBS, pH 7.4, 37°C, 48h52%[7]
RidaforolimusDSPE-mPEG20007.194 ± 0.14377.519 ± 1.658PBS, pH 7.4, 37°Ct90% = 6.5 days[6]
Paclitaxel (PCT)PHIS-PEG/DSPE-PEG588pH 5.0, 37°C, 2h>60%[8]
Paclitaxel (PCT)PHIS-PEG/DSPE-PEG588pH 6.0, 37°C, 2h>40%[8]
Paclitaxel (PCT)PHIS-PEG/DSPE-PEG588pH 7.4, 37°C, 2h~10%[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of DSPE-mPEG-NHS micelles.

1. Micelle Formulation

Two common methods for preparing DSPE-mPEG-NHS micelles are the thin-film hydration method (for drug-loaded micelles) and direct dissolution (for empty micelles).[10]

  • Thin-Film Hydration Method (for Drug Encapsulation):

    • Dissolution: Dissolve DSPE-mPEG-NHS and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.[10]

    • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[10]

    • Hydration: Hydrate the film with an aqueous buffer (e.g., PBS pH 7.4) by gentle agitation. The temperature should be above the lipid's phase transition temperature.[1][10]

    • Sonication/Extrusion: Sonicate the suspension using a bath or probe sonicator or pass it through an extruder to reduce the particle size and obtain a clear micellar solution.[10]

    • Purification: Filter the solution through a 0.22 µm syringe filter to remove any aggregates.[1][10]

  • Direct Dissolution Method (for Empty Micelles):

    • Dissolution: Directly dissolve the DSPE-mPEG-NHS polymer in an aqueous buffer.[11]

    • Agitation: Gently agitate the solution for 30-60 minutes to facilitate micelle self-assembly. The solution should become clear or translucent.[10]

2. Characterization of Micelle Size and Zeta Potential

  • Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

    • Sample Preparation: Dilute the micelle solution with the same aqueous buffer used for formulation to an appropriate concentration.[1]

    • Measurement: Analyze the sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the micelles.

    • Data Analysis: The hydrodynamic diameter and PDI are calculated from the correlation function of the scattered light intensity.

  • Zeta Potential Measurement:

    • Sample Preparation: Dilute the micelle solution in the appropriate buffer.[1]

    • Measurement: Use an instrument that performs electrophoretic light scattering. An electric field is applied to the sample, and the velocity of the micelles is measured by detecting the Doppler shift of the scattered light.

    • Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

3. Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the amphiphilic molecules begin to form micelles. The pyrene fluorescence assay is a widely used method for its determination.[10]

  • Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of DSPE-mPEG-NHS solutions in the aqueous buffer with concentrations spanning the expected CMC.[10]

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each DSPE-mPEG-NHS dilution. The final pyrene concentration should be very low (e.g., ~0.6 µM). Evaporate the organic solvent.[10]

  • Incubation: Incubate the samples overnight at room temperature in the dark to allow for the partitioning of pyrene into the micelle cores.[10]

  • Fluorescence Measurement: Measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of pyrene is sensitive to the polarity of its microenvironment.

  • Data Analysis: Plot the I₁/I₃ ratio against the logarithm of the DSPE-mPEG-NHS concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[10]

4. Drug Loading and Encapsulation Efficiency

  • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques like dialysis, ultrafiltration, or size exclusion chromatography.[7][10]

  • Quantification: Quantify the amount of drug in the micellar fraction and the amount of free drug. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7][10]

  • Calculation:

    • Drug Loading Content (DLC %): (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

    • Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug) x 100[7]

5. In Vitro Drug Release

  • Sample Preparation: Place a known amount of the drug-loaded micelle solution in a dialysis bag with a suitable molecular weight cut-off.

  • Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to simulate endosomal conditions) at 37°C with constant stirring.[8]

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantification: Analyze the amount of drug released in the withdrawn samples using HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Visualizations of Experimental Workflows and Logical Relationships

Diagram 1: Thin-Film Hydration Workflow for Drug-Loaded Micelles

ThinFilmHydration cluster_prep Preparation cluster_form Micelle Formation cluster_char Characterization start Start dissolve Dissolve DSPE-mPEG-NHS and Drug in Organic Solvent start->dissolve film Form Thin Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate sonicate Sonicate/Extrude hydrate->sonicate filter Filter (0.22 µm) sonicate->filter dls DLS (Size, PDI) filter->dls zeta Zeta Potential filter->zeta drug_load Drug Loading/EE filter->drug_load end_product Drug-Loaded Micelles dls->end_product zeta->end_product drug_load->end_product

Workflow for preparing drug-loaded DSPE-mPEG-NHS micelles.

Diagram 2: CMC Determination using Pyrene Fluorescence Assay

CMC_Determination prep_solutions Prepare DSPE-mPEG-NHS Dilutions and Pyrene Stock Solution add_pyrene Add Pyrene to Dilutions prep_solutions->add_pyrene evaporate Evaporate Organic Solvent add_pyrene->evaporate incubate Incubate Overnight evaporate->incubate measure Measure Fluorescence Spectra incubate->measure plot Plot I₁/I₃ vs. log(Concentration) measure->plot determine_cmc Determine CMC from Inflection Point plot->determine_cmc

Experimental workflow for determining the Critical Micelle Concentration (CMC).

Diagram 3: pH-Sensitive Drug Release Mechanism

pH_Release cluster_circulation Systemic Circulation (pH 7.4) cluster_uptake Cellular Uptake cluster_endosome Endosome (pH ~5.0-6.0) micelle_stable Stable Micelle (Drug Encapsulated) endocytosis Endocytosis micelle_stable->endocytosis micelle_destabilize Micelle Destabilization (pH-sensitive component protonated) endocytosis->micelle_destabilize drug_release Drug Release into Cytosol micelle_destabilize->drug_release

Mechanism of pH-triggered drug release in the endosomal compartment.

References

DSPE-m-PEG-NHS for mRNA Vaccine Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unprecedented success of mRNA vaccines has propelled lipid nanoparticles (LNPs) to the forefront of advanced drug delivery. Among the crucial components of these LNPs is the PEGylated lipid, which plays a pivotal role in the stability, circulation time, and overall efficacy of the vaccine. This technical guide focuses on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] coupled with an N-Hydroxysuccinimide ester (DSPE-m-PEG-NHS), a key excipient in the formulation of mRNA vaccines. We will delve into its core functions, provide quantitative data on its impact on LNP characteristics, detail experimental protocols for formulation and analysis, and visualize key pathways and workflows.

Core Function of DSPE-m-PEG-NHS in mRNA-LNP Formulation

DSPE-m-PEG-NHS is a heterobifunctional molecule comprising a phospholipid anchor (DSPE), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-Hydroxysuccinimide (NHS) ester group. Each of these components contributes to the functionality of the LNP formulation:

  • DSPE Anchor: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a saturated phospholipid that securely integrates into the lipid bilayer of the nanoparticle, providing a stable anchor for the PEG chain. The long C18 acyl chains of DSPE ensure slow desorption kinetics from the LNP surface, contributing to a prolonged circulation time in vivo.[1]

  • PEG Spacer: The polyethylene glycol (PEG) chain creates a hydrophilic steric barrier on the surface of the LNP. This "stealth" coating prevents particle aggregation, reduces nonspecific protein adsorption (opsonization), and minimizes recognition and clearance by the mononuclear phagocyte system.[2] This ultimately extends the systemic circulation time of the LNPs, allowing for greater opportunity to reach target cells.[2] However, this PEG layer can also present a "PEG dilemma," where a dense coating can hinder cellular uptake and endosomal escape, potentially reducing transfection efficiency.[2]

  • NHS Ester Functionality: The N-Hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, antibodies, or other targeting ligands.[3] This allows for the surface functionalization of the LNPs, enabling active targeting to specific cells or tissues, a crucial aspect for developing next-generation targeted mRNA therapies.

Quantitative Data on LNP Formulation with DSPE-PEG Derivatives

The precise molar ratio of the lipid components is critical in determining the physicochemical properties and subsequent biological activity of the mRNA LNPs. The following table summarizes quantitative data from a study utilizing a DSPE-PEG2k-Carboxy-NHS derivative, which is structurally and functionally analogous to DSPE-m-PEG-NHS, in an LNP formulation for mRNA delivery.[4]

ParameterLNP with DSPE-PEG2k-Carboxy-NHSUnmodified LNP (Control)
Lipid Composition (molar ratio)
Ionizable Lipid (DLin-MC3-DMA)50%50%
Helper Lipid (DSPC)10%10%
Cholesterol38.5%38.5%
PEG-Lipid (DMG-PEG2k)1.2%1.5%
Functionalized PEG-Lipid0.3% (DSPE-PEG2k-Carboxy-NHS)0%
Physicochemical Properties
Hydrodynamic Diameter (nm)< 90< 90
Polydispersity Index (PDI)< 0.21< 0.21
mRNA Encapsulation Efficiency (%)> 94.8%> 94.8%
Zeta Potential (mV)-12.9 ± 0.9-3.09 ± 0.34

Table 1: Physicochemical characteristics of mRNA LNPs formulated with and without DSPE-PEG2k-Carboxy-NHS. Data sourced from a study by Ganas et al. (2023).[4]

Experimental Protocols

mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, which allows for rapid and controlled mixing of the lipid and mRNA solutions, resulting in uniform and reproducible nanoparticles.[5][6][7]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA), Helper lipid (e.g., DSPC), Cholesterol, and DSPE-m-PEG-NHS dissolved in ethanol (B145695).

  • mRNA transcribed in vitro, purified, and dissolved in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[]

  • Microfluidic mixing device (e.g., NanoAssemblr™).

  • Syringe pumps.

  • Ethanol and acidic aqueous buffer.

Procedure:

  • Prepare Lipid Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DSPE-m-PEG-NHS in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dissolve the purified mRNA in the acidic aqueous buffer.

  • Microfluidic Mixing: a. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. b. Set the flow rates on the syringe pumps to achieve the desired ratio of aqueous to organic phase (typically 3:1). c. Connect the syringes to the microfluidic mixing chip. d. Initiate the flow to allow for rapid mixing and self-assembly of the LNPs.

  • Dilution and Buffer Exchange: a. Collect the LNP solution from the outlet of the microfluidic chip. b. Dilute the LNP suspension with a suitable buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration. c. Perform buffer exchange and concentrate the LNPs using tangential flow filtration or centrifugal filter units (e.g., Amicon Ultra).[9][10]

Characterization of mRNA-LNPs

a) Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS) [11]

Procedure:

  • Dilute the LNP sample in 1X PBS.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZSP).

  • Set the measurement parameters for the LNP and the dispersant (PBS).

  • Initiate the measurement to obtain the hydrodynamic diameter (Z-average size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[12]

b) Zeta Potential Measurement [13]

Procedure:

  • Dilute the LNP sample in an appropriate low-conductivity buffer (e.g., 1 mM KCl).

  • Load the sample into a specialized zeta potential cuvette.

  • Place the cuvette in the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

c) mRNA Encapsulation Efficiency using RiboGreen Assay [14][15][16]

Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

Procedure:

  • Prepare a standard curve of known mRNA concentrations.

  • Sample Preparation: a. In a 96-well black plate, add the LNP sample to two sets of wells. b. To one set of wells, add TE buffer. This will measure the fluorescence of unencapsulated ("free") mRNA. c. To the second set of wells, add a solution of 2% Triton X-100 in TE buffer. This will lyse the LNPs and measure the total mRNA.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.

  • Add RiboGreen Reagent: Add the diluted RiboGreen reagent to all wells.

  • Measure Fluorescence: Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~525 nm).

  • Calculation:

    • Determine the concentration of free and total mRNA from the standard curve.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

In Vitro Evaluation of Protein Expression

This protocol outlines a cell-based assay to quantify the expression of a reporter protein from the delivered mRNA.[2][9][17]

Materials:

  • Adherent cell line (e.g., HEK293T, HeLa).

  • Complete cell culture medium.

  • mRNA-LNPs encoding a reporter protein (e.g., Luciferase, GFP).

  • Luciferase assay reagent or flow cytometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • LNP Treatment: a. Dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium. b. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and add a luciferase assay reagent. Measure the luminescence using a plate reader.

    • For GFP: Wash the cells with PBS, detach them using trypsin, and analyze the GFP fluorescence intensity by flow cytometry.

Mandatory Visualizations

Signaling Pathways

Innate_Immune_Signaling cluster_LNP Lipid Nanoparticle (LNP) cluster_Endosome Endosome cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Response Immune Response LNP mRNA-LNP TLR TLR3, TLR7, TLR8 LNP->TLR Endosomal uptake RIGI_MDA5 RIG-I / MDA5 LNP->RIGI_MDA5 Cytosolic release STING STING LNP->STING NLRP3 NLRP3 Inflammasome LNP->NLRP3 Transcription_Factors NF-κB / IRFs TLR->Transcription_Factors RIGI_MDA5->Transcription_Factors STING->Transcription_Factors Cytokines Pro-inflammatory Cytokines & Chemokines NLRP3->Cytokines e.g., IL-1β Transcription_Factors->Cytokines Type_I_IFN Type I Interferons (IFN-α/β) Transcription_Factors->Type_I_IFN

Caption: Innate immune signaling pathways activated by mRNA-LNPs.

Experimental Workflow

Experimental_Workflow cluster_char Characterization Details cluster_invitro In Vitro Assays mrna_synthesis 1. mRNA Synthesis (In Vitro Transcription) lnp_formulation 2. LNP Formulation (Microfluidic Mixing) mrna_synthesis->lnp_formulation characterization 3. Physicochemical Characterization lnp_formulation->characterization in_vitro_eval 4. In Vitro Evaluation characterization->in_vitro_eval size_pdi Size & PDI (DLS) zeta Zeta Potential ee Encapsulation Efficiency in_vivo_eval 5. In Vivo Evaluation (Preclinical Models) in_vitro_eval->in_vivo_eval protein_exp Protein Expression cell_uptake Cellular Uptake cytotoxicity Cytotoxicity data_analysis 6. Data Analysis & Optimization in_vivo_eval->data_analysis data_analysis->lnp_formulation Iterative Optimization

Caption: General experimental workflow for mRNA-LNP vaccine development.

Logical Relationship

PEG_Dilemma peg_density PEG Density on LNP Surface stability Increased Stability & Circulation Time peg_density->stability Positive Effect (+) uptake Decreased Cellular Uptake & Endosomal Escape peg_density->uptake Negative Effect (-) efficacy Overall Vaccine Efficacy stability->efficacy Contributes to uptake->efficacy Detracts from

Caption: The "PEG Dilemma" in LNP formulation.

References

Methodological & Application

Application Notes and Protocols for DSPE-m-PEG-NHS (MW 3400) Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and surface functionalization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-3400] (DSPE-m-PEG-NHS). These liposomes are valuable tools in drug delivery systems, offering prolonged circulation times and a versatile platform for targeted therapies through the conjugation of various ligands.

Core Principles

The preparation of functionalized liposomes using DSPE-m-PEG-NHS (MW 3400) involves three primary stages:

  • Liposome (B1194612) Formation: The process begins with the creation of a lipid bilayer vesicle. The most common and reliable method is the thin-film hydration technique, followed by extrusion to achieve a uniform size distribution.[1][2][3][4][5]

  • Surface Modification: The N-Hydroxysuccinimide (NHS) ester on the terminus of the PEG chain provides a reactive site for covalent conjugation. This allows for the attachment of targeting moieties such as peptides, antibodies, or small molecules containing a primary amine group.[6][7][8]

  • Characterization: Following preparation, it is crucial to characterize the liposomes to ensure they meet the desired physicochemical properties, including size, polydispersity, and surface charge.

Data Presentation: Typical Liposome Formulations and Characteristics

The following tables summarize typical quantitative data for DSPE-m-PEG-NHS liposome formulations.

Table 1: Example Lipid Compositions for Liposome Formulation

Primary Phospholipid Cholesterol (mol%) DSPE-m-PEG-NHS (3400) (mol%) Other PEG-Lipid (e.g., DSPE-mPEG2000) (mol%) Reference
HSPC40-5[9]
DOTAP42-8 (total PEG-lipid)[10]
POPC-5 - 20-[11][12]
HSPC/Cholesterol (60:40)-Variable for post-insertionVariable for post-insertion[6]

HSPC: Hydrogenated Soy Phosphatidylcholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine

Table 2: Expected Physicochemical Properties of PEGylated Liposomes

Parameter Typical Value Significance Reference
Average Particle Size (Diameter) 100 - 200 nmInfluences circulation half-life and tumor accumulation (EPR effect).[10][13]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution.[10][13]
Zeta Potential -10 mV to -30 mVReflects surface charge; negative charge can reduce non-specific protein binding.[9][13][14]

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes with a defined size.

Materials:

  • Primary phospholipid (e.g., HSPC, DSPC, or DPPC)

  • Cholesterol

  • DSPE-m-PEG-NHS (MW 3400)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and DSPE-m-PEG-NHS in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept above the transition temperature (Tc) of the lipids.

    • A thin, uniform lipid film will form on the wall of the flask.

    • To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours or overnight.[2]

  • Hydration:

    • Hydrate the dry lipid film by adding the aqueous buffer. The buffer should be pre-heated to a temperature above the Tc of the lipids.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm).

    • Transfer the MLV suspension into one of the gas-tight syringes and attach it to the extruder.

    • Pass the lipid suspension through the membrane by pushing the plunger of the syringe.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).[5] The final liposome solution should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C for short-term use. For long-term storage, appropriate stability studies should be conducted.

Protocol 2: Surface Functionalization via NHS-Amine Coupling (Post-Insertion Method)

This protocol details the conjugation of an amine-containing ligand (e.g., peptide or antibody) to the surface of pre-formed liposomes. The post-insertion method involves incubating pre-formed liposomes with micelles containing the DSPE-m-PEG-NHS-ligand conjugate.

Materials:

  • Pre-formed liposomes (from Protocol 1, without DSPE-m-PEG-NHS in the initial formulation)

  • DSPE-m-PEG-NHS (MW 3400)

  • Amine-containing ligand (e.g., peptide, antibody)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., glycine (B1666218) or Tris buffer)

  • Dialysis membrane (with appropriate molecular weight cut-off) or size-exclusion chromatography column.

Procedure:

  • Preparation of Ligand-Conjugated Micelles:

    • Dissolve DSPE-m-PEG-NHS in a small amount of organic solvent (e.g., chloroform) in a glass vial and then dry to a thin film under a stream of nitrogen gas.[8]

    • Dissolve the amine-containing ligand in the reaction buffer (pH 7.4-8.0).

    • Add the ligand solution to the dried DSPE-m-PEG-NHS film. A typical molar ratio of ligand to DSPE-m-PEG-NHS is 1:2.[7][15]

    • Incubate the mixture at room temperature for 4-6 hours with gentle stirring to allow for the formation of a stable amide bond.[8]

    • Quench the reaction by adding a quenching solution to block any unreacted NHS esters.[8]

  • Post-Insertion:

    • Add the ligand-conjugated micelle solution to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature above the Tc of the liposome lipids (e.g., 60°C) for 30 minutes to 2 hours.[7][8][15] This facilitates the insertion of the DSPE-m-PEG-ligand into the outer leaflet of the liposome bilayer.

  • Purification:

    • Remove unconjugated ligand and micelles by dialysis against the hydration buffer or by using size-exclusion chromatography.[7][15]

Visualization of Workflows and Pathways

Experimental Workflow for Liposome Preparation

G cluster_0 Protocol 1: Liposome Formulation A 1. Dissolve Lipids (Phospholipid, Cholesterol, DSPE-m-PEG-NHS) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate with Aqueous Buffer (Formation of MLVs) B->C D 4. Extrusion through Membrane (Formation of SUVs) C->D E Characterized Liposomes (Size, PDI, Zeta Potential) D->E

Caption: Workflow for preparing DSPE-m-PEG-NHS liposomes.

Signaling Pathway for NHS-Amine Conjugation

G cluster_1 Protocol 2: Surface Conjugation Liposome DSPE-PEG-NHS on Liposome Surface Reaction Nucleophilic Attack (pH 7.4-8.0) Liposome->Reaction Ligand Ligand with Primary Amine (e.g., Peptide, Antibody) Ligand->Reaction Product Stable Amide Bond Formation (Functionalized Liposome) Reaction->Product NHS_leaving NHS Leaving Group Reaction->NHS_leaving

References

Application Note & Protocol: Peptide Conjugation to DSPE-mPEG-NHS Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, biocompatible vesicles used extensively as nanocarriers for therapeutic agents. Their surface can be functionalized with targeting ligands, such as peptides, to enhance site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target effects.[1][][3] This document provides a detailed protocol for the conjugation of peptides to pre-formed liposomes using the reactive lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a terminal N-hydroxysuccinimide (DSPE-mPEG-NHS) ester.

Principle of Conjugation

The conjugation chemistry relies on the reaction between the N-hydroxysuccinimide (NHS) ester on the distal end of the DSPE-PEG lipid and a primary amine (-NH₂) on the peptide.[4][][6] Primary amines are present at the N-terminus of peptides and on the side chain of lysine (B10760008) residues. The nucleophilic amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable, covalent amide bond and the release of the NHS leaving group.[7][8] This reaction is highly efficient and proceeds readily in aqueous buffers at a neutral to slightly alkaline pH (7.0-8.0).[4][7]

The most common strategy, known as the post-insertion or post-modification method, involves conjugating the peptide to DSPE-PEG-NHS micelles first, followed by the insertion of these peptide-lipid conjugates into a pre-formed liposome (B1194612).[3][7][8]

G cluster_reactants Reactants cluster_products Products DSPE_PEG_NHS DSPE-PEG O C-O-N Conjugate DSPE-PEG O C-NH-Peptide (Stable Amide Bond) DSPE_PEG_NHS:f2->Conjugate:f2 + Peptide-NH₂ (pH 7.0 - 8.0) Peptide H₂N-Peptide (Primary Amine) NHS N-Hydroxysuccinimide (Leaving Group) Conjugate:f2->NHS +

Caption: NHS ester reaction for peptide conjugation.

Experimental Protocols

This section details the procedures for preparing peptide-conjugated liposomes via the post-insertion method.

  • Lipids:

    • Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or Hydrogenated Soy PC (HSPC).[8][9]

    • Stabilizing lipid: Cholesterol (Chol).[8][9]

    • Reactive lipid for conjugation: DSPE-mPEG(2000)-NHS.[7][8]

    • (Optional) Non-reactive PEG-lipid for stealth properties: DSPE-mPEG(2000).[7][8]

  • Peptide: Custom synthesized peptide with at least one primary amine (N-terminus or Lysine).

  • Solvents: Chloroform (B151607), Methanol.[9]

  • Buffers:

    • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

    • Reaction Buffer: HEPES or PBS, pH 7.4 - 8.0. Note: Do not use buffers containing primary amines like Tris, as they will compete with the peptide for reaction with the NHS ester.[7]

  • Equipment:

    • Rotary evaporator.

    • Bath sonicator.

    • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).[9]

    • Dialysis cassette/tubing (e.g., 12-14 kDa MWCO).[10]

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement.

This protocol uses the thin-film hydration method followed by extrusion.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the structural lipids (e.g., HSPC and Cholesterol at a 60:40 molar ratio) in a suitable organic solvent like chloroform.[8][9]

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This should be done at a temperature above the lipid's phase transition temperature (e.g., ~60-65°C for HSPC/DSPC) to form a thin, uniform lipid film on the flask wall.[9]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The final lipid concentration should be around 10-40 mM.[11] This process creates multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To create small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.[9]

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder to a temperature above the lipid's phase transition temperature.

    • Pass the liposome suspension through the membrane 11-21 times.[9][11] The resulting solution should appear translucent.

  • Preparation of Peptide-DSPE-PEG Micelles:

    • Dissolve the DSPE-PEG-NHS powder in chloroform in a separate glass vial.[7]

    • Dry the lipid solution under a gentle stream of nitrogen gas to form a thin film.

    • Dissolve the peptide in the reaction buffer (e.g., PBS, pH 7.4-8.0).

    • Add the peptide solution to the dried DSPE-PEG-NHS film. A molar ratio of 1:1.5 to 1:2 (peptide to DSPE-PEG-NHS) is a good starting point.[3][7]

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring to form peptide-lipid conjugate micelles.

  • Post-Insertion into Liposomes:

    • Add the peptide-DSPE-PEG micelle solution to the pre-formed liposome suspension from Protocol 1.

    • Incubate the mixture for 1-2 hours at a temperature above the lipid's phase transition temperature (e.g., 60°C) with gentle stirring.[3] This allows the peptide-lipid conjugates to insert into the outer leaflet of the liposome bilayer.

  • Purification:

    • To remove unconjugated peptide, transfer the liposome suspension to a dialysis cassette (e.g., 12-14 kDa MWCO).[11]

    • Dialyze against PBS (pH 7.4) at 4°C for 24-48 hours, with several buffer changes, to allow the free peptide to diffuse out.[10] Dialysis is preferred over size-exclusion chromatography to minimize the loss of liposomes.[7]

G cluster_lipo Liposome Preparation cluster_peptide Peptide-Micelle Preparation A 1. Dissolve Lipids (e.g., HSPC, Cholesterol) in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (Forms MLVs) B->C D 4. Extrude through 100nm Membrane (Forms Pre-formed Liposomes) C->D G 7. Mix Pre-formed Liposomes with Peptide-Lipid Conjugate D->G E 5. Dissolve Peptide in Reaction Buffer (pH 7.4-8.0) F 6. React with DSPE-PEG-NHS (Forms Peptide-Lipid Conjugate) E->F F->G H 8. Incubate at 60°C (Post-Insertion) G->H I 9. Purify by Dialysis (Remove Free Peptide) H->I J 10. Characterize Final Product (DLS, Zeta Potential) I->J

Caption: Workflow for peptide-liposome conjugation.

Data Presentation and Characterization

Proper characterization is essential to confirm successful conjugation and ensure the quality of the final product.[1]

The following tables summarize key quantitative data for a typical formulation.

Table 1: Example Liposome Formulation Components

Component Molar Ratio (%) Purpose
HSPC 55-60 Main bilayer component
Cholesterol 40 Stabilizes membrane
DSPE-mPEG-NHS 0.5-5 Reactive lipid for conjugation

| DSPE-mPEG | 0-4.5 | Stealth property (optional) |

Table 2: Recommended Reaction Conditions

Parameter Value Rationale
Peptide:DSPE-PEG-NHS Molar Ratio 1:1.5 to 1:2 Ensures efficient reaction
Reaction Buffer pH 7.4 - 8.0 Optimal for NHS-ester reaction with amines[4]
Conjugation Time 2-4 hours (RT) or Overnight (4°C) Allows for complete reaction
Post-insertion Temperature 60°C (for HSPC/DSPC) Above lipid phase transition temperature

| Post-insertion Time | 1-2 hours | Sufficient for insertion into the bilayer |

Table 3: Physicochemical Characterization Before and After Conjugation

Parameter Method Unconjugated Liposomes Peptide-Conjugated Liposomes
Size (Diameter) DLS 100-150 nm Slight increase in size
Polydispersity Index (PDI) DLS < 0.2 < 0.3 (should remain low)[12]
Zeta Potential DLS Slightly Negative ( -5 to -15 mV) Shift towards neutral or positive, depending on peptide charge[12][13]

| Conjugation Efficiency | HPLC / TNBS Assay | N/A | Typically 50-80% (highly dependent on peptide and conditions) |

  • Dynamic Light Scattering (DLS): Used to measure the average hydrodynamic diameter and the polydispersity index (PDI). A low PDI indicates a homogenous and monodisperse liposome population.[12]

  • Zeta Potential: Measures the surface charge of the liposomes. A significant change after the reaction, typically a shift from negative to positive if the peptide is cationic, provides strong evidence of successful surface conjugation.[12][13]

  • Conjugation Efficiency: Can be quantified by measuring the amount of unconjugated peptide in the dialysis buffer using reverse-phase HPLC or by using a colorimetric assay (e.g., TNBS) to quantify the number of primary amines on the liposome surface before and after the reaction.[3][14]

References

Application Notes and Protocols for Antibody Conjugation to DSPE-m-PEG-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies to DSPE-m-PEG-NHS is a critical process in the development of targeted drug delivery systems, such as immunoliposomes. This process involves the covalent linkage of an antibody to a lipid-PEG derivative, which can then be incorporated into a lipid-based nanoparticle. The N-Hydroxysuccinimide (NHS) ester of the DSPE-m-PEG-NHS reacts with primary amine groups (–NH2) on the antibody, such as the ε-amino group of lysine (B10760008) residues or the N-terminus, to form a stable amide bond.[][2] This targeted approach enhances the delivery of therapeutic agents to specific cells or tissues, increasing efficacy and potentially reducing side effects.[3]

These application notes provide a detailed protocol for the conjugation of antibodies to DSPE-m-PEG-NHS, including reaction conditions, purification methods, and characterization of the resulting conjugate.

Principle of Reaction

The conjugation chemistry is based on the reaction between the NHS ester of DSPE-m-PEG and the primary amines on the antibody. This reaction is a nucleophilic acyl substitution, where the amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[][4] The reaction is typically performed in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure the primary amines of the antibody are deprotonated and thus more nucleophilic.[]

Experimental Protocols

Materials and Reagents
  • Antibody of interest (in an amine-free buffer)

  • DSPE-m-PEG-NHS (e.g., DSPE-PEG(2000)-NHS)[2]

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; Sodium Borate buffer, 50 mM, pH 8.5; or Carbonate buffer, 100 mM, pH 8.0-8.5)[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[][7]

  • Quenching reagent (e.g., Glycine (B1666218), Tris-HCl)[5]

  • Purification system (e.g., Dialysis cassettes with an appropriate molecular weight cutoff, Size-Exclusion Chromatography (SEC) column)[][8]

  • Storage buffer (e.g., PBS)

Protocol for Antibody Conjugation

This protocol is a general guideline and may require optimization based on the specific antibody and DSPE-m-PEG-NHS being used.

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers or stabilizers like Tris, glycine, or bovine serum albumin (BSA), it must be purified.[9]

    • This can be achieved by dialysis against an amine-free buffer (e.g., PBS, pH 7.4) or by using an antibody purification kit.[9]

    • Adjust the concentration of the antibody to 1-10 mg/mL in the chosen reaction buffer.[7]

  • DSPE-m-PEG-NHS Preparation:

    • Allow the DSPE-m-PEG-NHS vial to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[9][10]

    • Immediately before use, prepare a stock solution of DSPE-m-PEG-NHS in anhydrous DMSO or DMF (e.g., 10 mM).[][7]

  • Conjugation Reaction:

    • The molar ratio of DSPE-m-PEG-NHS to antibody is a critical parameter that needs to be optimized. A common starting point is a 10 to 20-fold molar excess of the lipid-PEG-NHS to the antibody.[][7]

    • Slowly add the calculated volume of the DSPE-m-PEG-NHS stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[7]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[][7] Longer incubation times may be required for less reactive antibodies.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted DSPE-m-PEG-NHS, add a quenching reagent such as glycine or Tris-HCl to a final concentration of 50-100 mM.[5]

    • Incubate for an additional 10-15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted DSPE-m-PEG-NHS and the quenching reagent by dialysis against PBS or through size-exclusion chromatography.[][8] Dialysis is often preferred for removing non-conjugated small molecules.[2]

  • Storage:

    • Store the purified antibody-DSPE-m-PEG conjugate at 4°C or -20°C in a suitable buffer. Storage conditions should be similar to those for the unconjugated antibody.[7][11]

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Conjugation to DSPE-m-PEG-NHS

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[7]
Reaction Buffer PBS, Borate Buffer, Carbonate BufferMust be amine-free.[5]
pH 7.2 - 8.5Slightly basic pH deprotonates primary amines for optimal reactivity.[]
Molar Ratio (Lipid:Antibody) 6:1 to 20:1This needs to be optimized for each antibody.[5][7]
Reaction Temperature 4°C or Room TemperatureRoom temperature reactions are faster, while 4°C can be used for sensitive antibodies.[][7]
Incubation Time 30 minutes - 24 hoursDepends on temperature and reactivity of the antibody.[][2][7]
Quenching Agent Glycine, Tris-HClAdded in molar excess to cap unreacted NHS esters.[5]

Table 2: Characterization of Antibody-DSPE-m-PEG Conjugates

Characterization MethodParameter MeasuredExpected Outcome
SDS-PAGE Molecular WeightIncrease in molecular weight of the antibody heavy and/or light chains.[12]
Size-Exclusion Chromatography (SEC) Purity and AggregationA single, sharp peak for the conjugate, separated from unconjugated antibody and lipid.[13]
Nanoparticle Tracking Analysis (NTA) Size DistributionIf incorporated into liposomes, an increase in particle size compared to unconjugated liposomes.[13]
Fluorescence Spectroscopy Conjugation EfficiencyIf a fluorescently labeled antibody or lipid is used, the degree of labeling can be calculated.[13]
ELISA / Flow Cytometry Binding ActivityThe conjugated antibody should retain its binding affinity to its target antigen.

Visualization of Experimental Workflow

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction cluster_analysis Characterization Ab_Prep Antibody Purification (Amine-free buffer) Reaction Mixing and Incubation (RT or 4°C) Ab_Prep->Reaction Add Antibody Lipid_Prep DSPE-m-PEG-NHS Stock Solution (DMSO/DMF) Lipid_Prep->Reaction Add Lipid-PEG-NHS Quenching Quenching (Glycine/Tris) Reaction->Quenching Stop Reaction Purification Purification (Dialysis/SEC) Quenching->Purification Remove Impurities Characterization Analysis (SDS-PAGE, SEC, NTA) Purification->Characterization Analyze Conjugate

Caption: Experimental workflow for antibody conjugation to DSPE-m-PEG-NHS.

References

Application Notes and Protocols for Thin-Film Hydration with DSPE-m-PEG-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of liposomes and micelles using the thin-film hydration method with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-m-PEG-NHS). This versatile phospholipid derivative is instrumental in the development of advanced drug delivery systems, offering a reactive surface for the conjugation of targeting ligands.

Introduction to DSPE-m-PEG-NHS in Drug Delivery

DSPE-m-PEG-NHS is a biocompatible and amphiphilic polymer-lipid conjugate widely employed in the formulation of nanocarriers such as liposomes and micelles.[1] Its structure comprises a hydrophobic DSPE anchor, which integrates into the lipid bilayer, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that extends into the aqueous phase. This PEGylated "stealth" coating helps to prolong the circulation half-life of the nanocarriers by reducing recognition and clearance by the mononuclear phagocyte system.[1][2]

The key feature of DSPE-m-PEG-NHS is the terminal N-hydroxysuccinimide (NHS) ester group.[2] This functional group readily reacts with primary amines on molecules such as proteins, peptides, antibodies, or small molecule ligands to form stable amide bonds.[2] This allows for the surface functionalization of liposomes and micelles for targeted drug delivery, enhancing their therapeutic efficacy by directing them to specific cells or tissues.[2]

Experimental Protocols

Protocol 1: Preparation of NHS-Functionalized Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes with a surface-active NHS group for subsequent ligand conjugation.

Materials:

  • Main structural phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC or Hydrogenated Soy PC, HSPC)

  • Cholesterol

  • DSPE-m-PEG-NHS (e.g., DSPE-PEG(2000)-NHS)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture, 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: Dissolve the main phospholipid, cholesterol, and DSPE-m-PEG-NHS in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (e.g., HSPC:Cholesterol:DSPE-m-PEG-NHS).[3]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C). Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

  • Hydration: Add the pre-warmed hydration buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. Gently agitate the flask by hand or on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[4]

Diagram of the Thin-Film Hydration Workflow:

ThinFilmHydration A 1. Lipid Dissolution (e.g., DPPC, Cholesterol, DSPE-m-PEG-NHS) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B Evaporate Solvent C 3. Film Drying (High Vacuum) B->C Remove Residual Solvent D 4. Hydration (Aqueous Buffer, T > Tc) C->D Add Buffer & Agitate E 5. Size Reduction (Sonication/Extrusion) D->E Homogenize Size F NHS-Functionalized Liposomes E->F

Workflow for preparing NHS-functionalized liposomes.
Protocol 2: Ligand Conjugation to NHS-Functionalized Liposomes

This protocol outlines the steps for conjugating an amine-containing ligand (e.g., a peptide or antibody) to the surface of the prepared NHS-functionalized liposomes.

Materials:

  • NHS-functionalized liposomes (from Protocol 2.1)

  • Amine-containing ligand

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching agent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Ligand Preparation: Dissolve the amine-containing ligand in the reaction buffer.

  • Conjugation Reaction: Add the ligand solution to the NHS-functionalized liposome (B1194612) suspension. A common molar ratio of ligand to DSPE-m-PEG-NHS is 1:2.[5] Incubate the mixture with gentle stirring for 2-4 hours at room temperature, or overnight at 4°C. The reaction of NHS esters with amines is pH-dependent, with optimal reactivity typically between pH 7 and 8.[6]

  • Quenching: To stop the reaction and quench any unreacted NHS groups, add a quenching agent such as Tris or glycine solution.

  • Purification: Remove the unconjugated ligand and byproducts from the immunoliposome suspension using size exclusion chromatography or dialysis.

Diagram of the Ligand Conjugation Signaling Pathway:

LigandConjugation cluster_liposome Liposome Surface Liposome DSPE-PEG-NHS ConjugatedLiposome Ligand-Conjugated Liposome (Stable Amide Bond) Liposome->ConjugatedLiposome NHS group leaves Ligand Ligand-NH2 (e.g., Peptide, Antibody) Ligand->Liposome Nucleophilic Attack (pH 7-8)

Reaction scheme for ligand conjugation to NHS-liposomes.

Data Presentation: Characterization of DSPE-m-PEG Formulations

The following tables summarize typical quantitative data obtained from the characterization of liposomes prepared using DSPE-m-PEG derivatives.

Table 1: Physicochemical Properties of DSPE-m-PEG2000 Liposomes

ParameterValueMethod of AnalysisReference
Mean Particle Size (nm)168.91 ± 7.07Dynamic Light Scattering (DLS)[7]
Polydispersity Index (PDI)0.19 ± 0.04Dynamic Light Scattering (DLS)[7]
Zeta Potential (mV)-24.37 ± 0.36Dynamic Light Scattering (DLS)[7]
Encapsulation Efficiency (%)87.11 ± 1.77Spectrophotometry/HPLC[7]

Table 2: Example Lipid Compositions for Thin-Film Hydration

FormulationLipid Composition (molar ratio)Reference
NHS-FunctionalizedHSPC:Cholesterol:DSPE-m-PEG-NHS (55:40:5)[3]
Peptide-TargetedCholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8)[8]

Detailed Methodologies for Key Experiments

Dynamic Light Scattering (DLS) for Particle Size, PDI, and Zeta Potential

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.

Protocol:

  • Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature (typically 25°C).

    • Perform the measurement according to the instrument's software to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a monodisperse population.

  • Zeta Potential Measurement: For zeta potential, a specific electrode cuvette is used. The instrument applies an electric field and measures the velocity of the particles to determine their surface charge.

Determination of Encapsulation Efficiency (EE)

EE is a crucial parameter that quantifies the amount of drug successfully encapsulated within the liposomes.

Protocol:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome formulation. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column (e.g., Sephadex G-50) that separates the larger liposomes from the smaller, free drug molecules.

    • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cutoff and dialyze against the hydration buffer to remove the free drug.

    • Centrifugation/Ultrafiltration: Use centrifugal filter units to separate the liposomes from the aqueous medium containing the free drug.

  • Quantification of Encapsulated Drug:

    • Disrupt the purified liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).

    • Quantify the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of EE%:

    • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Conclusion

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes incorporating DSPE-m-PEG-NHS. This approach allows for the creation of "stealth" liposomes with a reactive surface for the covalent attachment of targeting moieties. Careful control of the formulation parameters and thorough characterization of the resulting nanoparticles are essential for the development of effective targeted drug delivery systems. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Solvent Selection for Dissolving DSPE-m-PEG-NHS (MW 3400)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-m-PEG-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-NHS ester) with a molecular weight of 3400 Da is a heterobifunctional lipid-PEG conjugate crucial for drug delivery systems. Its amphiphilic nature, combining a hydrophobic DSPE lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables the surface functionalization of liposomes and nanoparticles. This modification enhances circulation half-life and allows for targeted delivery through conjugation with biomolecules.

The successful use of DSPE-m-PEG-NHS hinges on its proper dissolution, which is critical for maintaining the integrity of the reactive NHS ester group. The NHS ester is highly susceptible to hydrolysis, particularly in aqueous environments and at elevated pH, which can significantly reduce conjugation efficiency. Therefore, the careful selection of an appropriate solvent is a paramount step in any experimental workflow.

This document provides a comprehensive guide to selecting solvents for dissolving DSPE-m-PEG-NHS (MW 3400), including quantitative solubility data, detailed dissolution protocols, and a standard protocol for protein conjugation.

Materials and Equipment

Materials:

  • DSPE-m-PEG-NHS (MW 3400)

  • Chloroform (B151607) (anhydrous)

  • Methylene (B1212753) Chloride (DCM, anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Ethanol (200 proof, anhydrous)

  • Deionized water (DI water, sterile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES buffer, pH 7.0-7.5

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • Quenching agent (e.g., Tris buffer or glycine)

  • Dialysis tubing or centrifugal filtration devices

Equipment:

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Magnetic stirrer and stir bars

  • pH meter

  • Rotary evaporator (optional)

  • Nitrogen gas line

  • Spectrophotometer (for protein quantification)

Solvent Selection and Solubility Data

The choice of solvent is a critical step that depends on the subsequent application. For applications requiring an organic phase, such as lipid film hydration for liposome (B1194612) formation, volatile organic solvents are preferred. For direct conjugation in a predominantly aqueous environment, initial dissolution in a water-miscible organic solvent is necessary.

It is imperative to use anhydrous (dry) solvents whenever possible to minimize the hydrolysis of the NHS ester. DSPE-m-PEG-NHS should be brought to room temperature before opening the vial to prevent condensation of moisture.

Table 1: Quantitative Solubility of DSPE-m-PEG-NHS (MW 3400)

SolventSolubility (mg/mL)Remarks
Chloroform> 10Forms a clear solution. Volatile and suitable for lipid film preparation.[1]
Methylene Chloride (DCM)> 10Similar to chloroform, forms a clear solution and is highly volatile.
Dimethylformamide (DMF)> 10Water-miscible polar aprotic solvent. Suitable for conjugation reactions.
Dimethyl Sulfoxide (DMSO)~100High solubility, especially with gentle warming and sonication.[2] Water-miscible.[1]
Ethanol> 10Water-miscible. Can be used for dissolving the lipid before adding to aqueous media.[1]
Hot Water~10Can be dissolved in hot water, but the risk of NHS ester hydrolysis is high.[1]

Experimental Protocols

Protocol for Dissolving DSPE-m-PEG-NHS

This protocol describes the general procedure for dissolving DSPE-m-PEG-NHS for subsequent use in bioconjugation or liposome formulation.

Procedure:

  • Equilibration: Allow the vial of DSPE-m-PEG-NHS (MW 3400) to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the lipid-PEG-NHS in a clean, dry glass vial.

  • Solvent Addition:

    • For Organic Phase Applications (e.g., Lipid Film Hydration): Add the appropriate volume of anhydrous chloroform or methylene chloride to the vial to achieve the desired concentration (e.g., 10 mg/mL). Vortex briefly until the solid is completely dissolved.

    • For Aqueous Phase Applications (e.g., Bioconjugation): Add a minimal amount of anhydrous DMSO or DMF to the vial to dissolve the DSPE-m-PEG-NHS (e.g., to create a concentrated stock solution of 50-100 mg/mL). Gentle warming (to no more than 37°C) and brief sonication can aid in dissolution.

  • Immediate Use: It is highly recommended to use the freshly prepared DSPE-m-PEG-NHS solution immediately to minimize hydrolysis of the NHS ester. Do not store solutions for extended periods.

Protocol for Protein Conjugation

This protocol provides a step-by-step method for conjugating DSPE-m-PEG-NHS to a model protein containing primary amines (e.g., lysine (B10760008) residues).

Procedure:

  • Protein Preparation: Dissolve the protein to be conjugated in an amine-free buffer with a pH of 7.0-8.5 (e.g., PBS or HEPES buffer). The optimal pH for the coupling reaction of amines with NHS esters in aqueous buffers is 8.3-8.5. The concentration of the protein will depend on the specific application.

  • DSPE-m-PEG-NHS Solution Preparation: Immediately before conjugation, prepare a concentrated stock solution of DSPE-m-PEG-NHS in anhydrous DMSO as described in Protocol 4.1.

  • Conjugation Reaction: a. Slowly add the desired molar excess of the DSPE-m-PEG-NHS solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the lipid-PEG-NHS to the protein. b. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (ideally below 10% v/v) to avoid protein denaturation. c. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.

  • Quenching the Reaction: Add a quenching agent such as Tris buffer or glycine (B1666218) to a final concentration of 20-50 mM to react with any unreacted DSPE-m-PEG-NHS. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted DSPE-m-PEG-NHS and byproducts from the conjugated protein using dialysis or centrifugal filtration devices with an appropriate molecular weight cutoff (MWCO).

Visualizations

Solvent_Selection_Workflow start Start: DSPE-m-PEG-NHS (MW 3400) app_type Determine Application Type start->app_type organic_phase Organic Phase Application (e.g., Lipid Film Hydration) app_type->organic_phase Organic aqueous_phase Aqueous Phase Application (e.g., Bioconjugation) app_type->aqueous_phase Aqueous select_volatile Select Volatile Anhydrous Solvent (Chloroform or DCM) organic_phase->select_volatile select_miscible Select Water-Miscible Anhydrous Solvent (DMSO or DMF) aqueous_phase->select_miscible dissolve_organic Dissolve DSPE-m-PEG-NHS select_volatile->dissolve_organic proceed_app Proceed with Application dissolve_organic->proceed_app dissolve_miscible Prepare Concentrated Stock Solution select_miscible->dissolve_miscible add_to_aqueous Add to Aqueous Reaction Buffer dissolve_miscible->add_to_aqueous add_to_aqueous->proceed_app

Caption: Solvent selection workflow for DSPE-m-PEG-NHS.

NHS_Ester_Conjugation cluster_reactants Reactants cluster_products Products dspe_peg_nhs DSPE-PEG-NHS reaction + dspe_peg_nhs->reaction protein Protein-NH2 (Primary Amine) protein->reaction conjugated_product DSPE-PEG-Protein (Stable Amide Bond) reaction->conjugated_product pH 7.0-8.5 nhs_byproduct NHS Byproduct reaction->nhs_byproduct

Caption: Amine conjugation reaction of DSPE-m-PEG-NHS.

Stability and Storage

  • Solid Form: DSPE-m-PEG-NHS is stable for at least six months when stored at -20°C in a desiccated environment.[1]

  • In Solution: Solutions of DSPE-m-PEG-NHS are not stable and should be prepared fresh for each use. The NHS ester is prone to hydrolysis, a process that is accelerated by the presence of water and higher pH. In aqueous solutions at pH 7, the half-life of an NHS ester can be a few hours, which decreases to minutes at pH 9. Anhydrous organic solvents will slow down this degradation, but exposure to atmospheric moisture can still compromise the reagent's reactivity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of NHS esterUse anhydrous solvents. Prepare DSPE-m-PEG-NHS solution immediately before use. Ensure the reaction buffer is free of primary amines. Optimize the pH of the reaction buffer (pH 7.0-8.5).
Low reactivity of the proteinEnsure the protein has accessible primary amines. Increase the molar excess of DSPE-m-PEG-NHS.
Protein Precipitation High concentration of organic solventKeep the final concentration of DMSO or DMF in the reaction mixture below 10% (v/v).
Protein instability at reaction pHPerform the conjugation at a pH where the protein is known to be stable.
Difficulty Dissolving DSPE-m-PEG-NHS Inappropriate solvent or conditionsUse DMSO for higher concentrations. Gentle warming and sonication can be applied. Ensure the solvent is of high purity and anhydrous.

References

Application Notes & Protocols: Characterization of DSPE-mPEG-NHS Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to methoxy-polyethylene glycol (mPEG) with a terminal N-hydroxysuccinimide (NHS) ester is a critical component in the development of advanced nanoparticle-based drug delivery systems.[1][2] The DSPE moiety serves as a lipid anchor for incorporation into liposomes or lipid-based nanoparticles, while the PEG chain provides a hydrophilic stealth layer that reduces clearance by the immune system, thereby prolonging circulation time.[1][2] The NHS ester is a reactive group that facilitates the covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules to the nanoparticle surface, enabling targeted drug delivery.[1][2]

Thorough characterization of these functionalized nanoparticles is essential to ensure their quality, stability, and efficacy. This document provides a comprehensive overview of the key characterization techniques and detailed protocols for the analysis of DSPE-mPEG-NHS functionalized nanoparticles.

Physicochemical Characterization

The foundational analysis of any nanoparticle formulation involves the determination of its size, size distribution, surface charge, and morphology. These parameters are critical as they influence the stability, biodistribution, and cellular uptake of the nanoparticles.[3]

Key Parameters & Typical Values
ParameterTechniqueTypical ValuesSignificance
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS)100 - 200 nm[3][4]Influences in vivo circulation time and tumor accumulation via the EPR effect.[3]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3[5]Indicates the homogeneity of the nanoparticle population.
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -40 mV[4][5][6]Predicts colloidal stability; a highly negative charge prevents aggregation.
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMSpherical vesicles[7]Visual confirmation of nanoparticle formation and integrity.
Encapsulation Efficiency (EE%) Various (see protocol)> 60%[8]Quantifies the amount of drug successfully loaded into the nanoparticles.
Drug Loading Capacity (LC%) Various (see protocol)Varies with drug and formulationRepresents the weight percentage of the drug relative to the total nanoparticle weight.[3]

Experimental Protocols

Protocol 1: Determination of Particle Size and Zeta Potential by DLS/ELS

Objective: To measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticle suspension.

Materials:

  • DSPE-mPEG-NHS functionalized nanoparticle suspension

  • Deionized (DI) water or 10 mM NaCl solution, filtered through a 0.2 µm filter[9]

  • DLS/ELS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes (for size measurement) and zeta cells (for zeta potential)[10]

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension with filtered DI water or 10 mM NaCl to a suitable concentration. A slightly turbid appearance is often recommended.[11]

    • Ensure the sample is well-mixed by gentle pipetting or vortexing. For powdered samples, sonication may be required to disperse aggregates.[11]

  • Size Measurement (DLS):

    • Transfer the diluted sample into a disposable cuvette.[10]

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature to 25°C, equilibration time of 2 minutes).[9]

    • Perform at least three replicate measurements to ensure reproducibility.[9][10]

    • Record the Z-average mean diameter and the PDI.

  • Zeta Potential Measurement (ELS):

    • Carefully inject the diluted sample into the zeta cell, avoiding air bubbles.

    • Wipe the measuring windows of the cell with lens paper before placing it in the instrument.[9]

    • Set the instrument parameters. The suspending medium should be a low ionic strength buffer, such as 10 mM NaCl.[9]

    • Perform a minimum of three runs per sample.[9]

    • Record the zeta potential in millivolts (mV).

Surface Functionalization Characterization

Confirmation of PEGylation and the successful conjugation of targeting ligands is crucial for the intended function of the nanoparticles.

Key Techniques:
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of specific chemical bonds related to the PEG and the conjugated ligand.[4]

  • ¹H Nuclear Magnetic Resonance (¹H NMR): To characterize the structure of the DSPE-PEG conjugate and confirm ligand attachment.[12][13]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique to determine the elemental composition of the nanoparticle surface, confirming the presence of PEG.[14]

  • Quantification of Surface Ligands: To determine the number of targeting molecules per nanoparticle.

Protocol 2: Quantification of Surface NHS Groups

Objective: To quantify the number of reactive NHS ester groups on the nanoparticle surface. This protocol is an adaptation of methods used for quantifying surface functional groups.[15][16]

Materials:

  • DSPE-mPEG-NHS nanoparticle suspension

  • Amine-reactive fluorescent dye (e.g., Dansyl cadaverine (B124047) or other NHS-reactive dyes)[15][16]

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography (SEC) column or dialysis membrane to separate nanoparticles from unreacted dye

  • Fluorometer or UV-Vis spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the fluorescent dye in the reaction buffer.

    • Measure the fluorescence intensity or absorbance of each standard to generate a standard curve.

  • Conjugation Reaction:

    • Incubate a known concentration of nanoparticles with an excess of the amine-reactive fluorescent dye in the reaction buffer. The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C.

    • The primary amine on the dye will react with the NHS ester on the nanoparticle surface.

  • Purification:

    • Separate the dye-conjugated nanoparticles from the unreacted, free dye using SEC or dialysis.

  • Quantification:

    • Measure the fluorescence intensity or absorbance of the purified, dye-conjugated nanoparticle suspension.

    • Using the standard curve, determine the concentration of the conjugated dye.

    • Calculate the number of moles of dye per mole of nanoparticles to determine the density of reactive NHS groups.

In Vitro Characterization

In vitro studies are essential to evaluate the performance of the nanoparticles in a biological context before proceeding to in vivo models.

Key In Vitro Assays:
AssayPurposeTypical Findings
Drug Release Study To determine the rate and extent of drug release from the nanoparticles over time.Sustained release profile, often pH-dependent with enhanced release in acidic conditions mimicking the tumor microenvironment.[4]
Stability Study To assess the physical stability of the nanoparticles in biological media (e.g., serum-containing media).PEGylated nanoparticles generally show good stability with minimal aggregation or drug leakage over time.[17]
Cellular Uptake To quantify the internalization of nanoparticles by target cells.Functionalized nanoparticles show enhanced uptake in receptor-positive cells compared to non-targeted nanoparticles or receptor-negative cells.[18][19]
Cytotoxicity Assay To evaluate the toxicity of the drug-loaded and empty nanoparticles on cell viability.Drug-loaded nanoparticles exhibit dose-dependent cytotoxicity to target cancer cells, while empty nanoparticles are generally biocompatible.[20]
Protocol 3: In Vitro Drug Release Study

Objective: To measure the release of an encapsulated drug from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)[17]

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath at 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-wetted dialysis bag.

  • Seal the dialysis bag and place it into a larger container with a known volume (e.g., 50 mL) of release buffer.

  • Incubate the setup at 37°C with continuous gentle stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium.

  • Replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug release at each time point using the following formula:

    • Cumulative Release (%) = (Amount of drug in release medium / Total amount of drug in nanoparticles) x 100

Protocol 4: Cellular Uptake by Flow Cytometry

Objective: To quantitatively assess the internalization of fluorescently labeled nanoparticles into cells.

Materials:

  • Fluorescently labeled nanoparticles

  • Target cell line (and a negative control cell line, if applicable)

  • Complete cell culture medium

  • PBS and trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.

  • Incubation: Treat the cells with different concentrations of fluorescently labeled nanoparticles and incubate for a defined period (e.g., 4 hours) at 37°C. Include an untreated cell group as a negative control.

  • Washing: After incubation, remove the medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS or flow cytometry buffer.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

    • The shift in fluorescence intensity of the treated cells compared to the control cells indicates nanoparticle uptake.[21]

Visualizations

Structure of a DSPE-mPEG-NHS Functionalized Nanoparticle

G DSPE-mPEG-NHS Functionalized Liposome cluster_liposome Lipid Bilayer cluster_core Aqueous Core cluster_peg PEG Stealth Layer l1 Lipid Head dspe DSPE Anchor l2 Lipid Head l1_tail l2_tail drug Encapsulated Drug peg mPEG Chain dspe->peg nhs NHS Ester (for conjugation) peg->nhs ligand Targeting Ligand nhs->ligand Covalent Bond (post-conjugation)

Caption: Structure of a DSPE-mPEG-NHS functionalized liposome.

General Experimental Workflow for Nanoparticle Characterization

G start Nanoparticle Formulation physchem Physicochemical Characterization (Size, Zeta, PDI) start->physchem surface Surface Functionalization Analysis (FTIR, NMR) physchem->surface invitro In Vitro Evaluation (Release, Uptake, Cytotoxicity) surface->invitro invivo In Vivo Studies (PK/PD, Efficacy) invitro->invivo end Data Analysis & Conclusion invivo->end

Caption: Workflow for nanoparticle characterization.

Example Signaling Pathway: PI3K/Akt Pathway Targeted by a Nanoparticle-Delivered Inhibitor

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NP NP-Drug (e.g., PI3K Inhibitor) NP->PI3K Inhibition

Caption: PI3K/Akt signaling pathway targeted by a nanoparticle-drug.

References

Application Notes and Protocols for DSPE-m-PEG-NHS in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] with a terminal N-hydroxysuccinimide ester (DSPE-m-PEG-NHS) in the research and development of targeted cancer therapies. These guidelines cover the formulation of drug delivery systems, conjugation of targeting ligands, and methodologies for in vitro and in vivo evaluation.

Introduction to DSPE-m-PEG-NHS in Targeted Cancer Therapy

DSPE-m-PEG-NHS is a versatile bifunctional lipid-polymer conjugate that plays a pivotal role in the design of sophisticated drug delivery systems for cancer treatment. Its unique structure combines the biocompatibility of a phospholipid (DSPE) with the "stealth" properties of polyethylene (B3416737) glycol (PEG), and a reactive N-hydroxysuccinimide (NHS) ester for covalent conjugation of targeting moieties.

The DSPE component serves as a lipid anchor, readily incorporating into the lipid bilayer of nanoparticles such as liposomes and micelles. The PEG chain forms a hydrophilic corona around the nanoparticle, which sterically hinders opsonization and recognition by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time. This extended circulation allows for enhanced accumulation of the nanoparticles in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

The terminal NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines on targeting ligands, such as antibodies, antibody fragments, peptides, or small molecules. This enables the "active targeting" of cancer cells that overexpress specific surface receptors, leading to increased cellular uptake and intracellular drug delivery, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

Quantitative Data on DSPE-m-PEG-NHS Formulations

The following tables summarize key quantitative data from various studies on drug delivery systems incorporating DSPE-m-PEG-NHS for targeted cancer therapy.

Table 1: Physicochemical Properties of DSPE-m-PEG-NHS-Based Nanoparticles

Formulation IDDrugTargeting LigandMolar Ratio (Lipid:Drug:DSPE-m-PEG-NHS)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
Lipo-Dox-HER2DoxorubicinAnti-HER2 scFv55:10:1:1110 ± 150.12 ± 0.03-15.8 ± 2.192 ± 5Fictionalized Data
Micelle-PTX-EGFRPaclitaxelAnti-EGFR mAb20:1:185 ± 100.15 ± 0.04-10.2 ± 1.585 ± 7Fictionalized Data
Lipo-Cis-FolCisplatinFolic Acid60:5:1:2125 ± 200.18 ± 0.05-20.5 ± 3.078 ± 6Fictionalized Data

Table 2: In Vitro Cytotoxicity (IC50 Values) of DSPE-m-PEG-NHS Formulations

Cell LineCancer TypeFormulation IDIC50 (µM) - TargetedIC50 (µM) - Non-TargetedIC50 (µM) - Free DrugReference
SK-BR-3Breast Cancer (HER2+)Lipo-Dox-HER20.8 ± 0.12.5 ± 0.31.5 ± 0.2Fictionalized Data
A549Lung Cancer (EGFR+)Micelle-PTX-EGFR0.5 ± 0.081.8 ± 0.21.1 ± 0.15Fictionalized Data
HeLaCervical Cancer (Folate Receptor+)Lipo-Cis-Fol3.2 ± 0.48.1 ± 0.95.5 ± 0.6Fictionalized Data

Table 3: In Vivo Antitumor Efficacy of DSPE-m-PEG-NHS Formulations

Animal ModelTumor ModelFormulation IDTumor Growth Inhibition (%)Increase in Survival Time (%)Reference
Nude MiceSK-BR-3 XenograftLipo-Dox-HER285 ± 860 ± 5Fictionalized Data
Balb/c Nude MiceA549 XenograftMicelle-PTX-EGFR78 ± 752 ± 6Fictionalized Data
SCID MiceHeLa XenograftLipo-Cis-Fol70 ± 945 ± 5Fictionalized Data

Experimental Protocols

Protocol 1: Preparation of DSPE-m-PEG-NHS-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-m-PEG-NHS using the thin-film hydration method, a common technique for liposome (B1194612) formulation.[1][2][3]

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-m-PEG-NHS

  • Drug to be encapsulated (hydrophobic or hydrophilic)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and DSPE-m-PEG-NHS in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent under reduced pressure.

    • A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • Hydrate the film by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membranes for an odd number of passes (e.g., 11-21 times) to obtain a homogenous population of unilamellar vesicles (LUVs) with a narrow size distribution.[4]

  • Purification:

    • Remove any unencapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography.

Protocol 2: Conjugation of Targeting Ligands to DSPE-m-PEG-NHS Liposomes via Post-Insertion

This protocol details the conjugation of amine-containing targeting ligands (e.g., antibodies, peptides) to pre-formed liposomes containing DSPE-m-PEG-NHS using the post-insertion method.[5][6][7][8]

Materials:

  • Pre-formed liposomes containing DSPE-m-PEG-NHS (from Protocol 1)

  • Targeting ligand with primary amine groups (e.g., antibody in PBS)

  • Reaction buffer (e.g., PBS pH 8.0-8.5)

  • Quenching solution (e.g., Tris buffer or glycine (B1666218) solution)

  • Dialysis membrane or size exclusion chromatography column for purification

Procedure:

  • pH Adjustment:

    • Adjust the pH of the pre-formed liposome suspension to 8.0-8.5 with a suitable buffer to facilitate the reaction between the NHS ester and the primary amines.

  • Conjugation Reaction:

    • Add the targeting ligand solution to the liposome suspension. The molar ratio of DSPE-m-PEG-NHS to the targeting ligand should be optimized.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching solution (e.g., 100 mM Tris or glycine) to the reaction mixture to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unconjugated targeting ligand and quenching agent by dialysis against PBS (pH 7.4) or using a size exclusion chromatography column.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of the targeted nanoparticles on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Targeted nanoparticles, non-targeted nanoparticles, and free drug solutions

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and free drug in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

    • Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for another 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for each treatment group.

Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the antitumor efficacy of targeted nanoparticles in a tumor xenograft mouse model.[14][15][16][17][18] All animal experiments must be conducted in accordance with institutional and national guidelines.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • Matrigel (optional)

  • Targeted nanoparticles, non-targeted nanoparticles, free drug, and vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomly divide the mice into treatment groups (e.g., vehicle control, free drug, non-targeted nanoparticles, targeted nanoparticles).

  • Treatment Administration:

    • Administer the treatments intravenously (e.g., via the tail vein) at a predetermined dose and schedule (e.g., every 3 days for 3 weeks).

  • Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the general health and behavior of the animals throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and perform further analysis such as histology or Western blotting.

    • Calculate the tumor growth inhibition for each treatment group compared to the control group.

    • Monitor and record the survival time of the animals in each group.

Visualization of Pathways and Workflows

Signaling Pathways for Targeted Therapy

Targeted therapies often exploit signaling pathways that are dysregulated in cancer cells. DSPE-m-PEG-NHS nanoparticles can be functionalized with ligands that bind to overexpressed receptors in these pathways, leading to receptor-mediated endocytosis and targeted drug delivery.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers, leading to increased cell proliferation and survival.[19][20][21][22]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 HER2_dimer HER2-HER3 Heterodimer HER3->HER2_dimer Dimerizes with HER2 PI3K PI3K HER2_dimer->PI3K Activates RAS RAS HER2_dimer->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway leading to cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase frequently overexpressed in various cancers, including lung, colorectal, and head and neck cancers. Its activation triggers downstream pathways that promote cell growth and survival.[23][24][25][26][27]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: EGFR signaling cascade promoting cell growth and survival.

Experimental Workflows

Experimental Workflow for Targeted Liposome Preparation and Characterization

This diagram illustrates the overall process of creating and characterizing targeted liposomes using DSPE-m-PEG-NHS.

Liposome_Workflow cluster_prep Liposome Preparation cluster_conj Ligand Conjugation cluster_char Characterization A 1. Lipid Dissolution (Phospholipids, Cholesterol, DSPE-m-PEG-NHS, Drug) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Extrusion (Size Reduction) C->D E 5. Add Targeting Ligand (e.g., Antibody) D->E Post-Insertion F 6. Incubation (Amide Bond Formation) E->F G 7. Purification (Dialysis/SEC) F->G H Particle Size & PDI (DLS) G->H I Zeta Potential G->I J Encapsulation Efficiency (Spectrophotometry/HPLC) G->J K Ligand Conjugation Efficiency (ELISA/BCA Assay) G->K

Caption: Workflow for targeted liposome formulation and analysis.

Experimental Workflow for In Vitro and In Vivo Evaluation

This diagram outlines the key steps in assessing the efficacy of the developed targeted nanoparticles.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Cell Culture (Targeted Cancer Cell Line) B 2. Treatment (Targeted vs. Non-Targeted NPs, Free Drug) A->B C 3. Cytotoxicity Assay (e.g., MTT Assay) B->C D 4. Cellular Uptake Study (Flow Cytometry/Confocal Microscopy) B->D E 5. Tumor Xenograft Model (Immunocompromised Mice) C->E Promising Results D->E Promising Results F 6. Treatment Administration (Intravenous Injection) E->F G 7. Efficacy Assessment (Tumor Volume, Survival) F->G H 8. Biodistribution Study (IVIS Imaging/ICP-MS) F->H

References

Application Notes and Protocols for Creating Stable DSPE-m-PEG-NHS Micelles for Drug Loading

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-m-PEG) is an amphiphilic polymer widely used in drug delivery systems. Its structure, comprising a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) head, enables the self-assembly into core-shell micellar structures in aqueous environments. These sterically stabilized micelles are effective nanocarriers for poorly water-soluble drugs, which are sequestered within the hydrophobic core. The PEGylated corona provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system, which can prolong systemic circulation time and enhance tumor uptake.[1] The addition of a terminal N-Hydroxysuccinimide (NHS) ester to the PEG chain (DSPE-m-PEG-NHS) allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to the micelle surface, enabling active targeting to specific cells or tissues.[2][3]

These application notes provide detailed protocols for the formulation of stable DSPE-m-PEG-NHS micelles, methods for drug loading, and subsequent biophysical characterization to ensure quality and reproducibility.

Factors Influencing Micelle Stability and Drug Loading

The stability and drug loading capacity of DSPE-m-PEG-NHS micelles are influenced by several factors:

  • PEG Chain Length: The length of the PEG chain affects the thickness of the hydrophilic corona, which in turn influences micelle stability and circulation time.[1]

  • Drug-to-Lipid Ratio: This ratio is a critical parameter that impacts both the drug loading efficiency and the stability of the final micelle formulation.[1]

  • Environmental Conditions: pH, temperature, and ionic strength of the surrounding medium can affect micelle formation, stability, and drug release.[4]

  • Properties of the Drug: The molecular size and charge of the drug can influence its encapsulation within the micelle core.[5] For instance, smaller drug molecules may more easily penetrate the micelle structure, while electrostatic interactions between a charged drug and the lipid can enhance loading efficiency.[5]

  • Concentration of DSPE-m-PEG-NHS: The concentration of the polymer in solution is crucial. While a low concentration may not provide enough binding sites for the drug, an excessively high concentration can lead to aggregation, which reduces the accessibility of binding sites and affects stability.[5]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded DSPE-m-PEG Micelles via Thin-Film Hydration

This method is a robust technique for encapsulating hydrophobic agents.[1]

Materials:

  • DSPE-m-PEG (e.g., DSPE-PEG2000)

  • Hydrophobic drug

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture)[1]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[1]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve DSPE-m-PEG and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.[1]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid-drug film on the flask's inner surface.[1]

  • Hydration: Hydrate the film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (e.g., 60°C).[1]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.[1]

  • Sonication/Extrusion (Optional): To achieve a more uniform size distribution, the micelle solution can be sonicated in a water bath or extruded through polycarbonate membranes of a specific pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1]

  • Storage: Store the formulation at 4°C.[1]

Protocol 2: Conjugation of a Ligand to DSPE-m-PEG-NHS Micelles

This protocol describes the covalent attachment of an amine-containing ligand (e.g., protein, peptide) to the surface of pre-formed micelles.

Materials:

  • Pre-formed DSPE-m-PEG micelles containing a fraction of DSPE-m-PEG-NHS

  • Amine-containing ligand (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching agent (e.g., glycine, Tris buffer)[6]

  • Dialysis or size exclusion chromatography equipment

Procedure:

  • Micelle Preparation: Prepare micelles as described in Protocol 1, incorporating a specific molar ratio of DSPE-m-PEG-NHS with DSPE-m-PEG.

  • Ligand Addition: Add the amine-containing ligand to the micelle solution. The molar ratio of ligand to DSPE-m-PEG-NHS should be optimized for the specific application.[6]

  • Conjugation Reaction: Incubate the mixture at room temperature for a designated period (e.g., 4 hours) with gentle stirring to allow the NHS ester to react with the primary amines on the ligand, forming a stable amide bond.[3][6]

  • Quenching: Add a quenching agent, such as glycine, to the solution to react with any unreacted NHS groups and terminate the conjugation reaction.[6]

  • Purification: Remove the unconjugated ligand and quenching agent from the immunomicelle solution using dialysis against the appropriate buffer or through size exclusion chromatography.[7]

  • Characterization: Characterize the resulting ligand-conjugated micelles for size, zeta potential, and conjugation efficiency.

Characterization of DSPE-m-PEG-NHS Micelles

Proper characterization is critical to ensure the quality, stability, and efficacy of the micelle formulation.[1]

Micelle Size, Polydispersity, and Zeta Potential
  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the micelle solution with the appropriate buffer.

    • Equilibrate the sample at 25°C for 1-2 minutes in the DLS instrument.[1]

    • Perform measurements to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.[1]

  • Acceptance Criteria: A PDI value < 0.3 is generally considered acceptable, indicating a narrow size distribution.[1] The zeta potential provides information on the surface charge and colloidal stability.[1]

Drug Loading Content (DLC) and Drug Loading Efficiency (DLE)
  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using methods like dialysis, ultrafiltration, or size exclusion chromatography.[1]

    • Quantification of Free Drug: Measure the concentration of the free, unencapsulated drug in the filtrate or dialysate.[1]

    • Quantification of Total Drug: Disrupt the micelles using a suitable organic solvent (e.g., methanol) to release the encapsulated drug and measure the total drug concentration.[1]

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of encapsulated drug / Total mass of lipid and encapsulated drug) x 100[1]

    • Drug Loading Efficiency (DLE %): (Mass of encapsulated drug / Initial mass of drug added) x 100

Quantitative Data Summary

ParameterTypical ValuesFactors InfluencingCharacterization MethodReference
Micelle Size (Hydrodynamic Diameter) 10 - 100 nmPEG chain length, drug loading, preparation methodDynamic Light Scattering (DLS)[8][9]
Polydispersity Index (PDI) < 0.3Preparation method (sonication, extrusion)Dynamic Light Scattering (DLS)[1]
Zeta Potential Near neutral to slightly negativeSurface modifications (e.g., NHS), buffer compositionDynamic Light Scattering (DLS)[8][10]
Critical Micelle Concentration (CMC) ~1 x 10⁻⁶ M for DSPE-PEG(2000)Lipid chain length, PEG length, ionic strengthFluorescence Probe Method (e.g., with pyrene)[11][12]
Drug Loading Content (DLC) Varies depending on drug and lipid compositionDrug-to-lipid ratio, drug hydrophobicityHPLC, UV-Vis Spectroscopy[10]
Drug Loading Efficiency (DLE) Varies depending on drug and lipid compositionDrug properties, preparation methodHPLC, UV-Vis Spectroscopy[10]

Visualizations

Micelle_Preparation_Workflow cluster_prep Micelle Preparation cluster_conjugation Ligand Conjugation cluster_characterization Characterization dissolution 1. Dissolve DSPE-m-PEG-NHS and Drug in Organic Solvent film_formation 2. Form Thin Film via Rotary Evaporation dissolution->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration micelle_formation 4. Self-Assembly into Micelles hydration->micelle_formation add_ligand 5. Add Amine-Containing Ligand micelle_formation->add_ligand conjugate 6. Incubate for Conjugation Reaction add_ligand->conjugate quench 7. Quench Reaction conjugate->quench purify 8. Purify by Dialysis or SEC quench->purify characterize 9. Characterize Size, PDI, Zeta Potential, and DLC/DLE purify->characterize Drug_Loading_Characterization_Workflow start Drug-Loaded Micelle Suspension separation Separate Free Drug (Dialysis/Ultrafiltration) start->separation micelle_disruption Disrupt Micelles (Organic Solvent) start->micelle_disruption free_drug_quant Quantify Free Drug (e.g., HPLC) separation->free_drug_quant calculate Calculate DLC and DLE free_drug_quant->calculate total_drug_quant Quantify Total Drug (e.g., HPLC) micelle_disruption->total_drug_quant total_drug_quant->calculate

References

Troubleshooting & Optimization

DSPE-m-PEG-NHS (MW 3400) solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-m-PEG-NHS (MW 3400). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental procedures.

Troubleshooting Guide: Solubility and Reactivity Issues

Researchers may face challenges with the dissolution of DSPE-m-PEG-NHS or loss of reactivity during conjugation experiments. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility in Aqueous Buffer DSPE-m-PEG-NHS is an amphiphilic molecule with a hydrophobic DSPE lipid anchor, which limits its direct solubility in aqueous solutions at high concentrations.[1][2] Aggregation can occur, especially in buffers with high ionic strength.[3]1. Use a Co-Solvent: First, dissolve the lipid in a small amount of a water-miscible organic solvent like DMSO or DMF.[4][5] Then, add this stock solution to your aqueous buffer dropwise while vortexing. Ensure the final organic solvent concentration is minimal (e.g., <10%).[6][7]2. Apply Gentle Heat: Warming the solution to 60°C can aid dissolution.[8][9] For aqueous solutions, using warm or hot water (up to 10 mg/mL) can be effective.[10][11]3. Sonication: Use a bath sonicator to break up aggregates and facilitate the formation of a clear solution or micelles.[6][12]
Cloudy or Precipitated Solution The concentration may be above the critical micelle concentration (CMC) or the solubility limit in the chosen solvent system. The temperature may be too low for the DSPE lipid chains to be fluid.[9]1. Reduce Concentration: Try working with a more dilute solution.2. Increase Temperature: Gently warm the solution while stirring. The DSPE portion needs to "melt" to achieve a clear solution.[9]3. Change Solvent System: For high concentrations, organic solvents like chloroform (B151607) or methylene (B1212753) chloride are more effective.[4][5]
Low or No Conjugation Efficiency The N-hydroxysuccinimide (NHS) ester group is moisture-sensitive and has undergone hydrolysis, rendering it inactive.[10][13] This is accelerated by:• Exposure to moisture (improper storage or handling).[7][14]• High pH (pH > 8.5).[6][10]• Pre-dissolving in aqueous buffer for extended periods before use.[10]1. Proper Handling: Equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation.[7][14]2. Use Anhydrous Solvents: Prepare stock solutions in anhydrous DMSO or DMF.[]3. Prepare Fresh Solutions: Dissolve DSPE-m-PEG-NHS immediately before the conjugation reaction. Do not store it in solution.[7][10]4. Control pH: Perform conjugation reactions in a pH range of 7.2-8.5.[1][] The half-life of the NHS ester decreases significantly at higher pH values (e.g., ~10 minutes at pH 8.6).[6]
Inconsistent Results Use of buffers containing primary amines (e.g., Tris, Glycine). These amines compete with the target molecule for reaction with the NHS ester.[6][7][14] Repeated freeze-thaw cycles of the solid reagent can introduce moisture and degrade the material.[1][10]1. Use Amine-Free Buffers: Use buffers like Phosphate-Buffered Saline (PBS) or HEPES for the conjugation step.[6][7][]2. Aliquot the Reagent: Upon receipt, aliquot the solid DSPE-m-PEG-NHS into single-use vials to avoid repeated exposure of the bulk supply to ambient moisture.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving DSPE-m-PEG-NHS (MW 3400)?

A1: DSPE-m-PEG-NHS (MW 3400) has a dual nature. It is soluble in organic solvents like chloroform, methylene chloride, DMSO, and DMF.[4][5] It is also soluble in warm or hot water and ethanol, typically up to a concentration of 10 mg/mL.[10][11] For bioconjugation, a common practice is to first dissolve it in a minimal amount of fresh, anhydrous DMSO and then add it to an amine-free aqueous buffer.[7][8][16]

Q2: How should I store DSPE-m-PEG-NHS?

A2: The solid product should be stored at -20°C under desiccated conditions.[1][10] It is crucial to protect it from moisture to prevent the hydrolysis of the reactive NHS ester.[7][14] Avoid frequent freeze-thaw cycles.[1][10]

Q3: Why is my conjugation reaction failing?

A3: The most common reason for conjugation failure is the hydrolysis of the NHS ester. This group reacts with water and becomes non-reactive towards primary amines.[13] To prevent this, always use fresh, anhydrous solvents for your stock solution, prepare it immediately before use, and work in an appropriate amine-free buffer (like PBS) at a controlled pH (7.2-8.5).[7][14] Using buffers that contain primary amines, such as Tris or glycine, will also quench the reaction.[6]

Q4: Can I pre-dissolve the lipid in water and store it?

A4: This is not recommended. The NHS ester is unstable in aqueous solutions.[10] Its half-life can be as short as one hour at pH 8 and decreases rapidly as the pH increases.[6] For best results and maximum reactivity, solutions must be prepared fresh for each experiment.[7][10]

Q5: What is the role of temperature in dissolving this lipid?

A5: Temperature plays a crucial role. The DSPE lipid component has a melting transition temperature. Heating the solution, for instance to 60°C, increases the fluidity of the lipid chains and helps overcome the energy barrier for dissolution, leading to a clear solution or stable micelle formation.[8][9]

Experimental Protocols

Protocol 1: General Method for Solubilizing DSPE-m-PEG-NHS

This protocol is for preparing an aqueous solution of DSPE-m-PEG-NHS for incorporation into liposomes or for other formulations not immediately involving conjugation.

  • Preparation: Equilibrate the vial of DSPE-m-PEG-NHS to room temperature before opening.

  • Weighing: Weigh the desired amount of the lipid in a sterile, clean glass vial.

  • Initial Dissolution (Choose one):

    • Organic Solvent Route: Add a small volume of anhydrous DMSO or DMF to the solid to achieve a high concentration stock solution (e.g., 50-100 mg/mL).[8][16] Briefly sonicate or vortex if necessary.

    • Aqueous Route: Add your desired aqueous buffer (pre-warmed to ~60°C) directly to the solid.

  • Hydration/Dilution:

    • If using an organic stock: While vortexing the bulk of your pre-warmed aqueous buffer, add the stock solution drop by drop.

    • If using the aqueous route: Maintain the temperature at ~60°C for 15-30 minutes to ensure full hydration.

  • Sonication: Use a bath sonicator for 5-10 minutes to ensure the formation of a clear and homogenous micellar solution.[6]

  • Use: Use the freshly prepared solution immediately for your experiment.

Protocol 2: Protocol for Conjugation to a Protein

This protocol outlines the steps for conjugating DSPE-m-PEG-NHS to a protein (e.g., an antibody) containing primary amine groups.

  • Buffer Exchange: Ensure your protein is in an amine-free buffer, such as 0.1 M phosphate-buffered saline (PBS) at pH 7.2-8.0.[7][14] If it is in a buffer like Tris, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[7]

  • Prepare DSPE-m-PEG-NHS Stock: Equilibrate the DSPE-m-PEG-NHS vial to room temperature. Immediately before use, dissolve a calculated amount in fresh, anhydrous DMSO to make a 10 mM stock solution.[7][]

  • Conjugation Reaction:

    • Calculate the volume of the DSPE-m-PEG-NHS stock solution needed to achieve the desired molar excess over the protein (a 20-fold molar excess is a common starting point).[7]

    • Add the calculated volume of the lipid stock solution to the protein solution while gently stirring. The final DMSO concentration should not exceed 10% of the total reaction volume.[7]

  • Incubation: Incubate the reaction mixture. Incubation times can vary, but a common starting point is 30-60 minutes at room temperature or 2 hours on ice.[7][14]

  • Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[6][13] Incubate for another 15 minutes.

  • Purification: Remove the unreacted DSPE-m-PEG-NHS and byproducts from the conjugated protein using size exclusion chromatography or dialysis.[7]

  • Storage: Store the purified conjugate under conditions appropriate for the protein.

Visualizations

Logical and Structural Diagrams

The following diagrams illustrate the troubleshooting workflow for solubility issues and the chemical nature of the DSPE-m-PEG-NHS molecule.

G start Start: Need to Dissolve DSPE-m-PEG-NHS solvent_choice Choose Solvent System start->solvent_choice aqueous Aqueous Buffer solvent_choice->aqueous Low Conc. organic Organic Solvent (Chloroform, DCM) solvent_choice->organic High Conc. / Film Prep co_solvent Co-Solvent Method (DMSO/DMF -> Buffer) solvent_choice->co_solvent Bioconjugation aqueous_check Is solution clear? aqueous->aqueous_check success Success: Solution is Ready for Use (Use Immediately!) organic->success co_solvent->success heat_sonicate Apply Gentle Heat (~60°C) and/or Sonicate aqueous_check->heat_sonicate No aqueous_check->success Yes recheck Still not clear? heat_sonicate->recheck lower_conc Lower Concentration or Switch to Co-Solvent Method recheck->lower_conc Yes recheck->success No

Caption: Troubleshooting workflow for DSPE-m-PEG-NHS solubility.

Caption: Structural components of the DSPE-m-PEG-NHS molecule.

References

optimizing pH for DSPE-m-PEG-NHS conjugation reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the pH for DSPE-m-PEG-NHS conjugation reactions, ensuring higher efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating DSPE-m-PEG-NHS to a molecule with a primary amine?

The optimal pH for the reaction between an N-Hydroxysuccinimide (NHS) ester and a primary amine is a trade-off between maximizing the amine's nucleophilicity and minimizing the hydrolysis of the NHS ester. The recommended pH range is generally between 7.0 and 9.0 . Many protocols successfully use phosphate-buffered saline (PBS) at pH 7.4.[1][2][3] For maximum efficiency, a slightly alkaline pH of 8.0 to 8.5 is often ideal, as it promotes the deprotonation of the primary amine, making it a more effective nucleophile.[4] Some suppliers suggest a broader range of pH 8-10 for efficient reactions.[5][6]

Q2: How does pH affect the key components of the reaction?

The pH of the reaction buffer has two critical and opposing effects:

  • Amine Reactivity: The reacting species is the unprotonated primary amine (-NH2). In acidic conditions, the amine is protonated (-NH3+), making it non-nucleophilic and unable to react with the NHS ester. As the pH increases above the pKa of the amine, the concentration of the reactive, unprotonated form increases, accelerating the conjugation rate.

  • NHS-Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction where it reacts with water to regenerate the original carboxylic acid, rendering the lipid inactive for conjugation.[4] This hydrolysis rate increases significantly with rising pH.[2][4]

Therefore, the optimal pH is a compromise that ensures a sufficient concentration of reactive amine while keeping the rate of NHS-ester hydrolysis acceptably low.

Q3: What is NHS-ester hydrolysis and why is it a problem?

NHS-ester hydrolysis is the primary competing side reaction during conjugation. The ester bond is cleaved by water, releasing the NHS leaving group and converting the reactive DSPE-m-PEG-NHS back into an inert DSPE-m-PEG-acid. This reduces the amount of active lipid available to conjugate with your target molecule, thereby lowering the overall yield of the desired product.[1][2]

Q4: Which buffers should be used for the conjugation reaction?

Buffer selection is critical. Always use a non-amine, non-carboxylate buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[4][7]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): Commonly used at pH 7.2-7.5.[4][8]

  • HEPES Buffer: Effective in the pH 7-8 range.

  • Borate Buffer: Suitable for maintaining a more alkaline pH (8.0-9.0).[4]

  • Carbonate-Bicarbonate Buffer: Useful for pH 9.0 and above.[4]

Troubleshooting Guide

Q5: My conjugation efficiency is very low. What are the likely causes related to pH?

Low efficiency is the most common issue and can often be traced back to suboptimal pH conditions or related factors.

  • Incorrect Buffer pH: If the pH is too low (e.g., < 7.0), the majority of your target molecule's primary amines will be protonated and non-reactive. If the pH is too high (e.g., > 9.0), hydrolysis of the DSPE-m-PEG-NHS may have occurred faster than the conjugation reaction. Verify the pH of your buffer immediately before use.

  • Hydrolysis of NHS Ester: The DSPE-m-PEG-NHS reagent is moisture-sensitive. Ensure it is stored correctly at -20°C and warmed to room temperature before opening to prevent condensation.[5][6] Once dissolved in the aqueous reaction buffer, it should be used immediately, as the NHS ester begins to hydrolyze.[1][2]

  • Wrong Buffer Type: You may be using a buffer with interfering substances. As mentioned, buffers containing primary amines like Tris or glycine are a common cause of reaction failure.[4][7]

Q6: I am seeing a lot of batch-to-batch variability in my results. How can I improve consistency?

Inconsistent results often stem from small variations in protocol execution.

  • Standardize pH Measurement: Use a calibrated pH meter and measure the pH of your reaction buffer right before each experiment.

  • Control Reagent Preparation: DSPE-m-PEG-NHS should be dissolved and used immediately. Avoid preparing large stock solutions in aqueous buffers for later use. The stability of the NHS ester in solution is limited.[2]

  • Control Temperature: While pH is a primary factor, temperature also affects the rates of both conjugation and hydrolysis. Perform your reactions at a consistent, controlled temperature.

Quantitative Data Summary

The choice of pH directly impacts the stability of the DSPE-m-PEG-NHS reagent. The table below summarizes the effect of pH on the half-life of the NHS ester, illustrating the trade-off between amine reactivity and reagent stability.

pHNHS-Ester Half-lifeAminolysis RateHydrolysis RateEfficiency Trade-Off
6.0Many HoursVery SlowVery SlowPoor efficiency due to protonated amines.
7.04-5 hours[2]ModerateSlowA stable but potentially slow reaction. Good for sensitive proteins.
7.4~2-3 hoursGoodModerateA common starting point, balancing stability and reaction rate.[1][2][3]
8.0~1 hour[2]FastFastGood yields, but requires prompt mixing and short reaction times.
8.5~20-30 minutesVery FastVery FastOften optimal for high efficiency, but the reaction must be rapid.[4]
9.0< 10 minutesExtremely FastExtremely FastHigh risk of complete hydrolysis before conjugation can occur.[9]

Experimental Protocols

Protocol: General DSPE-m-PEG-NHS Conjugation to an Amine-Containing Molecule

This protocol provides a general workflow. Molar ratios and concentrations should be optimized for your specific application.

1. Materials and Reagents:

  • DSPE-m-PEG-NHS (store at -20°C, desiccated)

  • Amine-containing molecule (e.g., protein, peptide, small molecule ligand)

  • Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.0 (or other suitable non-amine buffer like HEPES or Borate). Prepare fresh and verify pH.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Anhydrous, amine-free organic solvent such as chloroform (B151607) or DMSO.[2][10]

2. Procedure:

  • Reagent Preparation:

    • Equilibrate the DSPE-m-PEG-NHS vial to room temperature before opening.

    • Prepare the amine-containing molecule in the Conjugation Buffer at the desired concentration (e.g., 1-5 mg/mL).

  • DSPE-m-PEG-NHS Activation (Micelle Formation):

    • Weigh the required amount of DSPE-m-PEG-NHS and dissolve it in a small volume of chloroform.

    • Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Conjugation Reaction:

    • Add the solution of your amine-containing molecule (from step 1) directly to the dried lipid film. The volume should be sufficient to hydrate (B1144303) the film completely.

    • Immediately vortex or sonicate the mixture briefly (e.g., 1-2 minutes in a bath sonicator) to form micelles and initiate the reaction.[2][3]

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring or rocking. The optimal time may vary.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted DSPE-m-PEG-NHS, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted molecule, quenched NHS esters, and byproducts using a suitable method such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).

Visualizations

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_post Step 3: Post-Reaction prep_reagents Equilibrate Reagents (DSPE-m-PEG-NHS, Target Molecule) prep_buffer Prepare Fresh Conjugation Buffer (pH 7.4-8.5) prep_reagents->prep_buffer hydrate Hydrate Film with Target Molecule in Conjugation Buffer prep_buffer->hydrate dissolve Dissolve DSPE-m-PEG-NHS in Organic Solvent dry Create Thin Lipid Film (Nitrogen Stream + Vacuum) dissolve->dry dry->hydrate react Incubate (1-2 hours, RT) with Gentle Mixing hydrate->react quench Quench Reaction (Add Tris or Glycine Buffer) react->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify final_product Characterize Final Product purify->final_product G pH_low Low pH (< 7.0) amine Amine (-NH3+) Non-Reactive pH_low->amine nhs_stable NHS Ester Stable pH_low->nhs_stable pH_opt Optimal pH (7.4-8.5) pH_opt->nhs_stable amine_active Amine (-NH2) Reactive pH_opt->amine_active pH_high High pH (> 9.0) pH_high->amine_active nhs_unstable NHS Ester Hydrolyzes Rapidly pH_high->nhs_unstable low_yield1 Result: LOW YIELD amine->low_yield1 nhs_stable->low_yield1 high_yield Result: HIGH YIELD nhs_stable->high_yield amine_active->high_yield low_yield2 Result: LOW YIELD amine_active->low_yield2 nhs_unstable->low_yield2 G DSPE-m-PEG-NHS Aminolysis vs. Hydrolysis cluster_paths start DSPE-m-PEG-NHS (Reactive Ester) amine + R-NH2 (Target Molecule) start->amine water + H2O (Water) start->water conjugate DSPE-m-PEG-NH-R (Stable Amide Bond) amine->conjugate Aminolysis (Desired Reaction) pH 7.0 - 9.0 hydrolyzed DSPE-m-PEG-COOH (Inactive Acid) water->hydrolyzed Hydrolysis (Side Reaction) Rate increases with pH

References

DSPE-m-PEG-NHS Reactivity: A Technical Support Guide on the Impact of Buffer Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on optimizing the reactivity of DSPE-m-PEG-NHS for successful bioconjugation. Addressing common challenges encountered during experimental procedures, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting DSPE-m-PEG-NHS with primary amines?

The optimal pH range for the reaction between DSPE-m-PEG-NHS and primary amines (such as those on proteins and peptides) is between 7.2 and 8.5.[1] The reaction is highly pH-dependent. At a lower pH, the primary amine is protonated and therefore less nucleophilic, which slows down the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the overall conjugation efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.

Q2: Which buffers are recommended for DSPE-m-PEG-NHS conjugation reactions?

It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Borate Buffer

  • Carbonate/Bicarbonate Buffer[1]

  • HEPES Buffer[1]

The choice of buffer can influence the reaction, and empirical testing may be necessary to determine the best buffer for a specific application.

Q3: Are there any buffers that should be avoided?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided for the conjugation step.[1][2] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation yields and the formation of undesired byproducts. However, Tris or glycine buffers can be useful for quenching the reaction once the desired conjugation has been achieved.[1][2]

Q4: How does pH affect the stability of the DSPE-m-PEG-NHS ester?

The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired conjugation to an amine. The rate of this hydrolysis is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis accelerates, reducing the amount of active NHS ester available to react with your target molecule.

Q5: My DSPE-m-PEG-NHS is not dissolving in my aqueous reaction buffer. What should I do?

DSPE-m-PEG-NHS can have poor water solubility. It is standard practice to first dissolve the reagent in a small amount of a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4] This stock solution is then added to the aqueous reaction buffer containing the molecule to be conjugated. It is important to use high-quality, amine-free solvents to avoid introducing contaminants that could react with the NHS ester. The final concentration of the organic solvent in the reaction mixture should be kept low, typically not exceeding 10%.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of DSPE-m-PEG-NHS: The NHS ester is moisture-sensitive and has a limited half-life in aqueous buffers.- Prepare the DSPE-m-PEG-NHS solution immediately before use. - If using an organic solvent like DMSO or DMF, ensure it is anhydrous. - Minimize the time the DSPE-m-PEG-NHS is in the aqueous buffer before the addition of the amine-containing molecule.
Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.- Verify the pH of your reaction buffer. - For large-scale reactions, monitor the pH throughout the process as the hydrolysis of the NHS ester can cause a drop in pH. Consider using a more concentrated buffer to maintain a stable pH.
Presence of Primary Amines in the Buffer: Buffers like Tris or glycine are competing with the target molecule.- Ensure your buffer is free of primary amines. Use recommended buffers such as PBS, Borate, or HEPES. - If your protein was stored in an amine-containing buffer, perform a buffer exchange (e.g., dialysis or desalting column) into an appropriate amine-free buffer before starting the conjugation.[3][4]
Inactive DSPE-m-PEG-NHS Reagent: The reagent may have degraded due to improper storage.- Store DSPE-m-PEG-NHS at -20°C with a desiccant.[5][6] - Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
Product Aggregation High Degree of Conjugation: Excessive modification of the protein surface can lead to aggregation.- Optimize the molar ratio of DSPE-m-PEG-NHS to your protein. Start with a lower molar excess (e.g., 5:1 to 10:1) and titrate up as needed.[7]
Hydrophobicity: The DSPE component is hydrophobic and can contribute to aggregation.- Consider the overall hydrophobicity of the final conjugate. Using a longer PEG chain on the DSPE-m-PEG may help to increase solubility.
Suboptimal Buffer Conditions: The buffer composition may not be suitable for the final conjugate's stability.- Ensure the buffer used during the reaction and for final storage is optimized for the solubility of the conjugated product.
Inconsistent Results Variable Reagent Quality: Impurities in the DSPE-m-PEG-NHS or solvents can affect the reaction outcome.- Use high-quality reagents from a reputable supplier. - Use anhydrous DMSO or amine-free DMF for dissolving the DSPE-m-PEG-NHS.
Inaccurate Quantitation: Errors in measuring the concentration of the protein or DSPE-m-PEG-NHS.- Accurately determine the concentration of your protein and DSPE-m-PEG-NHS before calculating molar ratios.

Data Presentation

Table 1: Impact of pH on the Half-life of NHS Esters

This table summarizes the effect of pH on the stability of the NHS ester in aqueous solution. The half-life is the time it takes for half of the reactive NHS ester to be hydrolyzed.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[1]
8.041 hour[8]
8.6410 minutes[1][8]

Note: These values are approximate and can be influenced by buffer composition and other experimental conditions.

Experimental Protocols

General Protocol for Conjugation of DSPE-m-PEG-NHS to a Protein

This protocol provides a general workflow for the conjugation reaction. Optimal conditions, such as molar ratios, reaction time, and temperature, may need to be determined empirically for each specific protein.

Materials:

  • DSPE-m-PEG-NHS

  • Protein to be conjugated

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.4-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free reaction buffer. If necessary, perform a buffer exchange. The protein concentration should ideally be 1-10 mg/mL.[3]

  • Prepare DSPE-m-PEG-NHS Solution: Immediately before use, dissolve the DSPE-m-PEG-NHS in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[4]

  • Conjugation Reaction: a. Add the calculated amount of the DSPE-m-PEG-NHS stock solution to the protein solution. A 10- to 20-fold molar excess of DSPE-m-PEG-NHS over the protein is a common starting point.[4][7] b. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4] c. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4] Longer incubation times at lower temperatures can sometimes improve yield and reduce aggregation.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted DSPE-m-PEG-NHS and byproducts by dialysis or size-exclusion chromatography.

Visualizations

Reaction Pathway

DSPE_PEG_NHS DSPE-m-PEG-NHS Intermediate Reactive Intermediate DSPE_PEG_NHS->Intermediate + Protein-NH2 Protein_NH2 Protein-NH2 Protein_NH2->Intermediate Conjugate DSPE-m-PEG-Protein (Stable Amide Bond) Intermediate->Conjugate NHS_leaving_group N-hydroxysuccinimide Intermediate->NHS_leaving_group

Caption: Covalent bond formation between DSPE-m-PEG-NHS and a primary amine on a protein.

Competing Reactions

cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Side Reaction) DSPE_PEG_NHS1 DSPE-m-PEG-NHS Conjugate DSPE-m-PEG-Protein DSPE_PEG_NHS1->Conjugate pH 7.2-8.5 Protein_NH2 + Protein-NH2 DSPE_PEG_NHS2 DSPE-m-PEG-NHS Hydrolyzed_Product DSPE-m-PEG-COOH (Inactive) DSPE_PEG_NHS2->Hydrolyzed_Product Increases with pH H2O + H2O

Caption: The competition between the desired aminolysis and the side reaction of hydrolysis.

Troubleshooting Workflow

Start Low Conjugation Yield Check_pH Is buffer pH within 7.2-8.5? Start->Check_pH Check_Buffer_Type Is buffer amine-free? Check_pH->Check_Buffer_Type Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent_Prep Was DSPE-m-PEG-NHS prepared fresh? Check_Buffer_Type->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange into PBS, Borate, etc. Check_Buffer_Type->Buffer_Exchange No Repeat_Fresh Repeat with freshly prepared reagent Check_Reagent_Prep->Repeat_Fresh No Success Improved Yield Check_Reagent_Prep->Success Yes Adjust_pH->Check_Buffer_Type Buffer_Exchange->Check_Reagent_Prep Repeat_Fresh->Success

Caption: A logical workflow for troubleshooting low conjugation yield.

References

quenching unreacted DSPE-m-PEG-NHS in conjugation mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on quenching unreacted DSPE-m-PEG-NHS (N-hydroxysuccinimide) esters following a conjugation reaction. It includes frequently asked questions, troubleshooting advice, and standardized protocols to ensure the successful inactivation of residual reactive groups.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-m-PEG-NHS and why is quenching necessary?

DSPE-m-PEG-NHS is a lipid-polyethylene glycol conjugate functionalized with an N-Hydroxysuccinimide (NHS) ester. The NHS ester is highly reactive toward primary amine groups (-NH₂) found on proteins, peptides, antibodies, and other ligands, forming a stable amide bond.[1][2][3] This reaction is fundamental for attaching targeting moieties to the surface of liposomes or nanoparticles.[2][3][4]

Quenching is the process of deactivating any unreacted NHS esters remaining after the conjugation reaction is complete.[5] It is a critical step for several reasons:

  • Preventing Unwanted Reactions: Lingering reactive NHS esters can conjugate with other amine-containing molecules in subsequent experimental steps or in a biological system, leading to non-specific binding and unpredictable results.[1]

  • Ensuring Product Stability: Quenching stops the conjugation reaction, ensuring a defined and stable final product.

  • Avoiding Interference: Unquenched NHS esters can react with amine-containing buffers or purification media, compromising downstream processes.[1]

Q2: What are the most common quenching agents for NHS esters?

The most common quenching agents are small molecules containing a primary amine. These agents react rapidly with the NHS ester to cap it. Commonly used quenchers include:

  • Tris (tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent.[5][6][7]

  • Glycine: A simple amino acid that effectively quenches NHS esters.[5][6][7][8]

  • Ethanolamine: Another effective primary amine for quenching.[6][7]

  • Hydroxylamine: This agent can also be used and has the added benefit of being able to reverse some side reactions, though it results in a hydroxamic acid instead of an amide.[6][7]

Q3: How does the pH of the reaction affect quenching?

The pH is a critical factor. The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[5][9] Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction. Above this range, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water and reverts to a carboxyl group (-COOH).[5]

The rate of hydrolysis is highly pH-dependent. For instance, the half-life of an NHS ester can be hours at pH 7 but drops to just 10 minutes at pH 8.6.[5][6] While hydrolysis does deactivate the NHS ester, quenching with an amine-containing agent is a more rapid and controlled method to ensure complete deactivation.[10]

Q4: How can I confirm that the quenching reaction was successful?

Confirming complete quenching can be challenging directly. Success is often inferred from the consistent performance and purity of the final conjugate in downstream applications. However, analytical methods can be employed:

  • Chromatography: Techniques like HPLC can be used to separate the quenched and unquenched products, although this is often complex. A method based on hydrophilic interaction liquid chromatography (HILIC) can quantify the amount of NHS released, which can be an indicator of hydrolysis or reaction.[11]

  • Spectrophotometry: The N-hydroxysuccinimide byproduct of the reaction absorbs light around 260 nm, which can be used to monitor the extent of the reaction or hydrolysis.[5]

In practice, ensuring an adequate molar excess of the quenching agent and a sufficient reaction time is the most common way to guarantee complete quenching.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency / High Levels of Unreacted NHS Ester Suboptimal Reaction pH: The pH of the conjugation buffer was too low (<7.2) or too high (>8.5), leading to slow reaction or rapid hydrolysis.Verify the pH of your reaction buffer using a calibrated meter. The optimal range for NHS ester conjugation is typically pH 7.2-8.5.[9]
Degraded DSPE-m-PEG-NHS: The NHS ester is moisture-sensitive and can hydrolyze during storage.Use fresh or properly stored reagent. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[12]
Presence of Amine-Containing Buffers: Buffers like Tris were used during the conjugation step (not the quenching step).Ensure the conjugation buffer is free of primary amines. Use buffers such as PBS, HEPES, or borate.[5][13]
Aggregation of Liposomes/Nanoparticles Post-Conjugation High Degree of Labeling: Too many ligand molecules attached to the surface can alter solubility and lead to aggregation.Optimize the molar ratio of DSPE-m-PEG-NHS to your ligand. A titration experiment may be necessary to find the optimal balance between efficacy and stability.[13]
Hydrophobicity of Ligand: The conjugated molecule itself is hydrophobic, causing the particles to aggregate.Consider including a higher density of non-functionalized PEG lipids in your formulation to improve shielding and solubility.
Inconsistent Results Between Batches Incomplete Quenching: Residual NHS esters react in subsequent steps, leading to variability.Standardize the quenching protocol. Ensure a sufficient molar excess of the quenching agent (e.g., 50-100 mM) is added and allowed to react for at least 15-30 minutes.[13]
Variable Reagent Quality: The purity or reactivity of the DSPE-m-PEG-NHS or the ligand varies.Perform quality control on incoming reagents. Quantify the degree of labeling for each batch to ensure consistency.[9]

Quantitative Data Summary

The choice of quenching agent and reaction conditions can impact the efficiency of the process. The following table provides typical parameters for common quenching agents.

Quenching AgentTypical Final ConcentrationRecommended pHReaction TimeTemperature
Tris 20-100 mM7.5 - 8.515-30 minRoom Temp
Glycine 20-100 mM7.5 - 8.515-30 minRoom Temp
Ethanolamine 20-50 mM7.5 - 8.515-30 minRoom Temp
Hydroxylamine 10-50 mM~8.515-30 minRoom Temp

Note: These are starting recommendations. Optimal conditions may vary depending on the specific reactants and formulation.

Experimental Protocols

Protocol: Quenching Unreacted DSPE-m-PEG-NHS

This protocol assumes the conjugation of a ligand (e.g., an antibody) to pre-formed liposomes containing DSPE-m-PEG-NHS has already been performed.

Materials:

  • Conjugation reaction mixture (Liposomes + Ligand in amine-free buffer like PBS, pH 7.5)

  • Quenching stock solution (e.g., 1 M Tris-HCl, pH 8.0; or 1 M Glycine, pH 8.0)

  • Purification system (e.g., size exclusion chromatography column or dialysis cassette)

Procedure:

  • Prepare Quenching Solution: Prepare a 1 M stock solution of your chosen quenching agent (e.g., Tris or Glycine). Adjust the pH to be within the 7.5-8.5 range.

  • Add Quenching Agent: At the end of the conjugation reaction incubation period, add the quenching stock solution to the reaction mixture to achieve a final concentration of 50-100 mM.

    • Example: To achieve a 50 mM final concentration in a 1 mL reaction volume, add 50 µL of a 1 M Tris stock solution.

  • Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature. This allows the quenching agent to react with and cap any remaining NHS esters.

  • Purification: Proceed immediately to the purification step (e.g., dialysis or gel filtration) to remove the excess quenching agent, unreacted ligand, and reaction byproducts.

Visualizations

Workflow for Liposome Conjugation and Quenching

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Quenching cluster_2 Step 3: Purification cluster_3 Byproducts Removed A Liposome with DSPE-m-PEG-NHS C Reaction Mixture (pH 7.2-8.5) A->C B Amine-containing Ligand (e.g., Antibody) B->C E Quenched Mixture C->E Incubate 15-30 min D Add Quenching Agent (e.g., Tris, Glycine) D->E F Purification (e.g., Dialysis, SEC) E->F G Purified & Stable Conjugated Liposome F->G H Excess Ligand F->H I Excess Quencher F->I J NHS byproduct F->J

Caption: Experimental workflow for conjugation, quenching, and purification.

Chemical Reactions in the Quenching Process

Caption: Key chemical reactions during conjugation and quenching.

References

issues with aggregation of DSPE-m-PEG-NHS liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-m-PEG-NHS liposomes. The information provided addresses common issues, particularly aggregation, encountered during experimental procedures.

Troubleshooting Guide: Liposome (B1194612) Aggregation

Aggregation of DSPE-m-PEG-NHS liposomes is a common issue that can significantly impact the quality, stability, and in vivo performance of your formulation.[1][2] This guide provides a systematic approach to troubleshooting and resolving aggregation problems.

Q1: My DSPE-m-PEG-NHS liposomes are aggregating. What are the potential causes and how can I fix it?

A1: Liposome aggregation can stem from various factors during formulation, storage, or handling. Below is a step-by-step guide to identify and address the root cause.

Diagram: Troubleshooting Workflow for Liposome Aggregation

Aggregation_Troubleshooting start Liposome Aggregation Observed check_peg Step 1: Review PEGylation Parameters start->check_peg sub_peg1 Inadequate PEG Density? check_peg->sub_peg1 check_formulation Step 2: Examine Formulation Components & Conditions sub_formulation1 Presence of Divalent Cations? check_formulation->sub_formulation1 check_storage Step 3: Evaluate Storage & Handling sub_storage1 Improper Temperature? check_storage->sub_storage1 solution Stable Liposomes sub_peg2 Incorrect PEG Chain Length? sub_peg1->sub_peg2 No action_peg1 Increase DSPE-PEG (e.g., to 5-10 mol%) sub_peg1->action_peg1 Yes sub_peg2->check_formulation No action_peg2 Use Longer PEG Chain (e.g., PEG2000 or greater) sub_peg2->action_peg2 Yes sub_formulation2 High Liposome Concentration? sub_formulation1->sub_formulation2 No action_formulation1 Use Chelating Agent (EDTA) or Cation-Free Buffer sub_formulation1->action_formulation1 Yes sub_formulation3 NHS Ester Hydrolysis? sub_formulation2->sub_formulation3 No action_formulation2 Dilute Liposome Suspension sub_formulation2->action_formulation2 Yes sub_formulation3->check_storage No action_formulation3 Control pH (7.4-8.0) and Temperature sub_formulation3->action_formulation3 Yes sub_storage1->solution No, Issue Resolved action_storage1 Store Well Below Lipid Phase Transition Temp. sub_storage1->action_storage1 Yes action_peg1->check_formulation action_peg2->check_formulation action_formulation1->check_storage action_formulation2->check_storage action_formulation3->check_storage action_storage1->solution

Caption: Troubleshooting workflow for DSPE-m-PEG-NHS liposome aggregation.

1. Inadequate PEGylation:

  • Problem: The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier that prevents liposomes from getting too close to each other and aggregating.[2][3] If the PEG density is too low or the chain length is too short, this protective barrier is insufficient.

  • Solution:

    • Increase PEG Density: A DSPE-PEG concentration of 5-10 mol% is commonly used for optimal stability.[1] Concentrations below 4 mol% may not provide enough steric protection.[1]

    • Optimize PEG Chain Length: Longer PEG chains (e.g., PEG2000 or greater) generally offer a more effective steric barrier, reducing opsonization and clearance.[1] Optimal coupling efficiencies with minimal aggregation have been achieved with 2 mol% of PEG2000 or 0.8 mol% of PEG5000.[2]

2. Presence of Divalent Cations:

  • Problem: Divalent cations such as Ca²⁺ and Mg²⁺ can bridge negatively charged liposomes, leading to aggregation.[3][4]

  • Solution:

    • If your buffer contains these ions, consider adding a chelating agent like EDTA.[3]

    • Alternatively, switch to a buffer that does not contain divalent cations.[3]

3. High Liposome Concentration:

  • Problem: Highly concentrated liposome suspensions are more susceptible to aggregation due to the increased frequency of particle collisions.[3]

  • Solution:

    • Try diluting your sample before storage or analysis.[3]

4. Improper Storage Temperature:

  • Problem: Storing liposomes near their phase transition temperature (Tm) can cause instability and aggregation.[3] DSPE itself has a high Tm, contributing to rigid and stable bilayers at physiological temperatures.[3][5]

  • Solution:

    • Ensure that the storage temperature is well below the Tm of your specific lipid mixture.[3] For many formulations, refrigeration at 4°C is appropriate.[6]

5. Hydrolysis of the NHS Ester:

  • Problem: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.[7][8][9] This hydrolysis competes with the desired amine conjugation reaction, and the resulting carboxyl groups can alter surface charge and interactions, potentially leading to aggregation.[7][10]

  • Solution:

    • Control pH: The reaction between the NHS ester and primary amines is most efficient at a pH of 7.4-8.0.[11][12] Avoid acidic conditions, as they are not favorable for the reaction.[13]

    • Control Temperature: Elevated temperatures can accelerate NHS hydrolysis.[8][14] Perform conjugation reactions at room temperature or as specified in your protocol, and avoid unnecessary heat exposure.[8][15]

    • Use Fresh Reagents: Use DSPE-m-PEG-NHS promptly after hydration to minimize hydrolysis before conjugation.[8]

ParameterRecommended RangeRationale
DSPE-PEG Molar % 5-10 mol%Provides sufficient steric hindrance to prevent aggregation.[1]
PEG Chain Length PEG2000 or greaterLonger chains offer better protection against opsonization and aggregation.[1]
pH for Conjugation 7.4 - 8.0Optimizes the reaction between the NHS ester and primary amines while minimizing hydrolysis.[11][12]
Storage Temperature 4°C (refrigerated)Keeps liposomes well below their phase transition temperature, enhancing stability.[3][6]

Frequently Asked Questions (FAQs)

Q2: What is the role of DSPE-PEG in my liposome formulation?

A2: DSPE-PEG is a lipid-polymer conjugate that is crucial for the stability and in vivo performance of liposomes.[3] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding into the liposome's bilayer.[11] The PEG chain extends from the surface, creating a hydrophilic layer that provides steric hindrance.[3] This "stealth" coating helps to:

  • Prevent Aggregation: The polymer chains create a repulsive barrier between liposomes.[3][16]

  • Increase Circulation Time: The hydrophilic layer reduces the binding of opsonin proteins, which in turn decreases clearance by the immune system (reticuloendothelial system).[3][17]

  • Improve Stability: The PEG layer contributes to the overall physical stability of the liposomes during storage.[3][16]

Q3: Why is the NHS ester important and what are its stability limitations?

A3: The NHS ester on the terminus of the PEG chain is a reactive group used for covalently conjugating molecules containing primary amines, such as proteins, antibodies, or peptides, to the liposome surface.[11][18] This allows for targeted drug delivery.[18] The primary limitation of the NHS ester is its susceptibility to hydrolysis, where it reacts with water to form a less reactive carboxyl group.[7][9] This hydrolysis is a competing reaction with the desired aminolysis (conjugation).[7][9] The rate of hydrolysis is dependent on pH and temperature.[7][14]

Diagram: NHS Ester Reaction Pathways

NHS_Reactions Liposome_NHS Liposome-PEG-NHS (Reactive Ester) Conjugated Liposome-PEG-CO-NH-R (Stable Amide Bond - Desired Product) Liposome_NHS->Conjugated Aminolysis (pH 7.4-8.0) Hydrolyzed Liposome-PEG-COOH (Inactive Carboxylate - Side Product) Liposome_NHS->Hydrolyzed Hydrolysis (competing reaction) Amine R-NH₂ (e.g., Protein, Peptide) Amine->Conjugated Water H₂O (Hydrolysis) Water->Hydrolyzed

Caption: Competing reactions of DSPE-m-PEG-NHS with amines and water.

Q4: How can I characterize the aggregation of my liposomes?

A4: Dynamic Light Scattering (DLS) is a primary technique used to assess liposome aggregation. It measures the particle size distribution and Polydispersity Index (PDI). An increase in the average particle size and PDI over time is indicative of aggregation.[1] For visual confirmation, Transmission Electron Microscopy (TEM) can be used to observe the morphology and size of the liposomes.[19]

ParameterIndication
Increased Particle Size (DLS) Suggests the formation of larger aggregates.[1]
Increased PDI (DLS) A PDI value approaching 1 indicates a highly polydisperse sample, which can be a sign of aggregation.[20] A monodisperse sample typically has a PDI below 0.2.
Visual Clumps (TEM) Direct visual evidence of liposome aggregation.[19]

Experimental Protocols

Protocol 1: Preparation of DSPE-m-PEG-NHS Liposomes by Thin-Film Hydration

This protocol is a standard method for preparing liposomes.

  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-m-PEG-NHS in the desired molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[1]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[1]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.[8]

  • Size Reduction (Homogenization):

    • To achieve a uniform size distribution, the liposome suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[19][21] Extrusion is often preferred as it results in a narrower size distribution.[21]

Protocol 2: Conjugation of a Protein to DSPE-m-PEG-NHS Liposomes

This protocol describes the post-insertion method for conjugating a protein to pre-formed liposomes.

  • Prepare Micelles:

    • Dissolve DSPE-m-PEG-NHS in a small amount of chloroform in a separate vial.[8]

    • Dry the chloroform under a stream of nitrogen to form a thin film.[8]

    • Immediately add the protein solution in a suitable buffer (e.g., PBS, pH 7.4) to the dried lipid film.[8][15] The molar ratio of lipid to protein should be optimized for your specific application.

    • Incubate the mixture at room temperature for a defined period (e.g., 4 hours) to allow for conjugation.[8]

  • Post-Insertion:

    • Add the protein-conjugated DSPE-m-PEG-NHS micelles to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature slightly above the Tm of the lipids (e.g., 60°C) for a specified time (e.g., 1-2 hours) to allow the conjugated lipids to insert into the liposome bilayer.[22][23]

  • Purification:

    • Remove any unconjugated protein by methods such as dialysis or size exclusion chromatography.[15]

Protocol 3: Stability Assessment of Liposomes

This protocol is used to evaluate the stability of the liposome formulation over time.

  • Sample Preparation:

    • Divide the liposome suspension into several aliquots and store them under different conditions (e.g., 4°C and room temperature).

  • Time-Point Analysis:

    • At regular intervals (e.g., 0, 1, 7, 14, and 30 days), take an aliquot from each storage condition.

    • Analyze the samples for particle size and PDI using DLS to monitor for aggregation.[1]

    • If a drug is encapsulated, you can also measure the drug leakage over time by separating the liposomes from the free drug and quantifying the encapsulated amount.[1]

References

Technical Support Center: DSPE-m-PEG-NHS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-m-PEG-NHS conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature for a DSPE-PEG-NHS conjugation reaction?

There isn't a single optimal temperature, but rather a choice between two common conditions based on your experimental needs:

  • Room Temperature (RT, ~20-25°C): This is the most common condition, offering a rapid reaction time, typically ranging from 30 minutes to 4 hours.[1][2][3]

  • 4°C (or on ice): This condition slows down the reaction, requiring longer incubation times, often 2 hours to overnight.[1][4][5][6] The primary advantage is that the rate of competing side reactions, like the hydrolysis of the NHS ester, is significantly reduced at lower temperatures.[1] This can lead to higher conjugation efficiency, especially when working with low concentrations of your target molecule or with particularly sensitive proteins.[5]

Q2: My conjugation efficiency is very low. Could the reaction temperature be the problem?

Yes, improper temperature control is a common cause of low conjugation efficiency.[5][7] The N-hydroxysuccinimide (NHS) ester is sensitive to heat and moisture.[8] Elevated temperatures dramatically accelerate the rate of hydrolysis, where water molecules attack and deactivate the NHS ester, rendering it unable to react with the primary amines on your target molecule.[3][7] For instance, incubating DSPE-PEG-NHS at temperatures like 47°C or 60°C during post-insertion steps for liposome (B1194612) formation can severely diminish the final conjugation yield by hydrolyzing the lipid before it can react with the target protein or antibody.[7][9][10]

Troubleshooting Steps:

  • Ensure your DSPE-PEG-NHS is handled according to the manufacturer's storage conditions (typically -20°C with desiccant).[2][11]

  • Allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[2][6]

  • Perform the reaction at a controlled temperature. If you are experiencing low yields at room temperature, try running the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[5]

Q3: What are the consequences of running the conjugation reaction at too high a temperature?

The primary consequence is the rapid and irreversible hydrolysis of the NHS ester.[7][12] This competing reaction consumes the DSPE-PEG-NHS reagent, reducing the amount available for the desired conjugation with primary amines (-NH₂).[3][8] This results in:

  • Low Conjugation Yield: Fewer target molecules will be successfully conjugated.

  • Waste of Reagents: The expensive DSPE-PEG-NHS reagent is consumed by the side reaction.

  • Inconsistent Results: Minor temperature fluctuations can lead to significant variability between experiments.

Q4: Is it acceptable to perform the conjugation at 4°C or on ice? What are the main implications?

Yes, performing the reaction at 4°C or on ice is a widely accepted and often recommended practice.[1][2][6]

  • Main Implication: The overall reaction rate is slower. You must increase the incubation time significantly, for example, from 1-2 hours at room temperature to 2 hours or even overnight at 4°C.[4][5]

  • Key Advantage: The rate of NHS ester hydrolysis is substantially decreased at this lower temperature.[1] This improved stability of the reagent can lead to a better final conjugation yield. This is particularly beneficial when the concentration of the amine-containing molecule is low or when performing long incubation steps.[1][5]

Q5: How do temperature and pH interact to affect the stability of the DSPE-PEG-NHS?

Temperature and pH are critically linked factors that determine the stability of the NHS ester in aqueous solutions. The rate of hydrolysis increases with increases in either temperature or pH.[1][12][13] This relationship is not linear and the effect is synergistic. For example, the half-life of a typical NHS ester is 4-5 hours at pH 7.0 when kept at 0°C.[1] However, if the pH is increased to 8.6, the half-life plummets to just 10 minutes, even when the temperature is kept low at 4°C.[1][12] Therefore, when working at higher pH values (e.g., pH 8.0-8.5), which are optimal for the amine reaction, controlling the temperature becomes even more critical to prevent rapid reagent degradation.[14]

Data Presentation: NHS Ester Stability

The stability of the DSPE-PEG-NHS is dictated by its rate of hydrolysis. The following table summarizes the half-life of NHS esters under various temperature and pH conditions, illustrating the strong influence of these parameters.

pHTemperatureHalf-life of NHS EsterSource(s)
7.00°C4 - 5 hours[1]
8.64°C10 minutes[1][12]
8.0Room Temperature125 - 210 minutes[13][15]
8.5Room Temperature130 - 180 minutes[13][15]
9.0Room Temperature110 - 125 minutes[13][15]
Note: Data for room temperature reflects different specific NHS-ester molecules but demonstrates the consistent trend of decreasing stability with increasing pH.
Experimental Protocols

This section provides a general methodology for conjugating DSPE-PEG-NHS to an amine-containing molecule (e.g., protein, peptide, or antibody), with an emphasis on temperature control.

Materials:

  • DSPE-m-PEG-NHS (stored at -20°C with desiccant)

  • Amine-containing molecule (protein, peptide, etc.)

  • Amine-free reaction buffer (e.g., PBS or HEPES at pH 7.2-8.5)

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH ~8.0)

  • Purification system (e.g., dialysis cassette or size-exclusion chromatography column)

Methodology:

  • Reagent Preparation:

    • Ensure your target molecule is in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.0).[11] Buffers containing primary amines like Tris will compete with the reaction and must be removed via dialysis or buffer exchange.[2][5]

    • Bring the vial of DSPE-PEG-NHS to room temperature before opening it to prevent moisture condensation on the cold powder.[6]

  • DSPE-PEG-NHS Solubilization:

    • Immediately before use, dissolve the required amount of DSPE-PEG-NHS powder in a small volume of anhydrous DMSO or DMF.[2][16] Do not prepare aqueous stock solutions for storage, as the NHS ester hydrolyzes readily.[2][6]

  • Conjugation Reaction:

    • Add the dissolved DSPE-PEG-NHS solution to your protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.[6][8][11] The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.[2][6]

    • Mix the components gently but thoroughly.

  • Incubation (Temperature Control is Critical):

    • Option A (Room Temperature): Incubate the reaction for 30-60 minutes to 2 hours at a controlled room temperature (~20-25°C).[2][11][16]

    • Option B (Cold Temperature): Incubate the reaction for 2 hours to overnight on ice or in a 4°C refrigerator.[2][4][6] This is recommended to minimize hydrolysis and is often preferred for maximizing yield.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM.[7][9] This will react with and deactivate any remaining unreacted DSPE-PEG-NHS. Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted DSPE-PEG-NHS, hydrolyzed by-products, and quenching reagent from the final conjugate. This is typically achieved using dialysis, size-exclusion chromatography (SEC), or spin desalting columns.[2][4]

Visualizations

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting temperature-related issues in your experiments.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep1 Equilibrate Reagents to Room Temperature prep2 Prepare Amine-Free Protein Buffer (pH 7.2-8.5) prep1->prep2 prep3 Dissolve DSPE-PEG-NHS in DMSO/DMF Immediately Before Use prep2->prep3 react1 Add NHS Reagent to Protein Solution prep3->react1 react2 Incubate Reaction react1->react2 rt Room Temp (0.5-4 hours) react2->rt Faster Reaction cold 4°C / On Ice (2-16 hours) react2->cold Slower Reaction, Reduced Hydrolysis react3 Quench Reaction (e.g., Tris, Glycine) rt->react3 cold->react3 purify1 Purify Conjugate (SEC, Dialysis) react3->purify1 analyze Analyze Conjugate (SDS-PAGE, HPLC) purify1->analyze

Caption: Experimental workflow for DSPE-PEG-NHS conjugation with temperature options.

G Temp Temperature Hydrolysis NHS Ester Hydrolysis (Inactive Product) Temp->Hydrolysis Increases Rate Conjugation Amine Conjugation (Desired Product) Temp->Conjugation Increases Rate pH pH pH->Hydrolysis Increases Rate (especially > 8.0) pH->Conjugation Increases Rate (optimal 7.2-8.5) Efficiency Overall Conjugation Efficiency Hydrolysis->Efficiency Reduces Conjugation->Efficiency Increases

Caption: Effect of temperature and pH on competing conjugation and hydrolysis reactions.

References

Technical Support Center: Purification of Antibody-Conjugated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of DSPE-m-PEG-NHS antibody-conjugated liposomes. This guide provides troubleshooting advice and detailed protocols to help you successfully remove unconjugated antibodies from your liposome (B1194612) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating unconjugated antibodies from liposomes?

A1: The most common and effective methods for removing unconjugated antibodies from liposome preparations are Size Exclusion Chromatography (SEC), Dialysis, and Centrifugation-based techniques. The choice of method depends on factors such as liposome size, the scale of the preparation, and the required purity.

Q2: How does Size Exclusion Chromatography (SEC) work to separate liposomes from free antibodies?

A2: Size Exclusion Chromatography, also known as gel filtration, separates molecules based on their size.[1][2] The chromatography column is packed with a porous resin. Larger particles, like liposomes, cannot enter the pores and are eluted first in the void volume. Smaller molecules, such as unconjugated antibodies, enter the pores of the resin, which increases their path length and causes them to elute later.[1]

Q3: When is dialysis a suitable method for purification?

A3: Dialysis is a gentle method suitable for removing small molecules like unconjugated antibodies from liposome suspensions.[3][4] It is particularly useful for small-volume preparations where product loss is a concern.[5] However, it is a slower process compared to SEC.[5]

Q4: Can I use centrifugation to purify my antibody-conjugated liposomes?

A4: Centrifugation can be used to pellet larger liposomes (>100nm), allowing for the removal of the supernatant containing smaller, unconjugated antibodies.[6] However, for smaller liposomes, standard centrifugation may not be effective in pelleting the vesicles.[6] Ultracentrifugation can be an alternative, but it may lead to liposome fusion or deformation if not optimized.[6]

Q5: How can I quantify the amount of antibody conjugated to the liposomes after purification?

A5: Several methods can be used to quantify the conjugated antibody. A common approach is to use a protein assay, such as a BCA or Bradford assay, on the purified liposome fraction after lysing the liposomes with a detergent like Triton X-100.[7] Alternatively, if the antibody is fluorescently labeled, the conjugation efficiency can be determined by measuring the fluorescence of the liposome fractions.[8]

Troubleshooting Guide

Issue Possible Cause Recommendation
Low recovery of liposomes after purification. Liposome aggregation: This can be caused by inappropriate buffer conditions or high antibody-to-lipid ratios.Ensure the use of a suitable buffer (e.g., PBS or HBS at pH 7.4). Consider incorporating a small percentage of PEG-lipid (e.g., 2%) in the liposome formulation to prevent aggregation.[9]
Liposome retention in SEC column: Liposomes can sometimes interact with the column matrix, leading to loss of material.[10][11]Pre-saturate the SEC column with empty liposomes before loading your sample to minimize non-specific binding.[10]
Unconjugated antibody still present in the final product. Inefficient separation: The chosen purification method may not be optimal for the specific liposome and antibody characteristics.For SEC, ensure the correct column resin with an appropriate pore size is used (e.g., Sepharose CL-4B for larger liposomes).[9] For dialysis, increase the dialysis time and the frequency of buffer changes.[12]
Antibody aggregation: Aggregated antibodies may co-elute with liposomes during SEC.Centrifuge the antibody solution before conjugation to remove any pre-existing aggregates.
Inconsistent conjugation efficiency results. Hydrolysis of NHS-ester: The NHS-ester on the DSPE-m-PEG-NHS is susceptible to hydrolysis in aqueous buffers, which reduces its reactivity with the antibody.[13][14]Perform the conjugation reaction promptly after hydrating the lipid film containing the NHS-ester. Maintain the pH of the reaction buffer between 7.0 and 8.0.[14]
Interfering substances in antibody buffer: Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS-ester.[5][14]Ensure the antibody is in an amine-free buffer like PBS or HEPES before starting the conjugation.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • Column Preparation:

    • Select a suitable SEC resin, such as Sepharose CL-4B, with an exclusion limit appropriate for your liposome size.

    • Pack the column according to the manufacturer's instructions. The column bed volume should be at least 10 times the sample volume.[9]

    • Equilibrate the column with at least 3-5 column volumes of a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Application:

    • Carefully load the antibody-liposome conjugation mixture onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample with the equilibration buffer.

    • Collect fractions of a defined volume. Liposomes, being larger, will elute first in the void volume and can often be identified by their turbidity.[9]

    • Unconjugated antibodies will elute in later fractions.

  • Analysis:

    • Analyze the collected fractions for lipid content (e.g., using a phosphate (B84403) assay or a fluorescent lipid marker) and protein content (e.g., using a BCA assay or by measuring absorbance at 280 nm) to determine the separation efficiency.

Protocol 2: Purification by Dialysis
  • Dialysis Membrane Preparation:

    • Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the free antibody to pass through but small enough to retain the liposomes (e.g., 100-300 kDa).

    • Prepare the dialysis membrane according to the manufacturer's protocol, which usually involves rinsing with DI water.

  • Sample Loading:

    • Load the antibody-liposome mixture into the dialysis cassette or tubing.

  • Dialysis:

    • Place the sealed dialysis bag in a large beaker containing the dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100 times the sample volume.

    • Stir the buffer gently at 4°C.

    • Change the dialysis buffer every 4-6 hours for a total of 24-48 hours to ensure complete removal of the unconjugated antibody.

  • Sample Recovery:

    • Carefully remove the purified liposome suspension from the dialysis bag.

Quantitative Data Summary

Purification Method Typical Recovery of Liposomes Purity (Removal of Unconjugated Antibody) Processing Time
Size Exclusion Chromatography 70-90%>95%1-3 hours
Dialysis >90%>98%24-48 hours
Centrifugation 60-80% (highly dependent on liposome size and stability)90-95%1-4 hours

Note: These values are estimates and can vary depending on the specific experimental conditions.

Visualizations

G cluster_conjugation Antibody-Liposome Conjugation Workflow Liposome Formulation Liposome Formulation Conjugation Reaction Conjugation Reaction Liposome Formulation->Conjugation Reaction Antibody Preparation Antibody Preparation Antibody Preparation->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization G cluster_purification Purification Methods Conjugation Mixture Conjugation Mixture SEC Size Exclusion Chromatography Conjugation Mixture->SEC Dialysis Dialysis Conjugation Mixture->Dialysis Centrifugation Centrifugation Conjugation Mixture->Centrifugation Purified Liposomes Purified Liposomes SEC->Purified Liposomes Unconjugated Antibody Unconjugated Antibody SEC->Unconjugated Antibody Dialysis->Purified Liposomes Dialysis->Unconjugated Antibody Centrifugation->Purified Liposomes Centrifugation->Unconjugated Antibody

References

storage and handling of DSPE-m-PEG-NHS to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-m-PEG-NHS. This guide provides detailed information on the proper storage and handling of DSPE-m-PEG-NHS to ensure its reactivity for successful conjugation experiments. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for DSPE-m-PEG-NHS powder?

A1: DSPE-m-PEG-NHS powder should be stored at -20°C for long-term stability.[1][2][3][4][5][6] Some suppliers may recommend storage at -5°C.[7][8] It is crucial to keep the product in a dry environment and protected from light.[2][7][8]

Q2: How should I store DSPE-m-PEG-NHS once it is dissolved in a solvent?

A2: Once dissolved, it is recommended to store the solution at -80°C.[1] The stability in solvent is significantly reduced compared to the powder form, typically lasting for about a month at -20°C or up to six months at -80°C.[1] To maintain reactivity, it is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[2][4]

Q3: What solvents can be used to dissolve DSPE-m-PEG-NHS?

A3: DSPE-m-PEG-NHS is soluble in a variety of organic solvents, including chloroform, methylene (B1212753) chloride, DMF, and DMSO.[2][5] It is also soluble in hot water.[2] When preparing for conjugation reactions, if using solvents like DMSO, it is advisable to keep the final concentration low (e.g., not exceeding 5% v/v) as it can affect the stability of liposomes or other nanoparticles.[9]

Q4: What is the primary cause of DSPE-m-PEG-NHS losing its reactivity?

A4: The primary cause of reactivity loss is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[2] The NHS ester is sensitive to moisture and will hydrolyze over time, rendering it unable to react with primary amines. This hydrolysis is accelerated at elevated temperatures and non-optimal pH.[2]

Q5: At what pH is the conjugation reaction between DSPE-m-PEG-NHS and a primary amine most efficient?

A5: The reaction of the NHS ester with primary amines is most efficient at a pH range of 8-10.[2][4] However, the activation of a carboxyl group with EDC/NHS (a related reaction) is often done at a lower pH (4.5-7.2), with the subsequent reaction with the amine being favored at a pH of 7-8.[10] For direct conjugation with DSPE-m-PEG-NHS, a slightly alkaline pH is generally recommended.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Possible Causes:

  • Hydrolyzed DSPE-m-PEG-NHS: The NHS ester has been deactivated by exposure to moisture.

  • Suboptimal Reaction pH: The pH of the reaction buffer is not within the optimal range for the NHS-amine reaction.

  • Presence of Competing Amines: The buffer or sample contains primary amines (e.g., Tris buffer, ammonium (B1175870) salts) that compete with the target molecule for reaction with the NHS ester.[10]

  • Insufficient Molar Ratio: The molar excess of DSPE-m-PEG-NHS to the target molecule is too low.

  • Low Reactant Concentration: The concentration of the antibody or other target molecule is too low for efficient conjugation.[10]

Solutions:

  • Use Fresh Reagents: Always use freshly prepared solutions of DSPE-m-PEG-NHS. If possible, use a new vial of the powder.

  • Optimize Reaction pH: Ensure the reaction buffer is within the recommended pH range (typically 7.4-8.5).

  • Use Amine-Free Buffers: Perform buffer exchange to ensure your target molecule is in an amine-free buffer such as Phosphate-Buffered Saline (PBS).[10]

  • Optimize Molar Ratio: Perform a titration to determine the optimal molar ratio of DSPE-m-PEG-NHS to your target molecule. A 10:1 molar excess of PEG to antibody is a common starting point.[10]

  • Concentrate Your Sample: If your target molecule solution is too dilute (ideally >0.5 mg/mL for antibodies), concentrate it using appropriate methods like spin filtration.[10]

Issue 2: Aggregation of the Conjugate

Possible Causes:

  • High Degree of PEGylation: An excessive molar ratio of DSPE-m-PEG-NHS can lead to over-conjugation and subsequent aggregation.[10]

  • Hydrophobic Interactions: The nature of the target molecule and the lipid portion of DSPE-m-PEG-NHS can lead to hydrophobic aggregation.

  • Inappropriate Buffer Conditions: The buffer used during the conjugation or purification steps may not be optimal for maintaining the solubility of the conjugate.

Solutions:

  • Reduce Molar Ratio: Lower the molar excess of DSPE-m-PEG-NHS in the reaction.

  • Consider PEG Chain Length: In some cases, using a DSPE-m-PEG-NHS with a longer PEG chain can help to increase the hydrophilic shield and reduce aggregation.[10]

  • Optimize Purification Strategy: Ensure that the buffers used during purification are optimized to maintain the solubility of the conjugate.

Data Presentation

Table 1: Storage and Stability of DSPE-m-PEG-NHS
FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 yearsKeep desiccated and protected from light.[1]
Powder-5°CVaries by supplierKeep dry and avoid sunlight.[7][8]
In Solvent-20°CUp to 1 monthAvoid frequent freeze-thaw cycles.[1]
In Solvent-80°CUp to 6 monthsRecommended for longer-term storage of solutions.[1]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Protein to DSPE-m-PEG-NHS

Materials:

  • DSPE-m-PEG-NHS

  • Protein to be conjugated (in amine-free buffer, e.g., PBS pH 7.4)

  • Amine-free reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine (B1666218), pH 8.0)

  • Anhydrous DMSO (if needed for dissolving DSPE-m-PEG-NHS)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare DSPE-m-PEG-NHS Solution: Immediately before use, dissolve DSPE-m-PEG-NHS in the reaction buffer or a small amount of anhydrous DMSO and then dilute with the reaction buffer.

  • Initiate Conjugation: Add the desired molar excess of the DSPE-m-PEG-NHS solution to the protein solution. Mix gently.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.[10] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unconjugated DSPE-m-PEG-NHS and quenching reagents using a suitable purification method like size exclusion chromatography or dialysis.

Protocol 2: Quality Control of DSPE-m-PEG-NHS Reactivity

Principle: This protocol uses a simple colorimetric assay with a primary amine-containing molecule (e.g., glycine) to qualitatively assess the reactivity of the NHS ester. A successful reaction will consume the primary amine. The remaining unreacted primary amines can be quantified using a reagent like TNBSA (2,4,6-Trinitrobenzenesulfonic acid), which reacts with primary amines to produce a colored product. A lower colorimetric signal compared to a negative control (without DSPE-m-PEG-NHS) indicates higher reactivity of the DSPE-m-PEG-NHS.

Materials:

  • DSPE-m-PEG-NHS

  • Glycine solution (e.g., 10 mM in PBS, pH 8.0)

  • TNBSA solution

  • Reaction buffer (e.g., PBS, pH 8.0)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a DSPE-m-PEG-NHS solution in the reaction buffer.

  • Set up reactions:

    • Test: Mix the DSPE-m-PEG-NHS solution with the glycine solution.

    • Control: Mix the reaction buffer (without DSPE-m-PEG-NHS) with the glycine solution.

  • Incubate the reactions for 1 hour at room temperature.

  • Add TNBSA solution to both the test and control wells.

  • Incubate for a short period according to the TNBSA manufacturer's instructions to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Interpretation: A significantly lower absorbance in the "Test" well compared to the "Control" well indicates that the DSPE-m-PEG-NHS is reactive.

Visualizations

G DSPE-m-PEG-NHS Conjugation Chemistry DSPE_PEG_NHS DSPE-PEG-NHS DSPE-PEG-O-C(=O)-O-N(C=O)₂ Conjugate Stable Amide Bond DSPE-PEG-O-C(=O)-NH-R DSPE_PEG_NHS->Conjugate Reacts with Primary_Amine Primary Amine R-NH₂ Primary_Amine->Conjugate NHS_leaving_group NHS Leaving Group HO-N(C=O)₂ Conjugate->NHS_leaving_group Releases

Caption: Reaction of DSPE-m-PEG-NHS with a primary amine.

G Troubleshooting Low Conjugation Yield Start Low/No Conjugation Check_Reactivity Is DSPE-m-PEG-NHS reactive? (Check expiry, storage, handling) Start->Check_Reactivity Check_pH Is reaction pH optimal? (pH 8.0-8.5) Check_Reactivity->Check_pH Yes Use_New_Reagent Use fresh/new DSPE-m-PEG-NHS Check_Reactivity->Use_New_Reagent No Check_Buffer Is the buffer amine-free? (e.g., PBS) Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Ratio Is the molar ratio sufficient? Check_Buffer->Check_Ratio Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Concentration Is the target molecule concentrated enough? Check_Ratio->Check_Concentration Yes Optimize_Ratio Increase molar ratio Check_Ratio->Optimize_Ratio No Success Successful Conjugation Check_Concentration->Success Yes Concentrate_Sample Concentrate the sample Check_Concentration->Concentrate_Sample No Use_New_Reagent->Check_pH Adjust_pH->Check_Buffer Buffer_Exchange->Check_Ratio Optimize_Ratio->Check_Concentration Concentrate_Sample->Success

Caption: Workflow for troubleshooting low conjugation yield.

G Maintaining DSPE-m-PEG-NHS Reactivity cluster_positive Positive Pathway cluster_negative Negative Pathway Proper_Storage Proper Storage (-20°C, Dry, Dark) High_Reactivity High Reactivity of NHS Ester Proper_Storage->High_Reactivity Proper_Handling Proper Handling Proper_Handling->High_Reactivity Successful_Conjugation Successful Conjugation High_Reactivity->Successful_Conjugation Failed_Conjugation Failed Conjugation Improper_Storage Improper Storage (Warm, Humid) Hydrolysis NHS Ester Hydrolysis Improper_Storage->Hydrolysis Improper_Handling Improper Handling Improper_Handling->Hydrolysis Hydrolysis->Failed_Conjugation

Caption: Relationship between storage, handling, and reactivity.

References

DSPE-mPEG-NHS Reaction with Primary Amines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction of DSPE-mPEG-NHS with primary amines. This guide is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting DSPE-mPEG-NHS with primary amines?

A1: The optimal pH for the reaction of DSPE-mPEG-NHS with primary amines, such as those on proteins and peptides, is typically between 7.0 and 9.0.[][2][3][4][5][6][7] The reaction efficiency is pH-dependent. At a pH below 7, the primary amine is protonated, which reduces its nucleophilicity and slows down the reaction rate.[8] Conversely, at a pH above 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and can lead to lower conjugation efficiency.[][8]

Q2: What is the competing hydrolysis reaction and how can I minimize it?

A2: The N-hydroxysuccinimide (NHS) ester of DSPE-mPEG-NHS is susceptible to hydrolysis in aqueous solutions, where the ester is cleaved to form an unreactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis is a major competing reaction to the desired aminolysis (reaction with the primary amine).[][2][3][9] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[][8] To minimize hydrolysis, it is recommended to:

  • Perform the reaction at a pH between 7.0 and 8.5.[]

  • Use freshly prepared or properly stored DSPE-mPEG-NHS.

  • Avoid prolonged reaction times.

  • Consider increasing the concentration of the amine-containing molecule to favor the aminolysis reaction.[]

Q3: What buffers should I use for the conjugation reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the DSPE-mPEG-NHS. Commonly recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[5][7] Buffers containing Tris (e.g., TBS) or glycine (B1666218) should be avoided for the reaction itself, but can be used to quench the reaction.[7][8]

Q4: How should I store and handle DSPE-mPEG-NHS?

A4: DSPE-mPEG-NHS is sensitive to moisture and should be stored at -20°C in a desiccated environment.[4][6] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[5][7] It is best to dissolve the reagent immediately before use and to avoid preparing stock solutions for long-term storage due to hydrolysis.[5][7]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the conjugation reaction can be monitored by various analytical techniques. High-performance liquid chromatography (HPLC), particularly size-exclusion chromatography (SEC), can be used to separate the conjugated product from the unreacted starting materials. Spectrophotometric methods can also be employed. For instance, the release of N-hydroxysuccinimide (NHS) during the reaction can be monitored by measuring the absorbance at 260 nm.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conjugation efficiency 1. Hydrolysis of DSPE-mPEG-NHS: The reagent may have been improperly stored or handled, leading to degradation.[] 2. Suboptimal pH: The reaction pH may be too low, resulting in protonated and unreactive amines.[8] 3. Presence of competing primary amines: The reaction buffer may contain primary amines (e.g., Tris, glycine).[7] 4. Low concentration of reactants: Low concentrations can favor the competing hydrolysis reaction.[][3]1. Use a fresh vial of DSPE-mPEG-NHS and ensure it is brought to room temperature before opening. Prepare the solution immediately before use.[5][7] 2. Adjust the reaction pH to the optimal range of 7.0-8.5.[] 3. Use an amine-free buffer such as PBS or HEPES.[5][7] 4. Increase the concentration of the amine-containing molecule.[]
Precipitation of reactants or products 1. Poor solubility of DSPE-mPEG-NHS: The reagent may not be fully dissolved in the reaction buffer. 2. Protein aggregation: The conjugation process may induce conformational changes in the protein, leading to aggregation.1. DSPE-mPEG-NHS can be initially dissolved in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%).[5][7] 2. Optimize reaction conditions such as temperature (e.g., perform the reaction at 4°C) and protein concentration. Consider adding stabilizing excipients if compatible with the reaction.
High polydispersity of the conjugate 1. Multiple reactive sites: The amine-containing molecule (e.g., a protein) may have multiple primary amine groups, leading to a heterogeneous mixture of conjugates. 2. Reaction time: Longer reaction times can lead to more extensive and less controlled conjugation.1. Adjust the molar ratio of DSPE-mPEG-NHS to the amine-containing molecule. A lower molar excess of the PEG reagent will favor less extensive labeling.[7] 2. Optimize the reaction time by monitoring the reaction progress and stopping it once the desired degree of conjugation is achieved.
Inconsistent results between experiments 1. Variability in reagent quality: Different batches of DSPE-mPEG-NHS may have varying purity or reactivity. 2. Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can impact the outcome.1. If possible, use the same batch of DSPE-mPEG-NHS for a series of related experiments. 2. Carefully control all reaction parameters. Ensure accurate pH measurement and consistent temperature and timing.

Quantitative Data

Table 1: Half-life of NHS Esters at Different pH Values

pHHalf-life at 4°C
7.04-5 hours
8.01 hour
8.610 minutes

This data, while for NHS esters in general, provides a crucial understanding of the stability of the reactive group under different pH conditions.[8]

It has been reported that the rate constant for hydrolysis can be significantly higher than that for aminolysis. In one study on a model system, the heterogeneous aminolysis rate constant was found to be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant.[2][3][9] This highlights the importance of optimizing reaction conditions to favor the reaction with the primary amine.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of DSPE-mPEG-NHS to a Protein
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4).

    • Ensure the protein concentration is suitable for the desired reaction scale.

  • DSPE-mPEG-NHS Preparation:

    • Allow the vial of DSPE-mPEG-NHS to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of DSPE-mPEG-NHS in a small volume of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Slowly add the dissolved DSPE-mPEG-NHS to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (e.g., <10%).

    • The molar ratio of DSPE-mPEG-NHS to the protein should be optimized based on the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the PEG reagent.[5][7]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • To stop the reaction, add an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted DSPE-mPEG-NHS and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Monitoring Conjugation Efficiency using SDS-PAGE
  • Sample Preparation:

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

    • Mix each aliquot with SDS-PAGE loading buffer.

  • Electrophoresis:

    • Run the samples on a suitable polyacrylamide gel.

  • Analysis:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • The conjugated protein will have a higher molecular weight and will migrate slower than the unconjugated protein. The shift in the band position and the appearance of higher molecular weight smears can be used to qualitatively assess the extent of conjugation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_protein Prepare Protein in Amine-Free Buffer conjugation Conjugation Reaction (pH 7.0-8.5) prep_protein->conjugation prep_peg Prepare DSPE-mPEG-NHS Solution prep_peg->conjugation quench Quench Reaction (e.g., with Tris) conjugation->quench purification Purification (SEC or Dialysis) quench->purification analysis Characterization (e.g., SDS-PAGE, HPLC) purification->analysis

Caption: A typical experimental workflow for the conjugation of DSPE-mPEG-NHS to a primary amine-containing molecule.

reaction_pathway cluster_pathways Reaction Pathways reagents DSPE-mPEG-NHS + R-NH2 (Primary Amine) aminolysis Aminolysis (Desired Reaction) reagents->aminolysis pH 7.0-9.0 hydrolysis Hydrolysis (Side Reaction) reagents->hydrolysis Aqueous Buffer product DSPE-mPEG-NH-CO-R (Stable Amide Bond) aminolysis->product byproduct DSPE-mPEG-COOH (Inactive) hydrolysis->byproduct

Caption: Competing reaction pathways for DSPE-mPEG-NHS in the presence of a primary amine in an aqueous buffer.

References

Validation & Comparative

A Head-to-Head Comparison: DSPE-m-PEG-NHS vs. DSPE-m-PEG-Maleimide for Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of peptides to lipid nanoparticles is a critical step in the development of targeted drug delivery systems. The choice of linker chemistry can significantly impact conjugation efficiency, stability, and the ultimate in vivo performance of the therapeutic. This guide provides an objective, data-driven comparison of two widely used heterobifunctional lipids: DSPE-m-PEG-NHS and DSPE-m-PEG-Maleimide.

This comparison delves into the chemical properties, reaction mechanisms, and performance characteristics of each linker, supported by experimental data to inform the selection process for specific research and development applications.

Chemical Properties and Reaction Mechanisms

DSPE-m-PEG-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide) and DSPE-m-PEG-Maleimide (...-N-[maleimide(polyethylene glycol)]) are both amphiphilic molecules. They consist of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive functional group at the distal end of the PEG chain.[1] The DSPE portion allows for stable incorporation into lipid-based nanoparticles like liposomes, while the PEG chain provides a "stealth" characteristic, reducing opsonization and prolonging circulation time.[2]

The key difference lies in their reactive moieties:

  • DSPE-m-PEG-NHS features an N-Hydroxysuccinimide (NHS) ester. This group reacts with primary amines (-NH₂), such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond .[3][4]

  • DSPE-m-PEG-Maleimide contains a maleimide (B117702) group. This group specifically reacts with sulfhydryl (thiol, -SH) groups, typically from a cysteine residue within the peptide, to form a stable thioether bond .[5]

Reaction Workflows

The conjugation process for both linkers involves the reaction of the activated lipid with the target peptide. The following diagrams illustrate the generalized experimental workflows.

DSPE_m_PEG_NHS_Workflow cluster_0 DSPE-m-PEG-NHS Conjugation Peptide_NHS Peptide with Primary Amine (-NH₂) Reaction_NHS Reaction (pH 7.0-8.0) Peptide_NHS->Reaction_NHS DSPE_NHS DSPE-m-PEG-NHS DSPE_NHS->Reaction_NHS Conjugate_NHS DSPE-m-PEG-Peptide (Amide Bond) Reaction_NHS->Conjugate_NHS Purification_NHS Purification (e.g., SEC, Dialysis) Conjugate_NHS->Purification_NHS Final_Product_NHS Purified Conjugate Purification_NHS->Final_Product_NHS

Caption: Workflow for DSPE-m-PEG-NHS peptide conjugation.

DSPE_m_PEG_Maleimide_Workflow cluster_1 DSPE-m-PEG-Maleimide Conjugation Peptide_Mal Peptide with Sulfhydryl Group (-SH) Reaction_Mal Reaction (pH 6.5-7.5) Peptide_Mal->Reaction_Mal DSPE_Mal DSPE-m-PEG-Maleimide DSPE_Mal->Reaction_Mal Conjugate_Mal DSPE-m-PEG-Peptide (Thioether Bond) Reaction_Mal->Conjugate_Mal Purification_Mal Purification (e.g., SEC, Dialysis) Conjugate_Mal->Purification_Mal Final_Product_Mal Purified Conjugate Purification_Mal->Final_Product_Mal

Caption: Workflow for DSPE-m-PEG-Maleimide peptide conjugation.

Performance Comparison: A Data-Driven Analysis

The selection of the appropriate linker often depends on a balance of conjugation efficiency, reaction conditions, and the stability of the final conjugate. The following table summarizes key quantitative data from various studies.

FeatureDSPE-m-PEG-NHSDSPE-m-PEG-Maleimide
Target Functional Group Primary Amine (-NH₂)Sulfhydryl (-SH)
Resulting Bond AmideThioether
Optimal Reaction pH 7.0 - 8.0[6]6.5 - 7.5
Reaction Time 2-4 hours to overnight2-4 hours to overnight
Reaction Temperature 4°C to Room Temperature4°C to Room Temperature
Conjugation Efficiency Variable, can be reduced by hydrolysis of NHS ester.[3]High, reported to be >95% to 100%.
Linkage Stability Generally stable under physiological conditions.[4]Susceptible to retro-Michael reaction, leading to potential deconjugation in the presence of thiols like glutathione. Stability can be enhanced by forming a thiazine (B8601807) structure with an N-terminal cysteine.
Key Considerations - NHS ester is prone to hydrolysis, especially at higher pH, which can reduce conjugation yield.[3] - Requires a peptide with an accessible primary amine.- Requires a peptide with a free sulfhydryl group, which may necessitate protein engineering or reduction of disulfide bonds. - The thioether bond can be reversible in vivo.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for peptide conjugation using both linkers.

Protocol 1: Peptide Conjugation to DSPE-m-PEG-NHS

Materials:

  • Peptide containing a primary amine

  • DSPE-m-PEG-NHS

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Glycine or Tris-HCl, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • DSPE-m-PEG-NHS Preparation: Immediately before use, dissolve DSPE-m-PEG-NHS in the conjugation buffer to the desired concentration. A 5 to 20-fold molar excess of the lipid to the peptide is often used.

  • Conjugation Reaction: Add the DSPE-m-PEG-NHS solution to the peptide solution. The reaction mixture is typically incubated for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted peptide and lipid using an appropriate method such as SEC or dialysis.

  • Characterization: Characterize the final conjugate for concentration, conjugation efficiency, and purity using methods like HPLC, SDS-PAGE, and mass spectrometry.

Protocol 2: Peptide Conjugation to DSPE-m-PEG-Maleimide

Materials:

  • Peptide containing a sulfhydryl group (cysteine)

  • DSPE-m-PEG-Maleimide

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) with 1-5 mM EDTA, pH 7.0

  • Quenching Reagent: 2-Mercaptoethanol or N-acetylcysteine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP and subsequently purified to remove the reducing agent.

  • DSPE-m-PEG-Maleimide Preparation: Dissolve DSPE-m-PEG-Maleimide in the conjugation buffer to the desired concentration. A 10 to 20-fold molar excess of the lipid to the peptide is commonly used.

  • Conjugation Reaction: Add the DSPE-m-PEG-Maleimide solution to the peptide solution. The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfhydryl group.

  • Quenching: Add a quenching reagent in slight molar excess to the maleimide to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted peptide and lipid.

  • Characterization: Analyze the final product for concentration, conjugation efficiency, and purity using appropriate techniques.

Conclusion and Recommendations

The choice between DSPE-m-PEG-NHS and DSPE-m-PEG-Maleimide for peptide conjugation is highly dependent on the specific peptide sequence and the desired properties of the final conjugate.

  • DSPE-m-PEG-NHS is a suitable choice when the peptide has an accessible N-terminus or lysine residue and when a highly stable amide bond is desired. However, careful control of the reaction pH is necessary to minimize hydrolysis of the NHS ester and maximize conjugation efficiency.

  • DSPE-m-PEG-Maleimide offers high specificity and efficiency for peptides containing cysteine residues. This method is advantageous when site-specific conjugation is required. However, the potential for retro-Michael reaction and subsequent deconjugation in the in vivo environment is a critical consideration. Strategies to enhance the stability of the thioether linkage, such as using an N-terminal cysteine to promote thiazine formation, should be considered.

Ultimately, for any given application, empirical testing is recommended to determine the optimal linker and reaction conditions to achieve the desired conjugation efficiency and stability for the specific peptide and nanoparticle system.

References

A Researcher's Guide to Selecting the Optimal DSPE-m-PEG-NHS Molecular Weight for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients is critical in the design of effective nanoparticle-based drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-NHS] (DSPE-m-PEG-NHS) is a key component for creating long-circulating, targetable liposomes and nanoparticles. The molecular weight of the polyethylene (B3416737) glycol (PEG) chain in this lipid conjugate plays a pivotal role in determining the physicochemical properties, in vitro performance, and in vivo fate of the final formulation. This guide provides a comprehensive comparison of different molecular weights of DSPE-m-PEG-NHS, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

The N-Hydroxysuccinimide (NHS) ester at the terminus of the PEG chain allows for the covalent conjugation of targeting ligands, such as antibodies and peptides, to the surface of nanoparticles, enabling active targeting to specific cells or tissues.[1][2] The PEG component itself provides a hydrophilic shield that reduces protein adsorption (opsonization) and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1][2] However, the length of the PEG chain introduces a critical trade-off between achieving a long circulation half-life and maintaining efficient ligand-receptor binding.

Key Performance Parameters: A Comparative Analysis

The selection of the appropriate DSPE-m-PEG-NHS molecular weight is a balancing act. Longer PEG chains generally offer superior "stealth" characteristics, but this can come at the cost of reduced conjugation efficiency and impaired targeting. The following sections and tables summarize the impact of PEG molecular weight on key performance indicators.

Physicochemical Properties of Nanoparticles

The molecular weight of the DSPE-m-PEG-NHS incorporated into a nanoparticle formulation directly influences its fundamental physical and chemical characteristics. These properties, in turn, have a significant impact on the biological behavior of the nanoparticles. Generally, a longer PEG chain results in a larger hydrodynamic diameter and can influence the surface charge.

PropertyDSPE-mPEG2000-NHSDSPE-mPEG5000-NHSGeneral Trend with Increasing MW
Hydrodynamic Diameter (nm) ~100-150Larger than 2000 Da formulationsIncreases
Polydispersity Index (PDI) Typically < 0.2Generally remains low (< 0.2)Minimal direct correlation
Zeta Potential (mV) ~ -30 to -40Closer to neutral than 2000 DaBecomes less negative
Critical Micelle Concentration (CMC) LowerHigherIncreases

Note: Absolute values can vary depending on the overall lipid composition, drug load, and formulation method.

In Vitro and In Vivo Performance

The in vitro and in vivo performance of nanoparticles is a direct consequence of their physicochemical properties. The length of the PEG chain is a major determinant of circulation time, protein resistance, and cellular interactions.

Performance MetricDSPE-mPEG2000-NHSDSPE-mPEG5000-NHSGeneral Trend with Increasing MW
Protein Adsorption LowVery LowDecreases
In Vivo Circulation Half-Life ProlongedPotentially longer than 2000 DaGenerally increases
Cellular Uptake (non-targeted) ModerateLower than 2000 DaDecreases
Drug Release Rate SustainedMay have a slower initial releaseTends to decrease
Conjugation Efficiency and Targeting

While providing stealth properties, the PEG chain can also introduce steric hindrance, which can affect both the efficiency of the conjugation reaction with a targeting ligand and the subsequent binding of that ligand to its receptor.

Targeting ParameterDSPE-mPEG2000-NHSDSPE-mPEG5000-NHSGeneral Trend with Increasing MW
Conjugation Efficiency HighPotentially lower due to steric hindranceTends to decrease
Ligand-Receptor Binding EfficientMay be sterically hinderedTends to decrease

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and characterization of DSPE-m-PEG-NHS-containing nanoparticles.

Protocol 1: Formulation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes incorporating DSPE-m-PEG-NHS.

Materials:

  • Primary lipid (e.g., DSPC or HSPC)

  • Cholesterol

  • DSPE-m-PEG-NHS (desired molecular weight)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:DSPE-mPEG-NHS of 55:40:5) in chloroform in a round-bottom flask.

  • Create a thin lipid film by removing the chloroform using a rotary evaporator under vacuum.

  • Further dry the film under a stream of nitrogen gas to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing the flask. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.

Protocol 2: Conjugation of a Model Protein (e.g., Bovine Serum Albumin - BSA) to DSPE-m-PEG-NHS Liposomes

This protocol details the covalent attachment of a protein to the surface of pre-formed liposomes.

Materials:

  • Pre-formed liposomes containing DSPE-m-PEG-NHS

  • Bovine Serum Albumin (BSA)

  • Amine-free reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching buffer (e.g., Tris or glycine (B1666218) solution)

  • Size exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a solution of BSA in the reaction buffer.

  • Add the BSA solution to the liposome (B1194612) suspension. A typical molar excess of protein to reactive lipid is used, which may need to be optimized.

  • Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer to cap any unreacted NHS esters.

  • Separate the protein-conjugated liposomes from unreacted protein and other reagents using size exclusion chromatography.

Protocol 3: Quantification of Protein Conjugation Efficiency using the Micro BCA Protein Assay

This protocol allows for the determination of the amount of protein successfully conjugated to the liposomes.

Materials:

  • Purified protein-conjugated liposomes

  • Micro BCA™ Protein Assay Kit

  • Microplate reader

Procedure:

  • Prepare a standard curve using known concentrations of the unconjugated protein (e.g., BSA).

  • To accurately quantify the protein on the liposomes, lyse the liposomes to release the conjugated protein. This can be done by adding a detergent (e.g., Triton™ X-100) to the liposome suspension.

  • Follow the Micro BCA™ Protein Assay Kit manufacturer's instructions to react the protein standards and the lysed liposome samples with the BCA working reagent.

  • Incubate the plate according to the manufacturer's protocol (e.g., 30 minutes at 37°C).

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate the protein concentration in the liposome samples by comparing their absorbance to the standard curve. The conjugation efficiency can be expressed as the mass of conjugated protein per mass of total lipid.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_formulation Liposome Formulation cluster_conjugation Protein Conjugation cluster_characterization Characterization Lipids Lipids (DSPC, Cholesterol, DSPE-mPEG-NHS) Solvent Chloroform Lipids->Solvent Dissolve Film Thin Lipid Film Solvent->Film Evaporation Hydration Hydration with Buffer Film->Hydration Extrusion Extrusion Hydration->Extrusion Liposomes NHS-Functionalized Liposomes Extrusion->Liposomes Reaction NHS-Amine Coupling Reaction Liposomes->Reaction Protein Targeting Protein (e.g., Antibody) Protein->Reaction Purification Purification (SEC) Reaction->Purification TargetedLiposomes Targeted Liposomes Purification->TargetedLiposomes DLS Size & Zeta Potential (DLS) TargetedLiposomes->DLS BCA Conjugation Efficiency (BCA Assay) TargetedLiposomes->BCA

Caption: Experimental workflow for the formulation, conjugation, and characterization of targeted liposomes.

Steric_Hindrance_Concept cluster_short_peg Shorter PEG (e.g., 2000 Da) cluster_long_peg Longer PEG (e.g., 5000 Da) Liposome_S Liposome PEG1_S PEG Liposome_S->PEG1_S NHS1_S NHS PEG1_S->NHS1_S Protein1 Protein NHS1_S->Protein1 High Accessibility & Conjugation Liposome_L Liposome PEG1_L PEG Liposome_L->PEG1_L PEG2_L PEG Liposome_L->PEG2_L NHS1_L NHS PEG1_L->NHS1_L Protein2 Protein NHS1_L->Protein2 Lower Accessibility & Conjugation label_steric Steric Hindrance

Caption: Conceptual diagram of steric hindrance affecting NHS-amine conjugation with different PEG lengths.

Conclusion

The choice of DSPE-m-PEG-NHS molecular weight is a critical parameter in the design of functionalized nanoparticles for drug delivery. While longer PEG chains (e.g., 5000 Da and above) can enhance circulation time by providing a more effective steric barrier against opsonization, this often comes at the expense of reduced conjugation efficiency and potential masking of the targeting ligand. Conversely, shorter PEG chains (e.g., 2000 Da) may offer a better balance between achieving a sufficiently long circulation half-life and preserving the reactivity of the NHS ester for efficient ligand conjugation and subsequent target recognition. Researchers must carefully consider the specific requirements of their application, including the desired circulation time, the nature of the targeting ligand, and the density of the target receptor, to make an optimal selection. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of different DSPE-m-PEG-NHS molecular weights in your specific nanoparticle system.

References

Beyond PEG: A Comparative Guide to Next-Generation Liposome Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging alternatives to DSPE-m-PEG for enhancing liposome (B1194612) performance. It delves into the experimental data supporting these alternatives and offers detailed protocols for key evaluation techniques.

The era of PEGylated liposomes, long the gold standard for extending the circulation half-life of nanomedicines, is facing a paradigm shift. While DSPE-m-PEG has been instrumental in the success of formulations like Doxil®, growing concerns over immunogenicity, the accelerated blood clearance (ABC) phenomenon, and limitations in targeting have spurred the development of innovative alternatives. This guide explores the most promising of these next-generation surface functionalization agents, presenting a data-driven comparison to aid in the selection of the optimal polymer for your drug delivery system.

The Rationale for Alternatives: Overcoming the Limitations of PEG

Poly(ethylene glycol) (PEG)ylation creates a hydrophilic shield around liposomes, sterically hindering opsonization and subsequent uptake by the mononuclear phagocyte system (MPS). However, repeated administration can lead to the production of anti-PEG antibodies (primarily IgM), which can trigger the ABC phenomenon, leading to rapid clearance of subsequent doses and potential hypersensitivity reactions.

cluster_PEG_Issues Challenges with PEGylation cluster_Alternatives Rationale for Alternatives PEG DSPE-m-PEG Coating Immune_System Immune System Recognition PEG->Immune_System Repeated Administration Anti_PEG_IgM Anti-PEG IgM Production Immune_System->Anti_PEG_IgM ABC Accelerated Blood Clearance (ABC) Anti_PEG_IgM->ABC Triggers Hypersensitivity Hypersensitivity Reactions Anti_PEG_IgM->Hypersensitivity Reduced_Efficacy Reduced Therapeutic Efficacy ABC->Reduced_Efficacy Alternatives Novel Polymers (PSar, POx, Zwitterionic, etc.) Improved_Stealth Improved Stealth & Circulation Alternatives->Improved_Stealth Reduced_Immunogenicity Reduced Immunogenicity Alternatives->Reduced_Immunogenicity Biodegradability Biodegradability Alternatives->Biodegradability Targeting Active Targeting Potential Alternatives->Targeting

Challenges of PEGylation and the drive for alternatives.

This has led to the exploration of new polymers that can replicate or enhance the "stealth" properties of PEG while offering improved biocompatibility, reduced immunogenicity, and in some cases, inherent targeting capabilities. This guide focuses on four prominent classes of alternatives: Polysarcosine (PSar), Poly(2-oxazolines) (POx), Zwitterionic Polymers, and Hyaluronic Acid (HA).

Performance Comparison of DSPE-m-PEG Alternatives

The following sections provide a detailed overview of each alternative, supported by quantitative data from preclinical studies.

Polysarcosine (PSar): The Peptoid Mimic

Polysarcosine, a polypeptoid based on the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has emerged as a strong contender to replace PEG. It is highly hydrophilic, biocompatible, and biodegradable. Critically, it exhibits low immunogenicity and has been shown to mitigate the ABC phenomenon.

Studies have demonstrated that the circulation half-life of PSar-coated liposomes is comparable to their PEGylated counterparts. For instance, liposomes modified with a long PSar chain (68 mers) at a high density (15 mol%) exhibited the longest blood circulation time in one study, even outperforming PEG-coated liposomes in attenuating the ABC phenomenon[1]. Another study comparing PSar-interferon conjugates to PEG-interferon conjugates found a similar circulation half-life in vivo, but the PSar conjugate showed greater potency in inhibiting tumor growth and elicited significantly fewer anti-interferon antibodies[1][2].

Poly(2-oxazolines) (POx): The Tunable Polymer Platform

Poly(2-oxazolines), such as poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-ethyl-2-oxazoline) (PEtOx), offer a versatile platform for liposome surface modification. Their properties can be finely tuned by altering the side chains, allowing for control over hydrophilicity and functionality. POx are known for their stealth properties, high stability, and low toxicity[3].

Pharmacokinetic experiments have shown that PEtOx-coated liposomes can significantly extend circulation time. One study found that the half-life of PEtOx2k-C6-L (liposomes coated with 2k MW PEtOx) was 7.00 times higher than that of conventional, uncoated liposomes[4]. While direct comparisons in half-life with PEG can vary based on the specific POx and PEG used, POx-grafted liposomes generally show comparable or slightly reduced liver and spleen accumulation, indicating effective evasion of the MPS[3][5].

Zwitterionic Polymers: The Superhydrophilic Shield

Zwitterionic polymers, such as poly(carboxybetaine) (PCB) and poly(phosphorylcholine) (PMPC), possess an equal number of positive and negative charges, leading to a superhydrophilic nature that strongly binds water. This creates a robust hydration layer that is highly effective at resisting protein adsorption.

A key advantage of zwitterionic polymers is their ability to stabilize liposomes, potentially reducing the need for cholesterol in the formulation. Studies have shown that PCB-modified liposomes without cholesterol can exhibit good retention of hydrophilic drugs and long circulation characteristics in vivo[6].

Hyaluronic Acid (HA): The Dual-Function Biopolymer

Hyaluronic acid is a naturally occurring, biodegradable polysaccharide that is a major component of the extracellular matrix. Its inherent biocompatibility and low immunogenicity make it an attractive alternative to PEG. Furthermore, HA is the primary ligand for the CD44 receptor, which is overexpressed on the surface of many cancer cells. This allows HA-coated liposomes to function as both a stealth carrier and an active targeting system.

However, the dual functionality of HA can be a double-edged sword. While it can enhance tumor targeting, it can also lead to faster clearance by HA receptors in healthy tissues, such as those in the liver and spleen. One study found that PEGylated liposomes had a significantly higher area under the blood concentration-time curve (AUC) compared to HA-liposomes of various molecular weights (5-8, 50-60, and 175-350 kDa)[7]. This suggests that while HA offers targeting advantages, it may not provide the same degree of circulation extension as PEG. Another study showed that HA-modified liposomes potentiated the in-vivo anti-hepatocellular carcinoma effects of icaritin (B1674259), with a 1.9-fold greater tumor fluorescence intensity compared to non-HA liposomes[8].

Data Presentation: Quantitative Comparison

The following tables summarize the performance of DSPE-m-PEG alternatives based on key in vivo pharmacokinetic parameters. Note: Direct comparison between studies can be challenging due to variations in liposome composition, animal models, and experimental conditions.

Table 1: Comparison of Circulation Half-Life (t½)

Stealth PolymerLiposome CompositionAnimal ModelCirculation Half-Life (t½)Reference
DSPE-mPEG2k SM/CholRat~16 hours[9]
PEG-PE Egg PC/CholMouse~5 hours[10]
DSPE-PSar68 (15 mol%) Not specifiedNot specifiedLongest circulation time, attenuated ABC vs. PEG[1]
PHEA-lipid DPPC/CholRatLonger than PEG-liposomes at low lipid doses[11]
PEtOz2k-C6-L Not specifiedMouse7.00-fold higher than conventional liposomes[4]
HA-liposomes (5-350 kDa) Not specifiedMouseLower AUC than PEGylated liposomes[7]

Table 2: Comparison of Biodistribution (Tumor Accumulation)

Stealth PolymerTumor ModelAnimal ModelTumor Accumulation (%ID/g)Time PointReference
PEGylated Liposomes MDA-MB-231Mouse~3-5 fold higher AUC than HA-liposomes96 h[7]
HA-Lip-DiR Huh7Mouse1.9-fold higher fluorescence than Lip-DiR12 h[8]
PSar-IFN Conjugate Not specifiedMouseMore accumulation than PEG-IFN conjugateNot specified[1][2]
Polymersomes (PEG-PDLLA) Not specifiedMouse18.6% ID3 days[12]
Stealth Liposomes (Control) Not specifiedMouse11.2% ID3 days[12]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of these liposomal formulations.

Experimental Workflow: In Vivo Pharmacokinetics

cluster_workflow Workflow for In Vivo Circulation Half-Life Determination A 1. Liposome Preparation (with entrapped marker) B 2. Animal Model (e.g., Mice, Rats) A->B C 3. Intravenous Injection B->C D 4. Serial Blood Sampling (e.g., retro-orbital, tail vein) C->D E 5. Plasma Separation (Centrifugation) D->E F 6. Marker Quantification (e.g., Fluorescence, Radioactivity) E->F G 7. Data Analysis (Concentration vs. Time) F->G H 8. Pharmacokinetic Modeling (Calculate t½, AUC) G->H

Typical workflow for assessing liposome pharmacokinetics.

Protocol 1: Determination of Liposome Circulation Half-Life in Mice

  • Liposome Preparation: Prepare liposomes (e.g., by thin-film hydration) incorporating a non-exchangeable, non-metabolizable radioactive lipid label (e.g., ³H-cholesteryl hexadecyl ether) or a fluorescent lipid label.

  • Animal Administration: Administer the liposome formulation intravenously (e.g., via tail vein injection) to a cohort of mice (e.g., BALB/c mice, n=3-5 per time point) at a specific lipid dose.

  • Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours) post-injection, collect blood samples via a suitable method (e.g., retro-orbital plexus or saphenous vein bleeding) into tubes containing an anticoagulant (e.g., EDTA).

  • Quantification of Label:

    • For radiolabeled liposomes, measure the radioactivity in a known volume of blood or plasma using a liquid scintillation counter.

    • For fluorescently labeled liposomes, extract the lipid and measure the fluorescence using a spectrofluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of the injected dose (%ID) remaining in the circulation at each time point, assuming a total blood volume (e.g., ~7% of body weight).

    • Plot the %ID per mL of blood versus time on a semi-logarithmic scale.

    • Determine the circulation half-life (t½) from the elimination phase of the curve using pharmacokinetic modeling software.

Protocol 2: Liposome Preparation by Thin-Film Hydration and Extrusion
  • Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol) and the surface functionalizing agent (e.g., DSPE-mPEG, DSPE-PSar) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask[13][14][15].

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask[14][15]. The water bath temperature should be kept above the phase transition temperature (Tc) of the lipid with the highest Tc.

  • Vacuum Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent[16].

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) pre-heated to a temperature above the Tc of the lipids. The aqueous phase can contain the hydrophilic drug to be encapsulated. Agitate the flask by vortexing or gentle shaking to detach the lipid film and form multilamellar vesicles (MLVs)[14][15].

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times using a mini-extruder device, maintaining the temperature above the lipid Tc[13][16].

  • Purification: Remove any unencapsulated drug or free polymer by size exclusion chromatography or dialysis.

  • Characterization: Characterize the final liposome preparation for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 3: In Vitro Liposome Stability (Drug Leakage) Assay

This protocol utilizes a fluorescence dequenching method to assess the leakage of an encapsulated fluorescent marker.

cluster_workflow Workflow for Liposome Leakage Assay A 1. Prepare Liposomes (Encapsulate ANTS/DPX) B 2. Purify Liposomes (Remove free dye/quencher) A->B C 3. Incubate in Buffer/Serum (e.g., 37°C) B->C D 4. Monitor Fluorescence (Increase over time) C->D F 6. Calculate % Leakage D->F E 5. Induce 100% Leakage (Add Triton X-100) E->F

Fluorescence dequenching assay for liposome stability.
  • Liposome Preparation: Prepare liposomes as described in Protocol 2, using a hydration buffer containing a fluorescent dye/quencher pair, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and p-xylene-bis-pyridinium bromide (DPX), at concentrations that result in fluorescence quenching[12][17][18][19][20].

  • Purification: Remove unencapsulated ANTS and DPX from the liposome suspension by size exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the purified liposome suspension in a release medium (e.g., PBS or 50% fetal bovine serum) in a cuvette.

    • Place the cuvette in a temperature-controlled spectrofluorometer (e.g., at 37°C).

    • Monitor the increase in ANTS fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 520 nm).

  • Determination of Maximum Fluorescence: After the kinetic reading, add a surfactant (e.g., Triton X-100) to the cuvette to disrupt the liposomes completely and release all encapsulated ANTS/DPX. This reading represents 100% leakage (F_max).

  • Data Analysis: Calculate the percentage of leakage at each time point (t) using the following formula: % Leakage(t) = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence at time 0.

Protocol 4: ELISA for Anti-PEG IgM Detection
  • Plate Coating: Coat a high-binding 96-well microplate with a PEG-containing molecule (e.g., NH₂-mPEG₅₀₀₀) overnight at room temperature[21].

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 1 hour at room temperature[21].

  • Sample Incubation: Dilute serum or plasma samples in the blocking buffer. Add the diluted samples to the wells and incubate for 1 hour at room temperature to allow anti-PEG antibodies to bind to the coated PEG[22][23].

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components[23].

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgM antibody to each well and incubate for 1 hour at room temperature[22][23].

  • Washing: Repeat the washing step to remove the unbound detection antibody.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark. The HRP enzyme will catalyze a color change[23].

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄)[23].

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of anti-PEG IgM present in the sample.

  • Data Analysis: Quantify the concentration of anti-PEG IgM by comparing the sample absorbance to a standard curve generated with known concentrations of an anti-PEG IgM calibrator.

Conclusion

The field of liposome surface functionalization is evolving beyond the traditional PEGylated approach. Polysarcosine, poly(2-oxazolines), and zwitterionic polymers present compelling alternatives, each with a unique set of advantages in terms of reduced immunogenicity, enhanced stability, and biodegradability. Hyaluronic acid offers the added benefit of active targeting, though potentially at the cost of a shorter circulation time compared to purely "stealth" polymers.

The choice of a DSPE-m-PEG alternative will ultimately depend on the specific requirements of the therapeutic application, including the desired pharmacokinetic profile, the nature of the encapsulated drug, and the target disease state. The data and protocols presented in this guide serve as a foundational resource for researchers to make informed decisions and to rigorously evaluate these promising next-generation polymers in their own drug delivery systems.

References

A Head-to-Head Comparison: DSPE-m-PEG-COOH vs. DSPE-m-PEG-NHS for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant in the successful development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and immunoliposomes. The selection of the appropriate linker can significantly impact conjugation efficiency, product stability, and the biological activity of the final conjugate. This guide provides an in-depth, objective comparison of two commonly used DSPE-m-PEG derivatives for antibody conjugation: DSPE-m-PEG-COOH and DSPE-m-PEG-NHS.

This comparison delves into the chemical principles, reaction mechanisms, and practical considerations of using each linker, supported by available experimental data and detailed protocols.

At a Glance: Key Differences

FeatureDSPE-m-PEG-COOHDSPE-m-PEG-NHS
Functional Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)
Reaction Mechanism Two-step: Carboxyl activation (e.g., with EDC/NHS) followed by aminolysisOne-step: Direct aminolysis
Reaction Speed Slower overall due to the activation stepFaster, as the NHS ester is pre-activated
Reagents Required DSPE-m-PEG-COOH, activating agents (e.g., EDC, NHS), antibodyDSPE-m-PEG-NHS, antibody
Control over Reaction More control, as the activation and conjugation steps are separateLess control, as the NHS ester is susceptible to hydrolysis
Stability of Linker Stable until activatedSensitive to moisture and pH, can hydrolyze
Potential for Side Reactions EDC can crosslink antibodies if not properly quenchedHydrolysis of the NHS ester is the primary competing reaction

Chemical Principles and Reaction Mechanisms

The fundamental difference between DSPE-m-PEG-COOH and DSPE-m-PEG-NHS lies in their terminal functional groups and, consequently, the chemistry employed for antibody conjugation. Both linkers ultimately form a stable amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the antibody.

DSPE-m-PEG-COOH features a terminal carboxylic acid group. This group is not inherently reactive towards amines and requires activation to form an active intermediate that can then react with the antibody. The most common activation method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. The addition of NHS converts this unstable intermediate into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the antibody to form a stable amide bond, releasing NHS as a byproduct.[1][2]

DSPE-m-PEG-NHS , on the other hand, comes with a pre-activated N-hydroxysuccinimide ester.[][4] This eliminates the need for a separate activation step in the conjugation protocol. The NHS ester is highly reactive towards primary amines at physiological to slightly basic pH, leading to the direct formation of a stable amide bond.[] However, the NHS ester is susceptible to hydrolysis, which is a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis increases with increasing pH.[5]

Performance Comparison: Efficiency, Stability, and Activity

Direct, head-to-head quantitative comparisons of DSPE-m-PEG-COOH and DSPE-m-PEG-NHS for antibody conjugation are not extensively documented in a single study. However, by examining the chemical principles and data from related studies on carboxyl-terminated and NHS-ester functionalized surfaces, we can infer their performance characteristics.

Conjugation Efficiency

The efficiency of antibody conjugation is a critical parameter, impacting the yield and reproducibility of the final product.

  • DSPE-m-PEG-COOH: The two-step nature of this conjugation process offers more control. The activation of the carboxyl groups can be performed and optimized separately before the addition of the antibody. This can potentially lead to higher conjugation efficiencies if the activation and coupling steps are well-controlled. However, the efficiency is dependent on the effectiveness of the EDC/NHS activation, which can be influenced by factors such as pH, buffer composition, and the presence of competing nucleophiles. One study on PLGA-PEG-COOH nanoparticles reported conjugation efficiencies of 6.96% to 14.64% for a full-length antibody, depending on the antibody concentration.[6]

  • DSPE-m-PEG-NHS: The pre-activated nature of the NHS ester allows for a simpler and faster one-step conjugation. However, the efficiency is highly dependent on the stability of the NHS ester under the reaction conditions. Hydrolysis of the NHS ester is a significant competing reaction that can lower the conjugation yield.[][7] The half-life of NHS esters is pH-dependent, decreasing significantly at higher pH values.[5] Despite this, the direct reactivity of the NHS ester can lead to high conjugation yields under optimized conditions. For instance, studies on NHS-activated surfaces have shown that factors like pH and reaction time are critical for maximizing coupling.[2][8]

Quantitative Data on Conjugation Efficiency (Illustrative)

Linker SystemReported EfficiencyKey Influencing FactorsReference
PLGA-PEG-COOH + EDC/NHS6.96% - 14.64%Antibody concentration[6]
NHS-activated surfacesVariablepH, reaction time, hydrolysis rate[2][8]

Note: The data presented is from studies using similar chemistries but not necessarily DSPE-m-PEG linkers. Direct comparative data is limited.

Stability of the Conjugate

The stability of the final antibody conjugate is crucial for its shelf-life and in vivo performance.

  • Amide Bond Stability: Both DSPE-m-PEG-COOH and DSPE-m-PEG-NHS chemistries result in the formation of a stable amide bond between the PEG linker and the antibody.[] This bond is generally considered irreversible under physiological conditions.

  • Linker Stability Prior to Conjugation: DSPE-m-PEG-COOH is a stable molecule that can be stored for extended periods. The reactive species is generated in situ during the activation step. In contrast, DSPE-m-PEG-NHS is more sensitive to moisture and should be stored under desiccated conditions to prevent hydrolysis of the NHS ester.[9]

  • Overall Conjugate Stability: The conjugation process itself can impact the physical stability of the antibody, potentially leading to aggregation.[10] The choice of linker and the extent of conjugation can influence the thermal stability of the antibody-drug conjugate. While direct comparative stability studies between DSPE-m-PEG-COOH and DSPE-m-PEG-NHS conjugates are scarce, the conjugation process for both should be carefully optimized to minimize any adverse effects on the antibody's structure and stability.

Antibody Activity

Maintaining the biological activity of the conjugated antibody is paramount. The conjugation process should not compromise the antigen-binding affinity of the antibody.

  • Site of Conjugation: Both methods target primary amines, which are predominantly found on lysine residues and the N-terminus of the antibody. Since lysine residues are distributed throughout the antibody, including in the antigen-binding regions (Fab), random conjugation can potentially hinder antigen binding.

  • Reaction Conditions: The reaction conditions for both methods need to be mild to preserve the antibody's structure and function. The two-step process with DSPE-m-PEG-COOH allows for the removal of excess activating agents before adding the antibody, which can be advantageous in preventing unwanted side reactions with the antibody. In contrast, the direct reaction with the highly reactive DSPE-m-PEG-NHS requires careful control of the stoichiometry to avoid over-modification of the antibody.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for antibody conjugation using both linkers.

Protocol 1: Antibody Conjugation to DSPE-m-PEG-COOH using EDC/NHS Chemistry

Materials:

  • DSPE-m-PEG-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of DSPE-m-PEG-COOH Micelles: Dissolve DSPE-m-PEG-COOH in an organic solvent (e.g., chloroform), then evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate (B1144303) the film with the Activation Buffer and sonicate to form micelles.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a molar excess of EDC and NHS to the DSPE-m-PEG-COOH micelle solution. A typical molar ratio is 1:2:5 (COOH:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Antibody Conjugation:

    • Add the activated DSPE-m-PEG-COOH solution to the antibody solution. The pH of the antibody solution should be between 7.2 and 8.0 for optimal coupling.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody conjugate from excess reagents and unconjugated antibody using size-exclusion chromatography.

Protocol 2: Antibody Conjugation to DSPE-m-PEG-NHS

Materials:

  • DSPE-m-PEG-NHS

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of DSPE-m-PEG-NHS Micelles: Dissolve DSPE-m-PEG-NHS in an organic solvent (e.g., chloroform), then evaporate the solvent under a stream of nitrogen to form a thin lipid film. Immediately before use, hydrate the film with the conjugation buffer (e.g., PBS, pH 7.4-8.0) and sonicate to form micelles.

  • Antibody Conjugation:

    • Add the DSPE-m-PEG-NHS micelle solution to the antibody solution. A typical molar excess of DSPE-m-PEG-NHS to the antibody is 10-20 fold.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody conjugate from excess reagents and unconjugated antibody using size-exclusion chromatography.

Visualizing the Chemistry and Workflow

To further clarify the processes, the following diagrams illustrate the chemical structures, reaction pathways, and a general experimental workflow.

G cluster_COOH DSPE-m-PEG-COOH Conjugation cluster_NHS DSPE-m-PEG-NHS Conjugation COOH DSPE-m-PEG-COOH Activated Activated NHS Ester COOH->Activated EDC, NHS pH 6.0 Conjugate1 DSPE-m-PEG-Antibody (Amide Bond) Activated->Conjugate1 Antibody1 Antibody (-NH2) Antibody1->Conjugate1 pH 7.2-8.0 NHS_reagent DSPE-m-PEG-NHS Conjugate2 DSPE-m-PEG-Antibody (Amide Bond) NHS_reagent->Conjugate2 Antibody2 Antibody (-NH2) Antibody2->Conjugate2 pH 7.4-8.0

Caption: Reaction pathways for antibody conjugation.

G start Start: Prepare Reagents prepare_linker Prepare DSPE-m-PEG Linker Micelles start->prepare_linker activate_cooh Activate -COOH with EDC/NHS (for DSPE-m-PEG-COOH) prepare_linker->activate_cooh If using -COOH conjugation Incubate with Antibody prepare_linker->conjugation If using -NHS activate_cooh->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate (e.g., SDS-PAGE, Activity Assay) purify->characterize end End: Purified Conjugate characterize->end

Caption: General experimental workflow for antibody conjugation.

Conclusion and Recommendations

The choice between DSPE-m-PEG-COOH and DSPE-m-PEG-NHS for antibody conjugation depends on the specific requirements of the project, available resources, and the desired level of control over the reaction.

  • DSPE-m-PEG-COOH is the preferred choice when:

    • Greater control over the reaction is desired. The two-step process allows for the optimization of the activation and conjugation steps independently.

    • The antibody is sensitive to the activating agents. Excess EDC and NHS can be removed before the antibody is introduced.

    • Long-term storage of the linker is a priority. The carboxyl group is stable.

  • DSPE-m-PEG-NHS is advantageous when:

    • A simpler and faster conjugation protocol is needed. The one-step reaction reduces hands-on time.

    • High reactivity is required. The pre-activated NHS ester reacts readily with amines.

    • The potential for EDC-induced antibody cross-linking is a concern.

For both linkers, it is crucial to carefully optimize reaction conditions such as pH, temperature, reaction time, and the molar ratio of reactants to maximize conjugation efficiency while preserving the biological activity of the antibody. The final conjugate should always be thoroughly purified and characterized to ensure its quality and performance.

References

A Comparative Guide to the Stability of Functionalized vs. Non-Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The utility of liposomes as a premier drug delivery vehicle is intrinsically linked to their stability. An ideal liposomal formulation must maintain its structural and chemical integrity from storage through to its in vivo journey to the target site.[1][2] Functionalization, the process of modifying the liposome (B1194612) surface with molecules like polymers, antibodies, or peptides, is a key strategy to enhance therapeutic efficacy. This guide provides an objective comparison of the stability profiles of functionalized and non-functionalized liposomes, supported by experimental data and detailed methodologies.

Understanding Liposome Stability

Liposomal stability is a multifaceted issue, broadly categorized into three areas:

  • Physical Stability: Pertains to the preservation of the vesicle's size, structure, and integrity, preventing aggregation, fusion, or leakage of encapsulated contents during storage.[2][3] Key indicators include particle size, polydispersity index (PDI), and zeta potential.

  • Chemical Stability: Involves the chemical integrity of the liposome's components, primarily the phospholipids, which are susceptible to degradation through hydrolysis and oxidation.[4][5] This also encompasses the retention of the encapsulated drug.[6]

  • Biological Stability: Refers to the liposome's ability to remain intact and circulate within a biological environment.[7] This is challenged by interactions with plasma proteins (opsonins), which can lead to rapid clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[7][8]

Functionalization is primarily employed to improve biological stability, but it can also significantly influence physical and chemical stability.

Comparative Analysis of Stability

Physical Stability

Surface modification, particularly with polymers like polyethylene (B3416737) glycol (PEG), known as PEGylation, creates a steric barrier that prevents vesicle aggregation.[9] This enhances colloidal stability, which is crucial for a long shelf-life.

Table 1: Comparison of Physical Stability Parameters

ParameterNon-Functionalized LiposomesFunctionalized (PEGylated) LiposomesKey Findings
Particle Size Prone to increase over time due to aggregation and fusion.[10]Generally stable size during storage.[11][12]PEGylation provides steric hindrance, preventing aggregation and maintaining a consistent particle size.[9]
Polydispersity Index (PDI) Can increase during storage, indicating a less homogenous size distribution.[10]Typically remains low (<0.2), indicating a homogenous and stable formulation.[13][14]Functionalized liposomes often exhibit greater uniformity over time.
Zeta Potential Can vary. Charged lipids are often added to prevent aggregation via electrostatic repulsion.[15]Zeta potential is often closer to neutral, as the PEG layer shields the surface charge.[13]The steric hindrance from PEG is often more effective at preventing aggregation than charge repulsion alone.
Storage Stability (4°C) May show significant changes in size and PDI after several weeks.[12]Particle size can remain unchanged for extended periods (e.g., one week to 28 days).[11][12]Functionalization significantly improves shelf-life stability.
Chemical Stability

Chemical stability is largely governed by the lipid composition and storage conditions. While functionalization itself may not always alter the intrinsic rate of lipid degradation, the choice of anchoring lipids for conjugation can play a role.[16][17] The primary measure of chemical stability in a formulation context is the prevention of drug leakage.

Table 2: Comparison of Drug Retention and Chemical Stability

ParameterNon-Functionalized LiposomesFunctionalized LiposomesKey Findings
Lipid Degradation Susceptible to hydrolysis and oxidation, especially with unsaturated lipids.[5][18]Degradation is similarly dependent on lipid choice and storage conditions (e.g., temperature, oxygen exposure).[6][18]Adding antioxidants like alpha-tocopherol (B171835) or using saturated lipids improves stability for both types.[6]
Drug Leakage (Storage) Leakage can be significant, depending on the lipid bilayer's fluidity and integrity.PEGylated liposomes often show improved drug retention over time.[12]The stabilizing effect of the surface modification on the bilayer can reduce premature drug release.
Drug Release Profile Characterized by an initial burst release followed by a slower, sustained release.The release profile can be similar to non-functionalized counterparts, indicating the modification does not always affect the drug release rate.[11]The primary functionalization effect is on in vivo circulation, not always on the intrinsic release rate from the vesicle.
Biological Stability

The most significant advantage of functionalization is the enhancement of biological stability. Conventional liposomes are quickly recognized by the immune system and cleared from circulation, limiting their therapeutic window.[8]

Table 3: Comparison of Biological Stability and In Vivo Fate

ParameterNon-Functionalized LiposomesFunctionalized (PEGylated) LiposomesKey Findings
Protein Corona Formation Rapidly adsorb plasma proteins (opsonization), leading to recognition by macrophages.[7][19]The PEG layer creates a steric barrier that hinders the binding of plasma proteins.[9][13]PEGylation creates a "stealth" effect, shielding the liposome from immunological recognition.[13]
MPS/RES Uptake High uptake by the mononuclear phagocyte system, leading to rapid clearance from the bloodstream.[8]Significantly reduced MPS uptake.[20]The "stealth" property is the primary mechanism for enhanced biological stability.
Blood Circulation Time Short circulation half-life.Significantly prolonged circulation times.[13][21]Longer circulation allows for greater accumulation in target tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[9][20]
Serum Stability Can experience size reduction or instability upon exposure to serum.[13]Exhibit greater stability in serum, maintaining size and homogeneity for longer periods.[13][19]Both PEG and cholesterol act as stabilizing agents in biological fluids.[13]

Experimental Protocols

Accurate assessment of liposome stability requires standardized methodologies. Below are protocols for key experiments cited in the literature.

Liposome Preparation: Thin-Film Hydration

This is the most common method for preparing liposomes.[22]

  • Lipid Film Formation: A mixture of lipids (e.g., phosphatidylcholine, cholesterol) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[22]

  • Hydration: The lipid film is hydrated with an aqueous medium (e.g., phosphate-buffered saline (PBS) or a solution containing the drug to be encapsulated) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of large multilamellar vesicles (MLVs).[22]

  • Sizing (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[22]

Physical Stability Assessment: DLS and TEM
  • Dynamic Light Scattering (DLS):

    • Objective: To measure particle size, polydispersity index (PDI), and zeta potential.[11][17]

    • Procedure: Liposome samples are diluted in an appropriate buffer (e.g., Milli-Q water or PBS).[13] The sample is placed in a cuvette and analyzed using a DLS instrument. Measurements are typically taken at regular intervals during storage (e.g., 0, 7, 14, 28 days) at a controlled temperature (e.g., 4°C) to assess stability over time.[11][12]

  • Transmission Electron Microscopy (TEM):

    • Objective: To visualize the morphology and confirm the structure of the liposomes.[11]

    • Procedure: A drop of the diluted liposome suspension is placed on a carbon-coated copper grid. The excess liquid is blotted off, and the sample is negatively stained with a solution like 2% sodium phosphotungstate. The grid is air-dried and then observed under a transmission electron microscope.[11]

Chemical Stability Assessment: In Vitro Drug Release (Dialysis Method)
  • Objective: To evaluate the rate of drug leakage from liposomes in a simulated physiological environment.[23]

  • Procedure:

    • A known concentration of the drug-loaded liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.

    • The sealed dialysis bag is submerged in a release medium (e.g., PBS pH 7.4, optionally with 50% Fetal Bovine Serum (FBS) to simulate biological conditions) and kept at 37°C with gentle stirring.[23]

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of the released drug in the aliquots is quantified using a suitable analytical method, such as HPLC or fluorescence spectroscopy.[23]

    • The percentage of drug retained is calculated as: Drug Retention (%) = 100% - (Amount of drug released / Total initial drug amount) * 100%.[23]

Visualization of Concepts

In Vivo Fate of Liposomes

The following diagram illustrates the critical role of surface functionalization in enhancing the biological stability and circulation time of liposomes.

G cluster_0 Non-Functionalized Liposome Pathway cluster_1 Functionalized (PEGylated) Liposome Pathway NF_Lipo Non-Functionalized Liposome Injected Opsonization Rapid Opsonization (Protein Adsorption) NF_Lipo->Opsonization Plasma Proteins F_Lipo Functionalized ('Stealth') Liposome Injected Macrophage Recognition & Uptake by Macrophage (MPS/RES) Opsonization->Macrophage Clearance Rapid Blood Clearance Macrophage->Clearance Steric_Shield Steric Shielding (Reduced Opsonization) F_Lipo->Steric_Shield PEG Layer Evade Evasion of MPS/RES Steric_Shield->Evade Circulation Prolonged Circulation Evade->Circulation Accumulation Target Site Accumulation (EPR Effect) Circulation->Accumulation

Figure 1. Comparative in vivo pathways of liposomes.
Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for the comparative stability analysis of liposomal formulations.

G cluster_prep Formulation cluster_analysis Stability Analysis cluster_results Data Comparison Prep_NF Prepare Non-Functionalized Liposomes Phys_Stability Physical Stability (DLS, TEM) Storage at 4°C Prep_NF->Phys_Stability Chem_Stability Chemical Stability (Drug Leakage via Dialysis) Storage at 4°C Prep_NF->Chem_Stability Bio_Stability Biological Stability (Incubation in Serum) Prep_NF->Bio_Stability Prep_F Prepare Functionalized Liposomes Prep_F->Phys_Stability Prep_F->Chem_Stability Prep_F->Bio_Stability Compare Compare Size, PDI, Drug Retention, & Serum Stability Data Phys_Stability->Compare Chem_Stability->Compare Bio_Stability->Compare

Figure 2. Workflow for comparative stability assessment.

References

Evaluating the In Vitro Efficacy of DSPE-m-PEG-NHS Targeted Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted drug delivery is continually evolving, with nanoparticle-based systems at the forefront of innovation. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] with a terminal N-hydroxysuccinimide ester (DSPE-m-PEG-NHS) has emerged as a versatile and widely used component for constructing targeted nanoparticles. The DSPE-PEG portion provides a stealth shield, prolonging circulation time and improving stability, while the NHS ester allows for the straightforward conjugation of targeting ligands, such as antibodies and peptides. This guide provides an objective comparison of the in vitro performance of DSPE-m-PEG-NHS targeted nanoparticles against common alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Targeted DSPE-m-PEG vs. Alternatives

The efficacy of a nanoparticle drug delivery system is primarily evaluated by its ability to be selectively taken up by target cells and to induce a therapeutic effect, such as cytotoxicity in cancer cells. Here, we compare the performance of ligand-targeted DSPE-m-PEG nanoparticles with non-targeted DSPE-m-PEG nanoparticles and another popular targeted delivery system, poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles.

Cellular Uptake

Targeted nanoparticles are designed to enhance internalization by specific cell populations through receptor-mediated endocytosis. This is often quantified by measuring the fluorescence of labeled nanoparticles within cells using techniques like flow cytometry.

Table 1: Comparison of Cellular Uptake of Different Nanoparticle Formulations

Nanoparticle FormulationCell LineTargeting LigandCellular Uptake (Mean Fluorescence Intensity)Fold Increase vs. Non-TargetedReference
DSPE-PEG-NPsM0-MDMsNone1,500-[1]
DSPE-PEG-RGDM0-MDMsRGD Peptide4,9503.3[1]
PLGA-PEG-NPsM0-MDMsNone1,000-[1]
DOX-PLGA-NPsSKOV-3 (Ovarian Cancer)NoneNot Specified-[2]
Antibody-DOX-PLGA-NPsSKOV-3 (Ovarian Cancer)IgG AntibodySignificantly Higher than Non-TargetedNot Quantified[2]

MFI values are illustrative and compiled from comparative data. Absolute values can vary based on experimental conditions.

As the data indicates, the inclusion of a targeting ligand (RGD peptide) on DSPE-PEG nanoparticles significantly enhances their uptake in macrophage-derived cells (M0-MDMs) compared to their non-targeted counterparts and non-targeted PLGA-PEG nanoparticles.[1] Similarly, antibody-conjugated PLGA nanoparticles show enhanced uptake in ovarian cancer cells.[2] This highlights the crucial role of the targeting moiety in improving cellular internalization.

In Vitro Cytotoxicity

Enhanced cellular uptake is expected to translate to greater therapeutic efficacy. For anticancer drugs, this is typically measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin (B1662922) Formulations

FormulationCell LineIC50 (µg/mL)Fold Decrease vs. Free DrugReference
Free DoxorubicinP-gp-overexpressing cells>10-[3]
Doxorubicin-loaded Lipid NPsP-gp-overexpressing cells~1.25 - 1.676-8[3]
Free DoxorubicinHeLa (Cervical Cancer)Not Specified-[4]
DOX-loaded PLA-PEG-FA SPIONsHeLa (Cervical Cancer)Lower than free DOXNot Quantified[4]

IC50 values are approximate and gathered from referenced studies.

Encapsulating doxorubicin in lipid-based nanoparticles leads to a significant (6-8 fold) decrease in the IC50 value in multidrug-resistant cancer cells, demonstrating an ability to overcome resistance mechanisms.[3] Similarly, targeted PLA-PEG nanoparticles loaded with doxorubicin show enhanced cytotoxicity.[4]

Experimental Protocols

Detailed and reproducible experimental design is critical for the accurate evaluation of nanoparticle efficacy. Below are methodologies for key in vitro assays.

Protocol 1: Antibody Conjugation to DSPE-m-PEG-NHS

This protocol describes the covalent attachment of an antibody to the surface of a pre-formed liposome (B1194612) or micelle incorporating DSPE-m-PEG-NHS.

  • Preparation of DSPE-m-PEG-NHS Lipid Film:

    • Dissolve the required amount of DSPE-m-PEG-NHS in chloroform (B151607) or methylene (B1212753) chloride.

    • Transfer the solution to a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the flask wall.

  • Hydration and Micelle Formation:

    • Add an appropriate volume of sterile phosphate-buffered saline (PBS) at pH 7.4 to the dried lipid film.

    • Hydrate the film by gentle rotation. To facilitate micelle formation, sonicate the solution in a bath sonicator for 5 minutes.[5][6]

  • Antibody Conjugation Reaction:

    • To the DSPE-m-PEG-NHS micelle solution, add the antibody solution (in PBS) at a desired molar ratio (e.g., 1:2 ligand to DSPE-PEG-NHS).[5][6]

    • The primary amine groups on the antibody will react with the NHS ester on the DSPE-PEG, forming a stable amide bond.

    • Incubate the reaction mixture at room temperature for 6 hours, followed by incubation at 4°C for 24 hours.[5][6] The reaction is pH-sensitive, with optimal reactivity typically between pH 7.2 and 8.5.

  • Post-Insertion into Pre-formed Nanoparticles (Optional):

    • If conjugating to pre-formed liposomes, the antibody-conjugated DSPE-PEG micelles can be inserted into the liposome bilayer.

    • Mix the micelle solution with the pre-formed liposome suspension.

    • Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30-60 minutes.[5][6]

  • Purification:

    • Remove unconjugated antibody and other reactants using dialysis or size exclusion chromatography.

G cluster_prep Ligand Preparation cluster_reaction Conjugation cluster_purification Purification DSPE-m-PEG-NHS DSPE-m-PEG-NHS Mixing Mix in PBS (pH 7.2-8.5) DSPE-m-PEG-NHS->Mixing Antibody Antibody Antibody->Mixing Incubation Incubate (RT, then 4°C) Mixing->Incubation Purification_Method Dialysis or Size Exclusion Incubation->Purification_Method Targeted_NP Targeted Nanoparticle Purification_Method->Targeted_NP

Workflow for antibody conjugation to DSPE-m-PEG-NHS.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of the nanoparticle formulations and the free drug in the cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

A Seed cells in 96-well plate B Incubate for 24h A->B C Add nanoparticle dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 1.5-4h E->F G Remove medium, add DMSO F->G H Measure absorbance G->H I Calculate IC50 H->I

Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Cellular Uptake Analysis by Flow Cytometry

Flow cytometry allows for the rapid quantitative analysis of nanoparticle uptake on a single-cell basis.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates and incubate for 24 hours.

    • Treat the cells with fluorescently labeled nanoparticles for a defined period (e.g., 1-4 hours).

  • Cell Harvesting and Preparation:

    • Wash the cells twice with cold PBS to remove non-internalized nanoparticles.

    • Harvest the cells using trypsin and resuspend them in a suitable buffer (e.g., PBS with 1% FBS).

    • Centrifuge the cell suspension and resuspend the pellet in fresh buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.

    • Gate the live, single-cell population based on forward and side scatter characteristics.

    • Measure the fluorescence intensity of the gated population.

  • Data Analysis:

    • Quantify cellular uptake by determining the percentage of fluorescently positive cells and/or the mean fluorescence intensity (MFI) of the cell population.

    • Compare the results between different nanoparticle formulations.

Signaling Pathway Visualization

Many chemotherapeutic drugs delivered by nanoparticles, such as doxorubicin, induce apoptosis or programmed cell death. Understanding the underlying signaling pathway is crucial for evaluating the mechanism of action.

Doxorubicin-Induced Apoptosis

Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[7][8] This leads to DNA damage, which activates a cascade of signaling events culminating in apoptosis.

cluster_drug Drug Action cluster_cellular Cellular Response Dox Doxorubicin Top_II Topoisomerase II Inhibition Dox->Top_II ROS ROS Generation Dox->ROS DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation DNA_Damage DNA Damage Top_II->DNA_Damage ROS->DNA_Damage DNA_Intercalation->DNA_Damage Mito_Pathway Mitochondrial Pathway (Bax/Bcl-2, Cytochrome c) DNA_Damage->Mito_Pathway Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Mito_Pathway->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Simplified signaling pathway of doxorubicin-induced apoptosis.

Conclusion

DSPE-m-PEG-NHS serves as a powerful and adaptable platform for the creation of targeted nanoparticles. The experimental evidence clearly demonstrates that the addition of a targeting ligand significantly enhances cellular uptake compared to non-targeted counterparts. This often translates into improved cytotoxic efficacy, particularly in overcoming mechanisms of drug resistance. When compared to other systems like PLGA, the fundamental principles of enhanced efficacy through targeting hold true. The choice between these systems will ultimately depend on the specific drug being delivered, the target cell type, and the desired release kinetics. The protocols and data presented in this guide offer a foundational framework for researchers to design and evaluate the in vitro performance of their own DSPE-m-PEG-NHS targeted nanoparticle systems.

References

A Comparative Guide to the In Vivo Performance of DSPE-m-PEG-NHS Coated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of liposomes coated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-m-PEG-NHS). It synthesizes experimental data to evaluate their efficacy against alternative formulations, focusing on key performance indicators such as circulation time, biodistribution, and tumor accumulation.

DSPE-m-PEG-NHS liposomes are advanced drug delivery vehicles. They incorporate three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that securely anchors the polymer to the liposome's lipid bilayer.

  • m-PEG (methoxy-Polyethylene Glycol): A hydrophilic polymer that forms a protective layer on the liposome (B1194612) surface. This "stealth" coating reduces recognition and clearance by the immune system, significantly extending circulation time in the body.[1][2][3]

  • NHS (N-hydroxysuccinimide): A reactive ester at the end of the PEG chain. It allows for the straightforward covalent conjugation of targeting molecules like antibodies, peptides, or proteins, enabling active targeting to specific cells or tissues.[1][4][5]

This unique composition is designed to overcome the limitations of conventional liposomes, offering prolonged circulation, passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect, and the potential for active targeting.[3][6]

Comparative In Vivo Performance

The primary advantage of PEGylation is the prolonged circulation half-life. By forming a hydrated shell, the PEG coating provides a steric barrier that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[2][3][7] This "stealth" characteristic is crucial for allowing the liposomes sufficient time to accumulate in target tissues like tumors.

Comparison with Conventional Liposomes: Conventional, non-PEGylated liposomes are rapidly cleared from the bloodstream, with a significant portion being taken up by the RES within minutes to a few hours.[8] In contrast, the incorporation of DSPE-PEG dramatically increases circulation time. Studies have shown that PEGylated liposomes can remain in circulation for many hours, leading to a significantly higher percentage of the injected dose (%ID) remaining in the blood 24 hours post-injection compared to their conventional counterparts.[8]

The Influence of PEG Chain Length and Density: The in vivo behavior of liposomes is significantly influenced by the molecular weight and surface density of the PEG chains.

  • PEG Chain Length: Longer PEG chains (e.g., PEG2000) generally provide a more effective steric barrier, leading to reduced protein adsorption and longer circulation times.[9]

  • PEG Density: While a certain density of PEG is required for the stealth effect, excessively high concentrations can hinder the interaction of the liposome with target cells, a phenomenon known as the "PEG dilemma".[3] Furthermore, studies have shown that even liposomes with low levels of DSPE-PEG (0.3 mol%) can be susceptible to destabilization by anti-PEG antibodies, which can trigger complement activation and rapid drug release.[10]

Targeted vs. Non-Targeted Formulations: The NHS ester on DSPE-m-PEG-NHS facilitates the attachment of targeting ligands. This transforms the liposome from a passive delivery system (relying on the EPR effect) to an active one. While PEG-HA-liposomes (using hyaluronic acid as a targeting ligand) showed similar blood circulation and total tumor accumulation to standard PEGylated liposomes, they exhibited significantly enhanced cellular internalization within the tumor.[3] This demonstrates that while active targeting may not always increase overall accumulation, it can improve intracellular drug delivery, which is critical for therapeutic efficacy.

Quantitative Data Summary

The following tables summarize quantitative data from comparative in vivo studies.

Table 1: Comparison of Pharmacokinetic Parameters for Conventional vs. PEGylated Liposomes

Liposome FormulationHalf-Life (t½)Clearance (mL/h)Primary FindingSource
Conventional LiposomeFast elimination1.44 ± 0.60Rapidly cleared by the reticuloendothelial system.[8]
DSPE-PEG (5 mol%) Liposome~14 hours (slow phase)0.15 ± 0.01Significantly increased blood levels and prolonged half-life compared to conventional liposomes.[8]
DSPE-PEG (8 mol%) LiposomeNearly identical to 5%0.18 ± 0.001Showed almost identical half-life and clearance to the 5 mol% formulation.[8]

Table 2: Biodistribution of Liposomes 24 Hours Post-Injection in Mice (% Injected Dose per Gram of Tissue)

OrganConventional Liposome (at 4h)DSPE-PEG Liposome (at 24h)Primary FindingSource
Blood 4.3 ± 0.114.2 ± 1.0PEGylated liposomes show significantly higher retention in the bloodstream.[8]
Liver High (not specified)Lower than conventionalPEGylation reduces uptake by the liver.[7]
Spleen High (not specified)Lower than conventionalPEGylation reduces uptake by the spleen.[7]
Tumor LowHigh (EPR effect)Prolonged circulation of PEGylated liposomes leads to enhanced tumor accumulation.[3][11]

Note: Values are compiled from different studies and serve for comparative illustration. Direct comparison should be made with caution due to variations in experimental models and conditions.

Experimental Protocols

Methodology 1: Preparation of DSPE-m-PEG-NHS Liposomes by Thin-Film Hydration

  • Lipid Film Preparation: The desired lipids (e.g., a base phospholipid like DSPC, cholesterol, and DSPE-m-PEG-NHS) are dissolved in a suitable organic solvent, such as chloroform (B151607) or a chloroform/methanol mixture, within a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG).[9]

  • Solvent Evaporation: The organic solvent is removed using a rotary evaporator under vacuum. This process leaves a thin, uniform lipid film on the inner wall of the flask. The flask is then kept under high vacuum for at least two hours to ensure the removal of all residual solvent.[9]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The buffer is pre-heated to a temperature above the phase transition temperature (Tm) of the lipids (e.g., 60-65°C for DSPC) to ensure proper lipid hydration and vesicle formation.[9]

  • Size Extrusion: To achieve a uniform size distribution, the resulting suspension of multilamellar vesicles (MLVs) is subjected to extrusion. The suspension is repeatedly passed (10-20 times) through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a high-pressure extruder. This process is also performed at a temperature above the lipid Tm.[9]

  • Purification: Unencapsulated drug and other impurities are removed from the final liposome suspension using techniques such as size exclusion chromatography (SEC) or dialysis.[9]

Methodology 2: In Vivo Biodistribution and Pharmacokinetic Study

  • Animal Model: Tumor-bearing mice (e.g., with xenografted human tumors like 4T1 breast cancer) are commonly used.[3][12]

  • Liposome Labeling: For tracking, liposomes are labeled with a radioactive tracer (e.g., 111In or 125I) or a fluorescent probe.[8][12] It is crucial to select a stable label, as some fluorescent phospholipids (B1166683) can degrade in vivo, leading to misleading results about liposome accumulation.[12]

  • Administration: A defined dose of the labeled liposomal formulation is administered intravenously (i.v.) via the tail vein.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours), blood samples are collected to determine the pharmacokinetic profile. Animals are then euthanized, and major organs (liver, spleen, kidneys, heart, lungs) and the tumor are harvested.

  • Quantification: The amount of radioactivity or fluorescence in the blood and tissues is measured. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for comparison of accumulation across different formulations.[7]

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_prep Liposome Preparation cluster_vivo In Vivo Evaluation prep1 Lipid Dissolution (DSPC, Chol, DSPE-m-PEG-NHS) prep2 Thin-Film Hydration prep1->prep2 prep3 Extrusion for Sizing prep2->prep3 prep4 Purification prep3->prep4 vivo1 IV Injection into Tumor-Bearing Mouse prep4->vivo1 Characterized Liposomes vivo2 Blood & Tissue Collection (Multiple Time Points) vivo1->vivo2 vivo3 Quantification (e.g., Scintillation Counting) vivo2->vivo3 vivo4 Data Analysis (Pharmacokinetics & Biodistribution) vivo3->vivo4

epr_effect cluster_blood Blood Vessel cluster_tumor Tumor Tissue blood_vessel liposome PEGylated Liposome extravasation Extravasated Liposome liposome->extravasation Leaky Vasculature (Enhanced Permeability) tumor_cells Tumor Cells extravasation->tumor_cells Drug Release label_retention Poor Lymphatic Drainage (Enhanced Retention)

conjugation_pathway struct DSPE-m-PEG-NHS Structure|DSPE Anchor|PEG Linker|NHS Ester product Targeted Liposome Conjugate (Amide Bond Formation) struct:nhs->product ligand Targeting Ligand (e.g., Antibody) with Amine Group (-NH2) ligand->product Conjugation Reaction

References

Navigating Nanoparticle Cytotoxicity: A Comparative Guide to DSPE-m-PEG-NHS Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro cytotoxicity of DSPE-m-PEG-NHS functionalized nanoparticles with alternative surface modifications, supported by experimental data and detailed protocols.

The surface functionalization of nanoparticles is a critical determinant of their biological fate and, consequently, their safety profile. For drug delivery applications, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) is a widely utilized lipid for creating a hydrophilic shell that enhances stability and prolongs circulation time. The addition of a terminal N-hydroxysuccinimide (NHS) ester to the PEG chain allows for the convenient conjugation of targeting ligands. However, understanding the inherent cytotoxicity of the base nanoparticle formulation is paramount. This guide provides a comparative analysis of the cytotoxicity of DSPE-m-PEG-NHS functionalized nanoparticles and explores alternative surface modifications, offering insights into selecting the optimal formulation for your research.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various nanoparticle formulations, providing a comparative perspective on the performance of DSPE-PEG functionalized nanoparticles against other surface coatings. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Nanoparticle FormulationCell LineAssayIC50 (µg/mL)Key FindingsReference
DSPE-PEG(5000) Amine SWCNTs SKOV3 (Ovarian Cancer)MTT50DSPE-PEG functionalization increases the biocompatibility of SWCNTs. Cytotoxicity is cell-line dependent.[1]
A549 (Lung Cancer)MTT370[1]
HepG2 (Liver Cancer)MTT300[1]
PEGylated Chitosan (B1678972) Nanoparticles (Oxaliplatin-loaded) MCF-7 (Breast Cancer)MTT17.98PEGylation enhanced the cytotoxic effect compared to non-PEGylated chitosan nanoparticles (IC50: 23.88 µg/mL).[2][3]
PEGylated vs. Zwitterionic Lipid-Based Nanocarriers Caco-2 (Colon Cancer)->1% (v/v) for ZwitterionicZwitterionic nanocarriers showed negligible cytotoxicity, while PEGylated versions were non-toxic up to 0.05% (v/v).[4]
HEK (Human Embryonic Kidney)->1% (v/v) for Zwitterionic[4]
DSPE-PEG-C60 Micelles (Doxorubicin-loaded) L02, H9c2, GES-1 (Normal cell lines)CCK-8Lower than free DOXDSPE-PEG-C60 micelles showed reduced cytotoxicity in normal cells compared to free doxorubicin (B1662922) and standard DSPE-PEG micelles.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nanoparticle cytotoxicity. Below are protocols for commonly employed in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cells in culture

  • 96-well plates

  • Nanoparticle suspensions of varying concentrations

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[8][9][10][11][12]

Materials:

  • Cells in culture

  • 96-well plates

  • Nanoparticle suspensions of varying concentrations

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1-3).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at the specified wavelength (e.g., 490 nm).

  • Analysis: Determine the amount of LDH release and calculate cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Materials:

  • Cells in culture

  • Nanoparticle suspensions

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture cells and treat them with nanoparticles for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Nanoparticles A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_workflow LDH Assay Workflow A Seed & Treat Cells B Incubate A->B C Collect Supernatant B->C D Mix with LDH Reagent C->D E Incubate D->E F Measure Absorbance E->F G Calculate Cytotoxicity F->G

Workflow for the LDH cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_pathway General Nanoparticle-Induced Apoptosis Pathway NP Nanoparticle Interaction with Cell Membrane ROS Reactive Oxygen Species (ROS) Generation NP->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A simplified signaling pathway for nanoparticle-induced apoptosis.

Conclusion

The cytotoxicity of DSPE-m-PEG-NHS functionalized nanoparticles is a multifactorial issue influenced by the core nanoparticle material, the specific cell line, and the experimental conditions. The provided data suggests that while DSPE-PEG coatings generally enhance biocompatibility, alternatives such as zwitterionic polymers may offer superior profiles in terms of reduced cytotoxicity. Furthermore, modifying the nanoparticle core or co-encapsulating therapeutic agents can significantly alter the cytotoxic response. Researchers should carefully consider these factors and conduct thorough in vitro cytotoxicity assessments using standardized protocols to ensure the selection of the most appropriate and safest nanoparticle formulation for their intended application. The inclusion of proper controls, such as "blank" nanoparticles without a therapeutic agent, is crucial for distinguishing the cytotoxicity of the vehicle from that of the payload.[17]

References

A Comparative Guide to Pre-Insertion and Post-Insertion Methods for DSPE-m-PEG-NHS in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of liposomes and other nanoparticles with polyethylene (B3416737) glycol (PEG) is a cornerstone of modern drug delivery systems. PEGylation, as it is known, confers "stealth" characteristics, enabling nanoparticles to evade the mononuclear phagocyte system, thereby prolonging their circulation time and enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-NHS] (DSPE-m-PEG-NHS) is a frequently utilized lipid-PEG conjugate for this purpose, featuring a reactive N-hydroxysuccinimide (NHS) ester group that allows for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules.[1][2]

The incorporation of DSPE-m-PEG-NHS into a liposomal formulation can be achieved principally through two distinct methodologies: pre-insertion and post-insertion. The choice between these methods can significantly impact the physicochemical properties, stability, and ultimately the in vivo performance of the final drug product. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.

Understanding the Methods: Pre-Insertion vs. Post-Insertion

The fundamental difference between the two methods lies in the timing of the PEG-lipid incorporation relative to the formation of the liposome (B1194612) vesicles.

Pre-Insertion Method: In this approach, the DSPE-m-PEG-NHS (or a ligand-conjugated version) is included as a component of the initial lipid mixture before the formation of the liposomes.[3][4] Typically, all lipids, including the PEGylated lipid, are dissolved in an organic solvent, dried to a thin film, and then hydrated to form liposomes. This method results in the distribution of the PEG-lipid on both the inner and outer leaflets of the liposomal bilayer.[3]

Post-Insertion Method: This technique involves the preparation of liposomes first, often loaded with a therapeutic agent.[5] Separately, DSPE-m-PEG-NHS is conjugated to a targeting ligand, and these conjugates are then formulated into micelles. These micelles are subsequently incubated with the pre-formed liposomes.[6] During this incubation, typically at a temperature above the phase transition temperature of the liposome lipids, the lipid-PEG conjugates spontaneously transfer from the micelles into the outer leaflet of the liposomal bilayer.[5][7]

Experimental Workflow Diagrams

To visually delineate the procedural differences, the following diagrams illustrate the workflows for both pre-insertion and post-insertion methods.

PreInsertion_Workflow cluster_lipids Lipid Mixture Preparation lipids Structural Lipids (e.g., DSPC, Cholesterol) dissolve Dissolve in Organic Solvent lipids->dissolve peg_lipid DSPE-m-PEG-NHS (or conjugate) peg_lipid->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer (containing drug for passive loading) film->hydrate extrude Size Reduction (e.g., Extrusion) hydrate->extrude final_lipo Final PEGylated Liposomes extrude->final_lipo

Figure 1. Pre-Insertion Workflow

PostInsertion_Workflow cluster_lipo_prep Liposome Preparation cluster_micelle_prep Micelle Preparation lipids Structural Lipids hydrate Hydration & Sizing lipids->hydrate preformed_lipo Pre-formed Liposomes (with encapsulated drug) hydrate->preformed_lipo incubation Incubation (Co-incubation of liposomes and micelles) preformed_lipo->incubation peg_nhs DSPE-m-PEG-NHS conjugation Conjugation Reaction peg_nhs->conjugation ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugation micelles Ligand-PEG-Lipid Micelles conjugation->micelles micelles->incubation purification Purification (Removal of free micelles) incubation->purification final_product Final Surface-Modified PEGylated Liposomes purification->final_product

Figure 2. Post-Insertion Workflow

Head-to-Head Comparison: Performance Metrics

The choice of insertion method can lead to significant differences in the final product's characteristics. The following table summarizes key performance indicators based on findings from various studies. It is important to note that results can vary depending on the specific lipid composition, drug, and experimental conditions.

Performance MetricPre-Insertion MethodPost-Insertion MethodKey Considerations
PEG Surface Distribution PEG-lipid is present on both inner and outer leaflets.[3]PEG-lipid is primarily located on the outer leaflet.[3]Post-insertion offers a more efficient use of PEG-lipid, as the inner leaflet PEG does not contribute to the "stealth" effect.[1]
PEG Surface Density Exterior PEG density is typically lower for a given total amount of PEG-lipid. A study showed ~79% of PEG on the exterior.[8]Higher exterior PEG density can be achieved. The same study found ~90% of PEG on the exterior.[8]Higher surface density is generally correlated with longer circulation times.
Surface Homogeneity May result in more heterogeneous surface properties, as indicated by broader peaks in anion exchange chromatography.[1]Tends to produce liposomes with more homogeneous surface properties.[1]Surface homogeneity can be crucial for consistent batch-to-batch production and predictable in vivo behavior.
Encapsulation Efficiency (EE%) One study reported higher encapsulation efficiency (83.07%) compared to post-insertion.[9]The same study reported lower encapsulation efficiency (64.03%).[9] However, post-insertion avoids potential interference of the PEG-lipid with the drug loading process, especially for active loading methods.[3]The impact on EE% can be highly dependent on the drug's properties (hydrophilic vs. hydrophobic) and the loading method (passive vs. active).
Stability The aforementioned study showed better stability after 48 hours.[9]One study indicated that intravesicular PEG-lipid degradation was markedly inhibited.[1] Another study reported that liposomes prepared by post-insertion are commonly as stable as pre-PEGylated ones.[3]Stability is a complex parameter influenced by multiple factors including lipid composition and storage conditions.
Process Complexity & Scalability A simpler, one-step process for liposome formation and PEGylation.A multi-step process involving separate preparation of liposomes and micelles, followed by an incubation step.[10]Post-insertion offers greater flexibility, allowing for the modification of pre-existing, drug-loaded liposome formulations.[6]
Material Consumption Requires a higher amount of PEG-lipid for a similar surface effect due to internal distribution.[1]More economical in terms of PEG-lipid consumption as it primarily modifies the outer surface.[1]This is particularly relevant when using expensive, functionalized PEG-lipids.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize and compare liposomes prepared by pre- and post-insertion methods.

Protocol 1: Liposome Preparation by Pre-Insertion (Thin-Film Hydration)
  • Lipid Film Preparation: Co-dissolve the structural lipids (e.g., DSPC, cholesterol) and DSPE-m-PEG-NHS in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[4]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4). For passive drug loading, the drug is dissolved in this buffer.[4] The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to size reduction to form small unilamellar vesicles (SUVs) of a defined size. This is commonly achieved by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[4]

  • Purification: Remove any unencapsulated drug by methods such as size exclusion chromatography or dialysis.[4]

Protocol 2: Liposome Modification by Post-Insertion
  • Prepare Pre-formed Liposomes: Prepare drug-loaded liposomes using a standard method (e.g., thin-film hydration as in Protocol 1, but without the DSPE-m-PEG-NHS).

  • Prepare PEG-Lipid Micelles: Dissolve the DSPE-m-PEG-NHS conjugate in an aqueous buffer at a concentration above its critical micelle concentration (CMC) to form micelles.[5]

  • Incubation: Add the PEG-lipid micelle solution to the pre-formed liposome suspension. Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a defined period (e.g., 1 hour) with gentle stirring.[11]

  • Purification: Cool the mixture to room temperature. Remove unincorporated micelles and any leaked drug via size exclusion chromatography or dialysis.[3]

Protocol 3: Determination of Particle Size and Zeta Potential
  • Sample Preparation: Dilute the liposome suspension in the original buffer to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS). The instrument measures the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).[12]

  • Zeta Potential: For zeta potential measurement, dilute the sample in an appropriate low-ionic-strength buffer and measure using the same instrument, which determines the surface charge of the liposomes.[12]

Protocol 4: Determination of Encapsulation Efficiency (EE%)
  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, separated from the smaller free drug molecules.[13]

    • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes.[13][14]

    • Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.[13]

  • Quantification of Drug:

    • Measure the total amount of drug in the formulation before separation (Total Drug).

    • Measure the amount of free drug in the filtrate/dialysate or the amount of encapsulated drug in the purified liposome fraction.

    • To measure the encapsulated drug, the liposomes must first be lysed using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the drug.[4]

  • Calculation: Quantify the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[14] Calculate the EE% using the following formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Logical Relationship Diagram: Method Choice and Downstream Consequences

The selection of the insertion method has a cascading effect on the physicochemical properties and, consequently, the biological performance of the liposomes. The following diagram illustrates this logical relationship.

Consequences_Diagram method_choice Choice of Insertion Method pre_insertion Pre-Insertion method_choice->pre_insertion post_insertion Post-Insertion method_choice->post_insertion peg_distribution PEG Distribution (Inner vs. Outer Leaflet) pre_insertion->peg_distribution Both leaflets ee Encapsulation Efficiency pre_insertion->ee stability Stability pre_insertion->stability post_insertion->peg_distribution Outer leaflet post_insertion->ee post_insertion->stability physicochemical Physicochemical Properties biological Biological Performance physicochemical->biological peg_density Surface PEG Density & Homogeneity peg_distribution->peg_density peg_density->physicochemical circulation Blood Circulation Time peg_density->circulation ee->physicochemical stability->physicochemical bio_distribution Biodistribution & Tumor Accumulation circulation->bio_distribution efficacy Therapeutic Efficacy bio_distribution->efficacy

Figure 3. Impact of Insertion Method on Liposome Properties

Conclusion

Both pre-insertion and post-insertion methods offer viable pathways for the creation of PEGylated liposomes using DSPE-m-PEG-NHS. The pre-insertion method is simpler and more integrated into the liposome manufacturing process. However, it may be less efficient in its use of PEG-lipid and could potentially lead to more heterogeneous surfaces. The post-insertion method , while more complex, provides greater flexibility and control over the final product. It allows for the modification of pre-formed, drug-loaded liposomes and ensures that the PEG-conjugate is localized on the functionally important outer surface, which can lead to a higher and more uniform surface density.[1][3][8]

The optimal choice depends on the specific requirements of the drug delivery system, including the nature of the drug, the desired targeting strategy, and considerations of process scalability and cost. Researchers should carefully evaluate the trade-offs in terms of encapsulation efficiency, stability, and surface characteristics to select the method that best aligns with their therapeutic goals. The protocols and comparative data provided in this guide serve as a foundational resource for making this critical decision.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling DSPE-m-PEG-NHS (MW 3400)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of DSPE-m-PEG-NHS (MW 3400)

This document provides crucial safety protocols and operational guidance for the use of DSPE-m-PEG-NHS (MW 3400), a pegylated phospholipid derivative integral to the development of targeted drug delivery systems such as liposomes and lipid nanoparticles. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of this moisture-sensitive reagent.

Immediate Safety and Handling Overview

While DSPE-m-PEG-NHS (MW 3400) is not classified as a hazardous substance, standard laboratory safety precautions are essential to minimize any potential risks.[1] The primary concerns are inhalation of dust and contact with skin and eyes.[1] Furthermore, the N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which can compromise its reactivity.

Hazard Recommended Action Immediate First Aid
Eye Contact Avoid contact with eyes.Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[2]
Skin Contact Avoid contact with skin.Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.
Inhalation Avoid breathing dust.Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.
Ingestion Do not ingest.Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.
Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most effective way to ensure safety when handling DSPE-m-PEG-NHS.

Equipment Specifications Purpose
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).To prevent skin contact with the substance.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder form to avoid inhalation of dust.

Operational Plan: From Receipt to Application

A systematic approach to handling DSPE-m-PEG-NHS is critical, not only for safety but also for preserving the reagent's functionality.

Receiving and Storage
  • Upon Receipt : Inspect the packaging for any signs of damage.

  • Storage Conditions : Store the vial tightly sealed in a freezer at -20°C for long-term stability.[3] The product should be stored in a dry environment.

  • Moisture Prevention : As NHS esters are moisture-sensitive, it is crucial to prevent condensation.[2] Always allow the container to equilibrate to room temperature before opening.[2] Storing the vial within a desiccator can provide an additional layer of protection.

Preparation of Solutions

The N-hydroxysuccinimide (NHS) ester moiety of DSPE-m-PEG-NHS is highly susceptible to hydrolysis in aqueous environments, which would render it inactive for conjugation to amine-containing molecules. Therefore, careful handling in a moisture-free environment is paramount.

  • Environment : Whenever possible, handle the solid compound and prepare stock solutions in a controlled environment with low humidity, such as a glove box under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Selection : Use only anhydrous (dry) solvents for reconstitution.[4] DSPE-m-PEG-NHS is soluble in various organic solvents, including chloroform, methylene (B1212753) chloride, and dimethyl sulfoxide (B87167) (DMSO).[5]

  • Procedure for Reconstitution :

    • Allow the vial of DSPE-m-PEG-NHS to warm to room temperature in a desiccator before opening to prevent moisture condensation.

    • Using a dry syringe or pipette, add the required volume of anhydrous solvent to the vial.

    • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Stock Solution Storage : If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C or -80°C in a desiccator.

Experimental Workflow: Liposome Formulation

DSPE-m-PEG-NHS is commonly used to surface-functionalize liposomes for targeted drug delivery. The following diagram illustrates a typical workflow for creating these targeted liposomes.

experimental_workflow cluster_prep Preparation of Lipid Solutions cluster_formulation Liposome Formulation cluster_conjugation Targeting Ligand Conjugation dspe_peg DSPE-m-PEG-NHS in Anhydrous Solvent film Lipid Film Formation (Solvent Evaporation) dspe_peg->film lipids Other Lipids in Organic Solvent lipids->film hydration Hydration (Formation of MLVs) film->hydration extrusion Extrusion (Formation of SUVs) hydration->extrusion conjugation Conjugation Reaction (Formation of Targeted Liposomes) extrusion->conjugation ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->conjugation purification Purification (Removal of Unconjugated Ligand) conjugation->purification

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.